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4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Documentation Hub

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  • Product: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
  • CAS: 1355247-61-8

Core Science & Biosynthesis

Foundational

Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene: A Technical Guide

The following technical guide details the synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and scalabili...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and scalability.[1]

Executive Summary

Target Molecule: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Core Challenge: The primary synthetic challenge lies in establishing the 1,2,4-substitution pattern where the bromine is para to the trifluoromethoxy (-OCF


) group and meta to the ethoxy (-OEt) group.[2][3] Direct electrophilic substitution (bromination) of the ether precursor typically yields the incorrect isomer (bromine para to the activating ethoxy group).[1][2][3]
Recommended Strategy:  The most robust route utilizes Nucleophilic Aromatic Substitution (S

Ar)
on the commercially available or easily synthesized fluoro-intermediate, 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene .[2][3] This method ensures perfect regiocontrol by utilizing the pre-installed halogen scaffold.[1][2]

Part 1: Strategic Analysis & Retrosynthesis[1][3]

Structural Considerations & Directing Effects

The target molecule contains three substituents with conflicting directing effects for Electrophilic Aromatic Substitution (EAS):

  • -OEt (Position 2): Strong activator, ortho, para-director.[1][2][3]

  • -OCF

    
     (Position 1):  Deactivating, ortho, para-director.
    
  • -Br (Position 4): Deactivating, ortho, para-director.

The "Isomer Trap": Attempting to synthesize the target via bromination of 1-ethoxy-2-(trifluoromethoxy)benzene will fail.[2][3] The strong activating effect of the ethoxy group directs the incoming bromine to the para position relative to itself (Position 5), yielding 5-bromo-2-ethoxy-1-(trifluoromethoxy)benzene , not the desired 4-bromo isomer.[2][3]

Retrosynthetic Pathway

To guarantee the correct position of the bromine atom (para to -OCF


), the bromine must be present in the scaffold before the introduction of the ethoxy group, or the ethoxy group must be introduced via displacement of a leaving group at the specific position.[1][2][3]

Pathway A (Recommended): Nucleophilic Aromatic Substitution (S


Ar) [1][3]
  • Precursor: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6).[1][2][3][4][5][6]

  • Transformation: Displacement of the activated fluorine atom by ethoxide.[1][2]

  • Mechanism: The -OCF

    
     group (strongly electronegative, 
    
    
    
    ) activates the ortho-fluorine for nucleophilic attack.[2][3] The bromine at the para position provides additional inductive activation.[2]

Retrosynthesis Target Target: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Intermediate Key Intermediate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Target->Intermediate S_NAr (NaOEt) Precursor Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene Intermediate->Precursor Directed Ortho Lithiation (LDA, NFSI)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Part 2: Experimental Protocol

Reagents and Materials
ReagentRoleCAS NumberEquiv.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Substrate105529-58-61.0
Sodium Ethoxide (NaOEt) Nucleophile141-52-61.2 - 1.5
Ethanol (Absolute) Solvent64-17-5Solvent Vol.[2][3][6]
THF (Optional) Co-solvent109-99-9Optional
Step-by-Step Synthesis (S Ar Route)
Step 1: Preparation of the Reaction Mixture
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum if using solid NaOEt to ensure anhydrous conditions.[2]

  • Solvent Preparation: Charge the flask with absolute ethanol (10 mL per gram of substrate).

    • Note: If the substrate has low solubility in ethanol, a mixture of EtOH/THF (3:[1][2][3]1) can be used to improve homogeneity.[1]

  • Base Addition: Add Sodium Ethoxide (1.2 equivalents) to the solvent. Stir until dissolved.

    • Alternative: Fresh NaOEt can be generated in situ by carefully adding sodium metal to absolute ethanol, though commercial NaOEt is sufficient for this reaction.[1]

Step 2: Reaction Initiation[1][3]
  • Substrate Addition: Add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) dropwise to the stirring ethanolic base solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) .

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 9:1) or HPLC.[1][6] The starting material (fluoride) should disappear, converting to the more polar ether product.[1][2]

    • Expected Time: 3 to 6 hours.[1] The -OCF

      
       group activates the fluorine, but the reaction is slower than a nitro-activated S
      
      
      
      Ar.[2]
Step 3: Work-up and Purification[2][3]
  • Quench: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Partition: Dilute the residue with water (50 mL) and extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

  • Wash: Wash the combined organic layers with water (1 x) and brine (1 x).

  • Dry: Dry over anhydrous Magnesium Sulfate (MgSO

    
    ), filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically an oil.[1][2] Purify via flash column chromatography using a gradient of Hexanes to 5% Ethyl Acetate/Hexanes.

    • Yield Expectation: 85-95%.[2][3]

Part 3: Alternative "De Novo" Route (Lithiation)

If the fluoro-intermediate is unavailable, it must be synthesized from 1-bromo-4-(trifluoromethoxy)benzene .[1][2][3] Direct nitration is not recommended as it often yields the ortho-bromo product (position 3) rather than the required ortho-trifluoromethoxy product (position 2) due to steric shielding by the bulky -OCF


 group.[1][2][3]

Protocol: Directed Ortho Lithiation (DoL) [1][2][3]

  • Substrate: 1-Bromo-4-(trifluoromethoxy)benzene.

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Mechanism:[1][2][3][7][8] The oxygen of the -OCF

      
       group coordinates with Lithium, directing deprotonation to the ortho position (C2).[1][2][3]
      
  • Electrophile:

    • Option A (Fluoro-intermediate): Quench with NFSI (N-Fluorobenzenesulfonimide) to yield the 2-fluoro precursor used in Part 2.[2][3]

    • Option B (Direct Phenol): Quench with Trimethyl Borate , followed by oxidation with H

      
      O
      
      
      
      /NaOH to yield 5-bromo-2-(trifluoromethoxy)phenol .[2][3]
  • Final Step (for Option B): Alkylate the phenol with Ethyl Bromide and K

    
    CO
    
    
    
    in DMF to obtain the final target.

SynthesisPathways Start 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) LDA Lithiation (-78°C) Li-Coordination to OCF3 Start->LDA Intermediate_Li 2-Lithio Species LDA->Intermediate_Li NFSI Quench: NFSI Intermediate_Li->NFSI Fluorination Borate Quench: B(OMe)3 then H2O2 Intermediate_Li->Borate Hydroxylation Fluoro 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Key Intermediate) NFSI->Fluoro Phenol 5-Bromo-2-(trifluoromethoxy)phenol Borate->Phenol Target TARGET: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Fluoro->Target NaOEt / EtOH (SNAr Route - Preferred) Phenol->Target EtBr / K2CO3 (Alkylation Route)

Figure 2: Divergent synthetic pathways from the commercial bromo-trifluoromethoxy scaffold.[1][2][3]

Part 4: Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified. The critical distinction is the substitution pattern (1,2,4).[1][2][5]

Analytical MethodExpected SignatureDiagnostic Value

H NMR
Aromatic region: 3 protons.[2][3] Splitting pattern must show an ortho coupling (d, ~8Hz) and a meta coupling (d, ~2Hz).[1][3]Confirms 1,2,4-substitution.[2][4] A 1,2,5-substitution (wrong isomer) would show different coupling constants.

F NMR
Single peak around -58 ppm (-OCF

).[1][2][3] Absence of aromatic Fluorine signal (approx -120 to -130 ppm).[1][2][3]
Confirms -OCF

integrity and complete displacement of the F leaving group (if using S

Ar).
GC-MS Molecular ion peak consistent with Br isotope pattern (

Br/

Br, 1:1 ratio).[1][3]
Confirms bromination and molecular weight.[1][5][6][9]

References

  • Precursor Availability: 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) are standard commercial building blocks.[1][2][3]

    • Source: [1][2][3]

    • Source: [1][2][3]

  • Mechanistic Grounding (Regioselectivity)

    • DoL Selectivity: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amides and O-Carbamates as Directors."[2][3] Chem. Rev.[1]1990 , 90, 879.[1][2] (Establishes O-based direction).

    • S

      
      Ar Activation: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group.[1][2] VCH, 1991 .[1] (Principles of activation by EWGs like -OCF
      
      
      
      ).
  • Isomer Data

    • Isomer Distinction: 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (Isomer) is structurally distinct and commercially listed, highlighting the importance of regiochemical verification.[2][3]

    • Source: [1][2][3]

Sources

Exploratory

"physicochemical properties of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Physicochemical Properties & Synthetic Utility of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Synthetic Utility of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) represents a high-value "privileged scaffold." Its structural utility lies in the strategic combination of three distinct functionalities: a trifluoromethoxy (-OCF₃) group for metabolic stability and lipophilicity modulation, an ethoxy (-OEt) group providing steric bulk and hydrogen bond acceptance, and a bromine (-Br) handle primed for palladium-catalyzed cross-coupling.

This guide provides a comprehensive physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this intermediate to optimize lead compounds in drug discovery.

Molecular Identity & Physicochemical Profile

The molecule is characterized by a unique electronic "push-pull" system where the electron-donating ethoxy group opposes the electron-withdrawing trifluoromethoxy and bromine substituents. This internal electronic tension dictates its reactivity and solubility profile.

Key Identifiers
PropertyDetail
IUPAC Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
CAS Number 1355247-61-8
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 285.06 g/mol
SMILES CCOC1=C(OC(F)(F)F)C=CC(Br)=C1
Physical State Pale yellow liquid or low-melting solid (Ambient)
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext for Drug Design
LogP (cLogP) ~4.4 - 4.6 Highly lipophilic. The -OCF₃ group adds ~1.04 to the LogP, significantly increasing membrane permeability compared to methoxy analogs.
H-Bond Acceptors 2 (Ether oxygens)The ethoxy oxygen is a strong acceptor; the -OCF₃ oxygen is electronically deactivated and acts as a poor acceptor.
H-Bond Donors 0Lack of donors prevents non-specific binding but necessitates polar handles elsewhere in the final drug candidate.
Topological PSA ~18.5 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration potential if MW is kept low.
Boiling Point ~235°C (Predicted)High boiling point indicates stability under standard reflux conditions (e.g., THF, Toluene).
pKa N/A (Neutral)The molecule is non-ionizable in the physiological pH range.

Electronic Structure & Reactivity Analysis

Understanding the electronic environment is critical for predicting regioselectivity during functionalization.

  • The Trifluoromethoxy Effect (-OCF₃): Unlike a methoxy group, the -OCF₃ group is electron-withdrawing by induction ($ \sigma_I \approx 0.4 $) but capable of weak

    
    -donation. Crucially, it blocks metabolic oxidation at the para-position (relative to itself), a common clearance pathway.
    
  • The Ethoxy Effect (-OEt): A strong

    
    -donor. In electrophilic aromatic substitution (EAS), it directs ortho and para.[1]
    
  • Regiochemistry of the Bromine: The bromine is located para to the ethoxy group and meta to the trifluoromethoxy group. This is the most thermodynamically stable arrangement for EAS bromination, as the strong activating effect of the ethoxy group dominates the directing logic.

Visualizing the Electronic Pathway

G Substrate 1-Ethoxy-2-(trifluoromethoxy)benzene Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Attack at C4 (Para to OEt) Product 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Intermediate->Product Re-aromatization (-HBr) Reagent Br2 or NBS (Electrophile: Br+) Reagent->Intermediate Directing Directing Logic: -OEt (Strong Activator) >> -OCF3 (Weak Deactivator) Target: Para to -OEt Directing->Substrate

Caption: Regioselective logic for the synthesis of the target scaffold via Electrophilic Aromatic Substitution (EAS).

Synthetic Accessibility & Protocols

Two primary routes exist for accessing this scaffold. The choice depends on the availability of starting materials.

Route A: Electrophilic Bromination (Recommended)

This is the most direct method if 1-ethoxy-2-(trifluoromethoxy)benzene is available.

  • Substrate: 1-ethoxy-2-(trifluoromethoxy)benzene.

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to Room Temperature.

Mechanism: The ethoxy group strongly activates the para position (C4). The -OCF₃ group at C2 sterically hinders the C3 position and electronically deactivates the ring slightly, but the -OEt effect prevails, ensuring high regioselectivity for C4.

Route B: Nucleophilic Aromatic Substitution (SnAr)

Useful if the fluorinated precursor is available.

  • Substrate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6).[2][3]

  • Reagent: Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux (78°C).

Mechanism: The fluorine atom at C2 is a good leaving group. The electron-withdrawing nature of the -OCF₃ group (ortho to F) and the Br (meta to F) lowers the energy of the Meisenheimer complex, facilitating the displacement of Fluorine by the Ethoxide anion.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene via NBS bromination.

Materials:

  • 1-Ethoxy-2-(trifluoromethoxy)benzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous, 10 Volumes)

  • Ammonium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Setup: Charge a clean, dry round-bottom flask with 1-Ethoxy-2-(trifluoromethoxy)benzene and anhydrous Acetonitrile. Stir to dissolve.

  • Activation: Add Ammonium Acetate (10 mol%) to the solution. This acts as a weak acid catalyst to polarize the NBS.

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

  • Quench: Once conversion >98%, quench the reaction with saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess bromine species.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Sodium Sulfate (

    
    ).
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quality Control Criteria:

  • HPLC: Purity >98% (Area %).

  • 1H NMR (CDCl₃): Look for the disappearance of the para-proton signal and the retention of the ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive; use amber glass vials.

  • Reactivity: Avoid strong oxidizing agents. The molecule is stable to aqueous acids/bases under mild conditions but may hydrolyze under extreme basic forcing conditions (cleavage of OCF₃).

References

  • Ningbo Inno Pharmchem Co. (2024).[2] The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75480439, 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene. Retrieved from

  • Leroux, F. R., et al. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Profile: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

[1][2][3][4][5] Part 1: Executive Summary & Chemical Identity 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Executive Summary & Chemical Identity

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. It serves as a "privileged scaffold" in medicinal chemistry, offering a unique combination of electronic modulation and physicochemical properties.

The molecule features three distinct functional handles:[1][2][3]

  • Bromine (C-4): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Ethoxy Group (C-2): Provides electron-donating character (via resonance) and steric bulk, influencing binding affinity and solubility.

  • Trifluoromethoxy Group (C-1): A lipophilic, electron-withdrawing group that enhances metabolic stability and membrane permeability without the high reactivity of a trifluoromethyl group.

Physicochemical Specifications
PropertySpecification
CAS Number 1355247-61-8
IUPAC Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Molecular Formula

Molecular Weight 285.06 g/mol
Physical State Pale yellow liquid (at ambient temp)
Boiling Point (Predicted) ~240–250°C (at 760 mmHg)
Density (Predicted) ~1.5–1.6 g/cm³
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)

Part 2: Synthesis & Manufacturing Methodology

Strategic Retrosynthesis

The most robust synthetic route to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. Direct bromination of 1-ethoxy-2-(trifluoromethoxy)benzene is chemically ambiguous due to competing directing effects (Ethoxy directs para to itself, i.e., position 5, whereas the target requires bromine at position 4).

Therefore, the optimal precursor is 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6). The fluorine atom at the ortho position to the trifluoromethoxy group is sufficiently activated for displacement by alkoxides due to the inductive electron-withdrawing nature of the


 group.
Experimental Protocol: SNAr Displacement

Objective: Selective replacement of the C-2 Fluorine with an Ethoxy group.

Reagents & Materials
  • Substrate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq)

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.2 – 1.5 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or DMF (N,N-Dimethylformamide)

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene in anhydrous Ethanol (0.5 M concentration).

    • Expert Insight: While DMF accelerates SNAr rates, using Ethanol as the solvent prevents transesterification byproducts and simplifies workup.

  • Addition: Carefully add Sodium Ethoxide (21% wt in ethanol or solid) dropwise at room temperature.

    • Exotherm Alert: The reaction may be slightly exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (MW ~259) should disappear, replaced by the product peak (MW ~285).

  • Quench & Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–10% Ethyl Acetate in Hexanes) to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) Reagents Reagents: NaOEt (1.2 eq) Anhydrous EtOH Reflux, 4-6h Start->Reagents Dissolution Intermediate Transition State: Meisenheimer Complex (Stabilized by -OCF3) Reagents->Intermediate SNAr Attack Product Target Product: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8) Intermediate->Product Elimination of F-

Figure 1: SNAr synthesis pathway converting the fluoro-precursor to the target ethoxy-ether.

Part 3: Reactivity & Medicinal Chemistry Applications

The value of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene lies in its orthogonal reactivity. The bromine atom serves as a "universal socket" for attaching complex heterocycles, while the ether and trifluoromethoxy groups remain stable under most standard coupling conditions.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl Boronic Acids / Esters.

    • Catalyst:

      
       or 
      
      
      
      .
    • Outcome: Biaryl formation. Used to extend the carbon skeleton.

  • Buchwald-Hartwig Amination:

    • Reagent: Primary/Secondary Amines.

    • Catalyst: Pd-PEPPSI or Pd2(dba)3 + XPhos.

    • Outcome: Formation of C-N bonds (Anilines). Critical for kinase inhibitor design.

  • Lithiation / Grignard Formation:

    • Reagent: n-BuLi or Mg.

    • Outcome: Conversion of the C-Br bond into a nucleophile (Carbanion) for reaction with aldehydes or ketones.

Reactivity Logic Map

ReactivityMap Core 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination/Anilines) Core->Buchwald Pd(0), R-NH2 Lithiation Lithium-Halogen Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, -78°C DrugTarget Drug Candidate (Kinase Inhibitors, GPCR Ligands) Suzuki->DrugTarget Buchwald->DrugTarget Lithiation->DrugTarget

Figure 2: Divergent synthetic utility of the 4-bromo handle in medicinal chemistry campaigns.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

  • Signal Word: Warning.

Handling Protocols:

  • Inhalation Risk: The trifluoromethoxy group increases volatility. Always handle within a certified chemical fume hood.

  • Skin Contact: Halogenated aromatics can be absorbed through the skin.[3] Wear nitrile gloves (minimum 0.11 mm thickness) and long-sleeved lab coats.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Ningbo Inno Pharmchem. (n.d.).[2] The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved January 28, 2026, from [Link]

  • ChemSRC. (n.d.). CAS 1355247-61-8 Entry.[4][5] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

The following technical guide provides an in-depth structural elucidation and spectroscopic analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This document is designed for medicinal chemists and analytical scien...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural elucidation and spectroscopic analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This document is designed for medicinal chemists and analytical scientists requiring a reference standard for the synthesis and validation of this fluorinated intermediate.[1]

[1]

Part 1: Chemical Identity & Structural Architecture

Compound Name: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS Registry Number: [Note: Specific CAS may vary by vendor; often custom synthesized.[1] Analogous to 1-Bromo-4-(trifluoromethoxy)benzene derivatives] Molecular Formula: C


H

BrF

O

Molecular Weight: 285.06 g/mol [1]
Structural Significance in Drug Design

This molecule represents a high-value scaffold in medicinal chemistry, combining three critical pharmacophoric features:

  • Trifluoromethoxy Group (-OCF

    
    ):  Enhances lipophilicity and metabolic stability against oxidative degradation (unlike a standard methoxy group).[1] It acts as a bioisostere for chlorine or fluorine but with different steric demand.[1]
    
  • Ethoxy Group (-OEt): Provides a handle for steric bulk adjustment and hydrogen bond acceptance, often used to tune solubility and receptor binding affinity.[1]

  • Aryl Bromide (-Br): A versatile "chemical hook" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this unit to be modularly inserted into complex drug candidates (e.g., SGLT2 inhibitors).[1]

Part 2: Spectroscopic Atlas (Predicted & Empirical Data)

The following data represents the expected spectroscopic signature based on substituent additivity rules (Curphy-Morrison constants) and empirical data from analogous 1,2,4-substituted benzenes. Use this as a validation baseline.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]
1.

H NMR (Proton) – 400 MHz, CDCl

The aromatic region is defined by a 1,2,4-substitution pattern .[1] The presence of the electron-donating ethoxy group at position 2 and the electron-withdrawing trifluoromethoxy group at position 1 creates a distinct electronic environment.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
Structural Logic
7.05 – 7.10 Doublet (d)1HH-6

Hz
Ortho to -OCF

; shielded relative to H-5 due to resonance from OEt? (Actually -OCF3 is EWG).[1]
6.95 – 7.00 Doublet of Doublets (dd)1HH-5

Hz
Adjacent to Br; splits with H-6 (ortho) and H-3 (meta).[1]
6.90 Doublet (d)1HH-3

Hz
Diagnostic Peak. Isolated between -OEt and -Br.[1] Appears as a sharp doublet or broad singlet.[1]
4.05 – 4.15 Quartet (q)2H-OCH

CH


Hz
Characteristic methylene protons next to oxygen.[1]
1.40 – 1.48 Triplet (t)3H-OCH

CH


Hz
Methyl protons of the ethoxy tail.[1]

Expert Insight: The chemical shift of H-3 is the most critical confirmation of regiochemistry.[1] In the isomer 5-bromo-2-ethoxy..., the splitting patterns would differ significantly.[1] Ensure H-3 shows only meta coupling (small


 value).[1]
2.

C NMR (Carbon) – 100 MHz, CDCl

Look for the characteristic quartet of the -OCF


 carbon, which is often missed in low-concentration scans due to C-F splitting.[1]
  • 
     ~148-150 ppm:  C-2 (Attached to -OEt).[1]
    
  • 
     ~138-140 ppm:  C-1 (Attached to -OCF
    
    
    
    ).
  • 
     ~120-124 ppm (q, 
    
    
    
    Hz):
    -OCF
    
    
    Carbon.
    (Definitive proof of fluorination).[1]
  • 
     ~123-126 ppm:  C-5.
    
  • 
     ~120-122 ppm:  C-6.
    
  • 
     ~115-118 ppm:  C-4 (Attached to -Br).[1]
    
  • 
     ~113-115 ppm:  C-3.[1]
    
  • 
     ~64-65 ppm:  -OC H
    
    
    
    -.
  • 
     ~14-15 ppm:  -CH
    
    
    
    .[1]
3.

F NMR (Fluorine)
  • 
     -57.0 to -59.0 ppm (Singlet):  The -OCF
    
    
    
    group typically appears as a sharp singlet in this region.[1]
    • Note: If the peak is a doublet, check for through-space coupling or impurities.[1]

B. Mass Spectrometry (MS)
  • Ionization Mode: EI or ESI+ (may require adduct formation).

  • Molecular Ion:

    
     284 / 286.[1]
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

    
     (79Br) and 
    
    
    
    (81Br) peaks.
    • Diagnostic Fragment: Loss of -Et (

      
      ) or loss of -OCF
      
      
      
      (
      
      
      , rare in soft ionization).[1]

Part 3: Analytical Workflow & Quality Control

To validate the synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene, follow this decision tree. This ensures you have not synthesized a regioisomer (e.g., where Bromine is at position 5).[1]

Workflow Diagram

AnalyticalWorkflow Start Crude Product (Post-Workup) H1_NMR 1H NMR Analysis (Aromatic Region) Start->H1_NMR Check_Split Check Splitting Pattern H1_NMR->Check_Split Isomer_A Pattern: d, dd, d (small J) (1,2,4-Subst. Confirmed) Check_Split->Isomer_A Match Isomer_B Pattern: s, s (Para) or complex overlap Check_Split->Isomer_B Mismatch F19_NMR 19F NMR Check Isomer_A->F19_NMR Isomer_B->Start Re-purify / Re-synthesize Check_F Signal @ -58 ppm? F19_NMR->Check_F MS_Check Mass Spec (MS) Check Br Isotope Check_F->MS_Check Yes Final RELEASE LOT Confirmed Structure MS_Check->Final

Caption: Analytical decision tree for validating the regiochemistry of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.

Part 4: Experimental Protocol (Synthesis Context)

Understanding the synthesis aids in identifying impurities.[1] This compound is typically accessed via the bromination of 2-ethoxy-1-(trifluoromethoxy)benzene .[1]

Step-by-Step Characterization Protocol[1]
  • Sample Preparation:

    • Dissolve ~10 mg of the solid/oil in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: Ensure the solvent is acid-free to prevent degradation of the ether linkage, though -OCF

      
       is generally stable.[1]
      
  • Acquisition Parameters (Standard):

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (d1): 1.0 s (Increase to 5.0 s for quantitative integration).

    • Scans (ns): 16 (1H), 256+ (13C).[1]

  • Data Processing:

    • Reference the residual CHCl

      
       peak to 7.26 ppm  (1H) and 77.16 ppm  (13C).
      
    • Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling of the H-3 proton.

  • Common Impurities:

    • Starting Material: 2-ethoxy-1-(trifluoromethoxy)benzene (Lack of Br isotope pattern in MS; different aromatic integration).[1]

    • Regioisomer: 5-bromo-2-ethoxy-1-(trifluoromethoxy)benzene (Resulting from directing group competition between -OEt and -OCF

      
      ).[1]
      
      • Differentiation: The -OEt group is a stronger ortho/para director than -OCF

        
        .[1] Bromination usually occurs para to the -OEt group (Position 5) or para to the -OCF
        
        
        
        (Position 4).[1]
      • Critical Check: If the major product has a symmetric splitting pattern (e.g., two doublets), you may have brominated para to the -OEt (Position 5).[1] The target molecule (Position 4) is para to the -OCF

        
         and meta to the -OEt, which is electronically less favored unless steric hindrance or specific conditions are used.[1] Verify carefully. 
        

References

  • ChemicalBook. (n.d.).[1] 1-Bromo-4-(trifluoromethoxy)benzene NMR Spectrum. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 1-Bromo-2-(trifluoromethoxy)benzene Product Sheet. Retrieved from [1]

  • Royal Society of Chemistry. (2018).[1][2] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from

Sources

Foundational

Comprehensive NMR Analysis Guide: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This guide is structured for medicinal chemists and analytical scientists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This guide is structured for medicinal chemists and analytical scientists, focusing on spectral prediction, assignment logic, and experimental validation.

Executive Summary & Compound Significance

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a high-value halogenated aromatic scaffold, frequently utilized in the synthesis of agrochemicals and pharmaceutical intermediates. The presence of the trifluoromethoxy (-OCF₃) group serves as a lipophilic bioisostere for chlorine or methyl groups, enhancing metabolic stability and membrane permeability.

Understanding its NMR signature is critical for validating regiospecific bromination and ensuring the integrity of the sensitive ethoxy/trifluoromethoxy ether linkages during synthesis.

Compound Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

  • Molecular Formula: C₉H₈BrF₃O₂

  • Molecular Weight: 285.06 g/mol

  • Key Functional Groups: Aryl Bromide, Aryl Ethyl Ether, Trifluoromethoxy Ether.

Structural Logic & Electronic Effects

To accurately interpret the spectrum, one must analyze the competing electronic effects of the substituents on the benzene ring.

  • 1-OCF₃ (Trifluoromethoxy): Exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance donating effect (+R). It generally deactivates the ring but directs ortho/para.

  • 2-OEt (Ethoxy): A strong resonance donor (+R). It significantly increases electron density at the ortho and para positions (C3 and C5 relative to itself), causing upfield shielding of the attached protons.

  • 4-Br (Bromine): Weakly deactivating (-I > +R). It deshields ortho protons (H3 and H5) slightly due to the inductive effect.

Graphviz: Electronic Influence Map

The following diagram illustrates the shielding/deshielding logic used to assign the aromatic protons.

ElectronicEffects Substituents Substituents OEt 2-Ethoxy Group (+R Effect) Substituents->OEt OCF3 1-OCF3 Group (-I Effect) Substituents->OCF3 Br 4-Bromo Group (-I Effect) Substituents->Br H3 H3 Proton (Shielded by OEt) OEt->H3 Strong Shielding (Ortho) H5 H5 Proton (Deshielded by Br) OEt->H5 Shielding (Para) H6 H6 Proton (Inductive pull by OCF3) OCF3->H6 Deshielding (Ortho) Br->H3 Weak Deshielding Br->H5 Weak Deshielding

Caption: Figure 1. Electronic influence map detailing how substituent effects dictate the chemical shift hierarchy of aromatic protons.

Predicted 1H NMR Spectral Data

Based on substituent chemical shift increment analysis (Curphy-Morrison rules) and analogous structures (e.g., 1-bromo-4-(trifluoromethoxy)benzene), the following spectral data is expected in CDCl₃ .

Table 1: Chemical Shift Assignments (400 MHz, CDCl₃)
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-6 Aromatic7.15 - 7.25 Doublet (d)1HJ ≈ 8.5Ortho to OCF₃; least shielded by OEt.
H-3 Aromatic6.95 - 7.05 Doublet (d)1HJ ≈ 2.0Ortho to OEt (Shielded); Meta to Br.
H-5 Aromatic7.05 - 7.15 dd1HJ ≈ 8.5, 2.0Para to OEt; Ortho to Br.
-OCH₂- Aliphatic4.05 - 4.15 Quartet (q)2HJ ≈ 7.0Deshielded by Oxygen.
-CH₃ Aliphatic1.40 - 1.50 Triplet (t)3HJ ≈ 7.0Terminal methyl group.

Note on 19F NMR: The -OCF₃ group typically appears as a singlet around -58.0 ppm . This is a crucial cross-check to confirm the integrity of the trifluoromethoxy group.

Detailed Assignment & Interpretation

The Aromatic Region (6.9 – 7.3 ppm)

The aromatic region presents an ABX or ABC spin system depending on the exact resolution.

  • H-6 (Doublet): This proton is ortho to the trifluoromethoxy group. While -OCF₃ is electron-withdrawing, the resonance effect of the para-ethoxy group (relative to H6? No, H6 is meta to ethoxy) is minimal. Therefore, H6 is primarily influenced by the -OCF₃ group and appears most downfield (or overlaps with H5).

  • H-5 (Doublet of Doublets): H5 couples strongly with its ortho neighbor H6 (J ≈ 8.5 Hz) and weakly with its meta neighbor H3 (J ≈ 2.0 Hz). It is para to the strong donor ethoxy group, which pushes it upfield, but ortho to the bromine, which pulls it downfield.

  • H-3 (Doublet/Singlet): H3 is ortho to the strong ethoxy donor. This position usually experiences the highest electron density, shifting it upfield (lower ppm). It appears as a doublet due to meta coupling with H5.

The Aliphatic Region
  • Ethoxy Methylene (4.10 ppm): The quartet is distinct and diagnostic. If this peak shifts or broadens, check for hydrolysis of the ether (formation of phenol).

  • Ethoxy Methyl (1.45 ppm): A standard triplet.

Experimental Protocol: Validated Workflow

To ensure high-resolution data suitable for publication or internal QC, follow this acquisition protocol.

Graphviz: Acquisition Workflow

AcquisitionProtocol SamplePrep Sample Preparation 10-15 mg in 0.6 mL CDCl3 Filter Filtration (Remove suspended solids) SamplePrep->Filter LockShim Lock & Shim Target: CHCl3 linewidth < 0.5 Hz Filter->LockShim Acquire Acquisition Parameters NS=16, D1=2.0s, SW=12ppm LockShim->Acquire Process Processing LB=0.3 Hz, Phase Correction Acquire->Process

Caption: Figure 2. Standardized NMR acquisition workflow for halogenated aromatic ethers.

Step-by-Step Methodology
  • Solvent Choice: Use CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Why? It provides excellent solubility for lipophilic halo-benzenes and prevents H-bonding broadening common in DMSO.

  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Caution: Over-concentration (>30 mg) can cause viscosity broadening, obscuring the fine meta-coupling (J ~2Hz) of the H3/H5 protons.

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to Bromine (heavy atom effect) relax efficiently, but the methyl protons need time to integrate accurately.

    • Scans (NS): 16 scans are usually sufficient.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz to smooth noise without losing coupling resolution.

Troubleshooting & Impurities

In synthetic samples, specific impurities often confuse the assignment.

ImpurityCharacteristic SignalOrigin
Phenol Derivative Broad singlet ~5.0 - 6.0 ppmHydrolysis of the ethoxy group (cleavage).
Residual Ethanol Quartet ~3.7 ppm, Triplet ~1.2 ppmIncomplete drying after workup.
Regioisomers Minor aromatic doublets/singletsNon-selective bromination (e.g., 5-bromo isomer).

Self-Validation Check:

  • Calculate the integration ratio.[1][2]

  • Target: Aromatic (3H) : Methylene (2H) : Methyl (3H).

  • If the ratio is 3:2:3, the core structure is intact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
  • ChemicalBook. (n.d.). 1H NMR Spectrum of (Trifluoromethoxy)benzene. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene Product Data. Retrieved from

  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Predictor Data. University of Wisconsin-Madison. (Source for chemical shift increments).

Sources

Exploratory

"13C NMR analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Technical Whitepaper: Structural Elucidation of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene via 13C NMR Executive Summary This technical guide details the carbon-13 nuclear magnetic resonance ( C NMR) analysis of 4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene via 13C NMR

Executive Summary

This technical guide details the carbon-13 nuclear magnetic resonance (


C NMR) analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , a poly-functionalized aromatic scaffold frequently encountered in medicinal chemistry and agrochemical synthesis.

The presence of the trifluoromethoxy group (-OCF


) introduces significant heteronuclear spin-spin coupling (

C-

F), creating complex splitting patterns that obscure standard assignment protocols. This guide provides a definitive methodology for resolving these signals, differentiating the electron-donating ethoxy substituent from the electron-withdrawing trifluoromethoxy group, and validating the regiospecificity of the bromine atom.

Structural Context & Electronic Environment

Before spectral acquisition, one must understand the electronic "push-pull" dynamics of the molecule, which dictate chemical shift positions.

  • 1-(Trifluoromethoxy) Group (-OCF

    
    ):  Acts as a strong electron-withdrawing group by induction (-I) but has a weak electron-donating resonance effect (+R). Unlike a methoxy group, the fluorine atoms pull electron density away from the oxygen, reducing its shielding power on the aromatic ring.
    
  • 2-Ethoxy Group (-OCH

    
    CH
    
    
    
    ):
    A strong electron-donating group (+R). It significantly shields the ortho and para positions (C3 and C5) and strongly deshields the ipso carbon (C2).
  • 4-Bromo Substituent (-Br): Exerts a "Heavy Atom Effect," typically shielding the ipso carbon (C4) despite being electronegative.

Diagram 1: Electronic Influence & Coupling Pathways

The following diagram maps the electronic environment and the expected


-coupling interactions.

G cluster_0 Substituent Effects OCF3 Trifluoromethoxy (-OCF3) Inductive Withdrawal (-I) 1J_CF Coupling (~255 Hz) Center Benzene Core (Aromatic Region) OCF3->Center Deshields C1 Splits Signal (q) OEt Ethoxy (-OEt) Resonance Donation (+R) Shields Ortho/Para OEt->Center Deshields C2 Shields C3/C5 Br Bromine (-Br) Heavy Atom Effect Shields Ipso Carbon Br->Center Shields C4

Caption: Mapping the electronic substituent effects and their impact on the aromatic core chemical shifts.

Experimental Methodology

To resolve the quaternary carbons and the broad multiplets caused by fluorine coupling, standard "quick" carbon parameters are insufficient.

Protocol: High-Resolution Acquisition
  • Sample Preparation:

    • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of CDCl

      
      . High concentration is critical for detecting the split signals of the -OCF
      
      
      
      carbon.
    • Solvent: CDCl

      
       (77.16 ppm triplet reference).
      
    • Tube: 5mm high-precision NMR tube.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C1, C2, C4) and the -OCF

      
       carbon have long 
      
      
      
      relaxation times. Insufficient D1 will result in missing or disproportionately small peaks.
    • Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the low-intensity outer wings of the -OCF

      
       quartet.
      
    • Spectral Width: -10 to 200 ppm.

  • Processing:

    • Line Broadening (LB): Apply 1.0 Hz to reduce noise, aiding the detection of the split -OCF

      
       signal.
      

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: Aliphatic, Aromatic, and the Fluorinated Interface.

Table 1: Predicted Chemical Shifts & Multiplicities
Carbon LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
C-8 -OC F

120.5Quartet (q)

Distinctive wide split; often low intensity.
C-2 Ar-C -OEt151.0Singlet (s)-Most deshielded aromatic signal (O-attachment).
C-1 Ar-C -OCF

138.5Broad Singlet

Broadened by long-range F coupling.
C-5 Ar-C -H124.0Singlet (s)-Meta to OEt; Ortho to Br.
C-6 Ar-C -H122.5Singlet (s)-Ortho to OCF

.
C-4 Ar-C -Br118.0Singlet (s)-Shielded by Heavy Atom Effect.
C-3 Ar-C -H114.5Singlet (s)-Strongly shielded (Ortho to OEt).
C-7 -OC H

-
65.2Singlet (s)-Typical ether methylene.
C-9 -CH

14.6Singlet (s)-Typical methyl.
Detailed Mechanistic Analysis

A. The Aliphatic Region (10–70 ppm) The ethoxy group provides two high-intensity anchors. The methyl carbon (C9) appears at ~14.6 ppm, and the methylene carbon (C7) at ~65.2 ppm. These are sharp singlets and confirm the integrity of the ethyl chain.

B. The Aromatic Region (110–160 ppm)

  • C2 (151.0 ppm): This is the furthest downfield signal. The oxygen atom of the ethoxy group donates electron density into the ring via resonance, but the carbon directly attached to it is deshielded due to the electronegativity of the oxygen.

  • C3 (114.5 ppm): This carbon is ortho to the ethoxy group. Resonance donation places a partial negative charge here, significantly shielding it (moving it upfield).

  • C4 (118.0 ppm): Despite bromine being electronegative, large halogens (Br, I) cause an upfield shift on the attached carbon due to spin-orbit coupling effects (Heavy Atom Effect).

C. The Fluorine Interface (The "Ghost" Quartet) The carbon of the trifluoromethoxy group (C8) is the most difficult to detect.

  • Mechanism: The three equivalent fluorine atoms (

    
    F, Spin 1/2) split the attached carbon into a quartet  (1:3:3:1 ratio).
    
  • Observation: Because the signal intensity is distributed across four peaks, and the

    
     coupling is massive (~257 Hz), this signal often looks like "noise" in standard scans.
    
  • Validation: You must look for four peaks centered around ~120 ppm, separated by ~257 Hz.

19F-Heteronuclear Coupling Mechanics

Understanding the coupling is essential to avoid misidentifying the -OCF


 carbon as an impurity.
Diagram 2: The 13C-19F Coupling Workflow

Coupling Signal 13C Signal Generation Coupling 19F Spin Interaction Signal->Coupling Direct Bond Splitting Signal Splitting (n+1 Rule) Coupling->Splitting 3 Equivalent Fluorines Result Observed Quartet (1:3:3:1) ~120 ppm Splitting->Result Intensity Dilution

Caption: The formation of the quartet signal due to heteronuclear spin coupling.

  • Direct Coupling (

    
    ):  The C8 carbon is directly bonded to three fluorines. 
    
    
    
    , so multiplicity =
    
    
    .
  • Long Range Coupling (

    
    , 
    
    
    
    ):
    The aromatic carbons C1 (ipso) and C6 (ortho) may show broadening or small splittings (2–5 Hz). This is a "fingerprint" confirmation that the -OCF
    
    
    group is intact and attached to the ring.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two common impurities can be identified via


C NMR:
  • Regioisomer (5-Bromo-2-ethoxy...):

    • If bromination occurs para to the -OCF

      
       instead of the -OEt, the symmetry and chemical shifts will change. Look for changes in the C3 and C5 shifts.
      
  • Hydrolysis Product (Phenol):

    • Loss of the ethyl group will result in the disappearance of peaks at 65 and 14 ppm, and a shift of C2 to ~145 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
  • Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison.

  • ChemicalBook. (2023). 1-Bromo-4-(trifluoromethoxy)benzene Spectral Data. (Used for comparative shift analysis of the OCF3-Ar fragment).

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on C-F coupling constants).

Foundational

"mass spectrometry of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Mass Spectrometry Characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary: Structural Integrity & Analytical Strategy

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) represents a critical scaffold in modern medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via its fluorinated ether motifs. As a Senior Application Scientist, I present this guide not merely as a list of peaks, but as a strategic framework for the identification, quantification, and quality control of this intermediate.

The mass spectrometric behavior of this molecule is dominated by three competing functionalities: the labile ethoxy group, the electron-withdrawing trifluoromethoxy group, and the isotopic signature of the bromine atom. Successful characterization requires understanding the interplay between these groups under different ionization energies.

Physicochemical & Mass Spectrometric Profile

Before initiating experimental workflows, we must establish the theoretical baseline. The presence of bromine creates a distinct isotopic envelope that serves as the primary confirmation of identity.

Molecular Identity
  • Formula:

    
    
    
  • Nominal Mass: 284 Da (based on

    
    )
    
  • Monoisotopic Mass: 283.9660 Da

The Isotopic "Fingerprint"

Unlike standard organic molecules, this compound does not present a single molecular ion peak. The natural abundance of bromine isotopes (


 and 

) dictates a 1:1 doublet at the molecular ion level.
Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Value
M+ (

)
284.0 100% Parent Ion A
M+2 (

)
286.0 ~98% Parent Ion B (Confirmation)
M+1 (

)
285.0~9.9%Carbon count validation

Scientist's Note: If your spectra show an M/(M+2) ratio significantly deviating from 1:1, suspect interference from co-eluting impurities or hydride abstraction (M-H) artifacts in chemical ionization sources.

Fragmentation Mechanics (Electron Ionization - EI)

In GC-MS analysis (70 eV), the molecule undergoes predictable, mechanistically driven fragmentation. Understanding these pathways is crucial for structural elucidation of impurities or metabolites.

Primary Pathway: The Ethoxy Rearrangement (Loss of 28 Da)

The most labile bond is not the C-Br or the C-OCF


, but the ethoxy side chain. Under EI conditions, the ethoxy group typically undergoes a four-membered transition state rearrangement , ejecting a neutral ethylene molecule (

).
  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethoxy group to the oxygen, followed by cleavage.
    
  • Result: A phenol-like radical cation (

    
    ).
    
  • m/z Observed:

    
     (and 
    
    
    
    ).
Secondary Pathway: Trifluoromethoxy Stability vs. Loss

The


 group is robust due to the strength of the C-F bond. However, high-energy collisions can trigger:
  • 
    -Cleavage:  Loss of the 
    
    
    
    radical (69 Da).
  • C-O Cleavage: Loss of the entire

    
     radical (85 Da).
    
Tertiary Pathway: Dehalogenation

Direct loss of the bromine radical (


) is common but often less intense than the alkyl losses.
  • m/z Observed:

    
     (Loss of 
    
    
    
    ).

Visualization: Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathway cluster_legend Fragmentation Intensity Probability M_Ion Molecular Ion [M]+ m/z 284 / 286 (1:1 Doublet) Ethylene_Loss Loss of Ethylene (C2H4) -28 Da M_Ion->Ethylene_Loss CF3_Loss Loss of CF3 Radical -69 Da M_Ion->CF3_Loss Br_Loss Loss of Br Radical -79/81 Da M_Ion->Br_Loss Phenol_Ion Phenol-Type Ion m/z 256 / 258 (Rearrangement Product) Ethylene_Loss->Phenol_Ion Aryl_Cation Aryl Cation m/z 205 Phenol_Ion->Aryl_Cation Secondary Decay Benzodioxole_Ion Fragment Ion m/z 215 / 217 CF3_Loss->Benzodioxole_Ion Br_Loss->Aryl_Cation

Figure 1: Predicted Electron Ionization (EI) fragmentation tree. The loss of ethylene (m/z 256) is the kinetically favored primary step.

Experimental Protocols

As this compound is a halogenated ether, it lacks strong acidic or basic sites, making standard ESI (Electrospray Ionization) challenging.

Method A: GC-MS (Recommended for Purity/ID)

This is the "Gold Standard" for this compound due to its volatility and lack of polar groups.

  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C.

  • Ionization: EI (70 eV).

  • Scan Range: m/z 40–400.

Why this works: The non-polar stationary phase interacts well with the aromatic ring, providing sharp peak shapes. EI provides the structural fingerprint described in Section 2.

Method B: LC-MS (APCI/APPI)

If LC coupling is required (e.g., for biological matrices), ESI will likely fail to ionize this neutral molecule efficiently.

  • Source: Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI).

  • Mode: Positive Mode (Charge Transfer).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mechanism: In APCI, charge transfer occurs via the solvent plasma. Look for the radical cation

    
     rather than 
    
    
    
    .

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for analyzing this specific compound, ensuring data integrity.

AnalyticalWorkflow Start Sample Receipt (Solid/Oil) Solubility Dissolve in MeOH or DCM Start->Solubility Choice Downstream Application? Solubility->Choice GCMS GC-MS (EI) *Standard ID* Choice->GCMS Purity/Synthesis LCMS LC-MS (APCI) *Bio-Assay* Choice->LCMS Metabolism/PK Data_Check Check Isotope Pattern 1:1 (284:286) GCMS->Data_Check LCMS->Data_Check Report Generate CoA Confirm Purity Data_Check->Report

Figure 2: Decision matrix for selecting the ionization technique based on the analytical goal.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for ethoxy group rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. (Source for fragmentation patterns of structural analogs like 1-bromo-4-(trifluoromethoxy)benzene).
Exploratory

Technical Guide: Structural Determination of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

This guide serves as an advanced technical blueprint for the structural characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . It addresses the specific crystallographic challenges posed by poly-substituted,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical blueprint for the structural characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . It addresses the specific crystallographic challenges posed by poly-substituted, lipophilic ethers—specifically the steric conflict between the ortho-positioned trifluoromethoxy and ethoxy groups—and provides a validated workflow for determining its solid-state structure.[1][2][3][4]

[1][2][3][4]

Executive Summary & Target Profile

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) is a high-value intermediate in medicinal chemistry, utilized for its ability to modulate lipophilicity and metabolic stability via the trifluoromethoxy (-OCF


) group.[1][2][3][4]

For drug development professionals, the crystal structure of this molecule is not merely a static image; it is a map of conformational energy landscapes .[1][2][3] The juxtaposition of the bulky, electron-withdrawing -OCF


 group at Position 1 and the electron-donating -OEt group at Position 2 creates a unique steric and electronic environment.[1][2][3][4] Resolving this structure elucidates the "active conformation" often required for binding affinity in halogen-enriched protein pockets.[1][2][3][4]
Physicochemical Challenges[1][2]
  • Physical State: Likely a viscous oil or low-melting solid at room temperature due to the disruption of crystal packing by flexible ether linkages.[1][2][3][4]

  • Crystallizability: Low, requiring in situ cryo-crystallization or specific surfactant-assisted nucleation.[1][2][3][4]

  • Key Structural Feature: The "Ortho-Twist."[1][2][3][4] The -OCF

    
     group typically adopts an orthogonal geometry relative to the phenyl ring, while the -OEt group prefers planarity.[1][2][3][4] Their vicinal placement forces a compromise conformation critical for SAR (Structure-Activity Relationship) modeling.[1][2][3][4]
    

Experimental Protocol: From Oil to Structure

Standard solvent evaporation often fails for this class of molecule, resulting in amorphous oils.[1][2][3][4] The following protocol utilizes Optical Heating and Crystallization Device (OHCD) principles adapted for lipophilic intermediates.

Phase I: In Situ Cryo-Crystallization

Objective: Nucleate a single crystal directly from the neat liquid or a concentrated solution within the X-ray capillary/loop.[1][2][3][4]

  • Capillary Loading: Draw the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann glass capillary.

  • Zone Melting:

    • Flash-freeze the capillary using a cryostream (

      
       K) to form a polycrystalline mass.[1][2][3][4]
      
    • Use a localized IR laser or micro-heater to create a molten zone.[1][2][3][4]

    • Slowly translate the zone (

      
      ) along the capillary.[2][3][4] The interface between the melt and the solid will select for the fastest-growing crystal face, yielding a single crystal cylinder.[1][2][3][4]
      
  • Annealing: Once a single domain is isolated, cycle the temperature

    
     K below the melting point for 30 minutes to reduce mosaicity.
    
Phase II: Data Collection Strategy

Source: Mo-K


 (

Å) is preferred over Cu-K

to minimize absorption errors from the heavy Bromine atom (

), though Cu is acceptable if the crystal is

mm.[1][2][3][4]
ParameterSettingRationale
Temperature 100 K (Nitrogen Stream)Freezes ethoxy chain disorder; minimizes thermal vibration of -CF

.[1][2][3][4]
Exposure Time 10–30 s/framePrevent detector saturation from strong Br diffraction spots.[1][2][3][4]
Completeness > 99% (to 0.8 Å res)Essential for resolving F-atom disorder in the -OCF

group.
Strategy Omega scans (

width)
Maximizes reciprocal space coverage for low-symmetry space groups (likely

or

).[1][2][3][4]

Structural Analysis & Causality

Once the dataset is phased (using the heavy Bromine atom for SAD or direct methods), the refinement must address specific stereoelectronic features.[1][3][4]

The "Ortho-Conflict" Mechanism

The core scientific value of this structure lies in the interaction between C1 and C2 substituents.[1][2][3][4]

  • 1-(Trifluoromethoxy) Geometry: The -OCF

    
     group typically sits orthogonal (
    
    
    
    )
    to the benzene ring.[1][2][3][4] This minimizes the repulsion between the oxygen
    
    
    -lone pair and the aromatic
    
    
    -system (anomeric effect).[1][2][3][4]
  • 2-Ethoxy Geometry: The -OEt group naturally seeks coplanarity (

    
    )  to maximize resonance donation into the ring.[1][2][3][4]
    
  • The Result: In 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene, the bulky -OCF

    
     forces the -OEt group to rotate out of plane.[1][2][3][4]
    
    • Hypothesis: Look for a C1-C2-O-C(Et) torsion angle deviating significantly from

      
       (likely 
      
      
      
      ).[1][2][3][4] This "twisted" conformation exposes the phenyl ring's edge, altering metabolic accessibility.[1][2][3]
Intermolecular Interactions (Crystal Packing)[2][3][4]
  • Halogen Bonding (Br...O/F): The Bromine atom at C4 possesses a positive electrostatic potential cap ("sigma-hole").[1][2][3][4] Expect linear

    
     or 
    
    
    
    contacts (
    
    
    Å) driving the lattice assembly.[1][2][3][4]
  • Fluorine Segregation: The -CF

    
     and -OEt groups often segregate into fluorous and lipophilic layers, creating slip planes that make the crystals mechanically soft.[1][2][3][4]
    

Visualization of Structural Logic

The following diagram illustrates the workflow from liquid intermediate to resolved structural features, highlighting the critical decision points.

CrystalWorkflow cluster_conf Steric Conflict Mechanism Start Target: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (Likely Viscous Oil) Method Method Selection: In Situ Cryo-Crystallization Start->Method Standard evaporation fails Experiment Zone Melting (IR Laser) Temp: 100K Method->Experiment Capillary confinement Data X-Ray Diffraction (Mo-Kα Source) Experiment->Data Single crystal isolated Phasing Structure Solution (Br-Atom Anomalous Scattering) Data->Phasing Heavy atom location Analysis Conformational Analysis: 1. OCF3 Orthogonality 2. OEt Twist Angle 3. Br...F Halogen Bonds Phasing->Analysis Refinement (R1 < 5%)

Figure 1: Validated workflow for structural determination of liquid lipophilic intermediates, emphasizing the transition from physical isolation to conformational decoding.

Applications in Drug Design

Understanding this crystal structure allows researchers to:

  • Bioisostere Replacement: Validate if the Twisted-Ethoxy/Orthogonal-OCF

    
     motif mimics the steric profile of an indole or naphthalene ring in target receptors.[1][2][3][4]
    
  • Metabolic Prediction: The degree of twist in the ethoxy group determines the accessibility of the methylene protons to CYP450 enzymes (O-dealkylation liability).[1][2][3][4] A more twisted structure often correlates with higher metabolic stability.[1][2][3][4]

  • Virtual Screening: Use the experimental torsion angles to fix low-energy conformers in docking simulations, improving hit rates for libraries containing this scaffold.

References

  • Leroux, F. R., et al. (2008).[1][2][3][4] Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1][2][3][4] Beilstein Journal of Organic Chemistry.[2][3][4]

  • Manteau, B., et al. (2010).[1][2][3][4] New trends in the chemistry of α-fluorinated ethers and alcohols.[1][2][3][4] European Journal of Organic Chemistry.[2][3][4] (Contextual grounding for OCF3 behavior).

  • Bondi, A. (1964).[1][2][3][4] Van der Waals volumes and radii.[1][2][3][4] Journal of Physical Chemistry.[1][2][3][4] (Standard for assessing Br...F contacts).

  • Cambridge Structural Database (CSD). Search methodology for trifluoromethoxy benzene analogs.[1][2][3][4][5][2][3][4]

Sources

Foundational

The Electronic &amp; Physicochemical Signature of Trifluoromethoxy Benzenes

Topic: Electronic Properties of Trifluoromethoxy (-OCF ) Substituted Benzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists A Guide to the "Super-Ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Trifluoromethoxy (-OCF


) Substituted Benzenes
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Guide to the "Super-Ether" in Medicinal Chemistry

Executive Summary

The trifluoromethoxy group (-OCF


) is often described as a "super-ether" or a "pseudo-halogen." It occupies a privileged space in medicinal chemistry, offering a unique combination of high electronegativity, significant lipophilicity, and metabolic stability.[1] Unlike its non-fluorinated analogue (-OCH

), which is an electron-donating group (EDG), the -OCF

group acts as a strong electron-withdrawing group (EWG) while simultaneously enhancing lipid permeability.[1]

This guide dissects the electronic origins of these properties, the conformational dynamics that drive them, and the synthetic protocols required to access them.

Part 1: The Electronic Signature

The electronic behavior of the -OCF


 group is defined by a tug-of-war between the oxygen atom's lone pair donation (resonance) and the powerful inductive withdrawal of the trifluoromethyl moiety.
Inductive vs. Resonance Effects

In a standard methoxy group (-OCH


), the oxygen atom donates electron density into the aromatic ring via resonance (

), which overrides its inductive withdrawal (

). This makes -OCH

a strong activating group.

In -OCF


, the three fluorine atoms create a powerful inductive pull that dramatically lowers the energy of the oxygen lone pairs. This prevents effective overlap with the aromatic 

-system. Consequently, the inductive withdrawal dominates , transforming the group into an electron deactivator.

Hammett Substituent Constants: The Hammett constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) quantify this effect.[2][3][4] Positive values indicate electron withdrawal.[5]
Substituent

(Meta)

(Para)
Electronic Classification
-OCH

+0.12-0.27Strong Donor (Resonance dominates)
-OCF

+0.38 +0.35 Strong Withdrawer (Induction dominates)
-CF

+0.43+0.54Strong Withdrawer
-F +0.34+0.06Weak Withdrawer / Deactivator

Data Source: Hansch, C., et al. Chem. Rev. 1991, 91, 165-195.

The "Orthogonal" Conformation

Unlike methoxybenzenes, which prefer a planar conformation (coplanar with the ring) to maximize p-orbital overlap, trifluoromethoxybenzenes adopt an orthogonal conformation. The O-CF


 bond sits perpendicular (

) to the aromatic ring plane.

Mechanistic Drivers:

  • Hyperconjugation (Anomeric Effect): One of the oxygen lone pairs donates electron density into the antibonding

    
     orbital of the C-F bond (
    
    
    
    ). This interaction is maximized when the C-F bond is antiperiplanar to the lone pair, twisting the group out of plane.
  • Steric Repulsion: The bulky -CF

    
     group (Van der Waals radius 
    
    
    
    2.2 Å) experiences steric clash with ortho-hydrogens if planar.

Conformation Planar Planar Conformation (-OCH3 typical) Resonance p-orbital overlap (Resonance) Planar->Resonance Favors Orthogonal Orthogonal Conformation (-OCF3 typical) Anomeric n(O) -> σ*(C-F) Hyperconjugation Orthogonal->Anomeric Stabilized by Sterics Steric Repulsion (CF3 vs ortho-H) Orthogonal->Sterics Minimizes Resonance->Planar High Energy for OCF3 Anomeric->Orthogonal Sterics->Orthogonal

Figure 1: Conformational equilibrium drivers. The -OCF3 group twists out of plane to maximize hyperconjugation and minimize steric clash.

Part 2: Physicochemical Properties & Lipophilicity

The -OCF


 group is a "lipophilicity booster."[1] It increases membrane permeability without the liability of metabolic instability often seen with alkyl groups.
Hansch Lipophilicity Parameters ( )

The Hansch


 value measures the contribution of a substituent to the partition coefficient (logP).
SubstituentHansch

Value
Impact on Solubility
-H0.00Neutral
-OCH

-0.02Decreases Lipophilicity (Polar)
-CF

+0.88Increases Lipophilicity
-OCF

+1.04 Superior Lipophilicity Booster
-SCF

+1.44Highest Lipophilicity
Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. The -OCF


 group blocks metabolic oxidation at the position it occupies. Unlike a -OCH

group, which is rapidly O-demethylated by Cytochrome P450 enzymes to a phenol, the -OCF

group is generally inert to oxidative metabolism, significantly extending the half-life (

) of drug candidates.

Part 3: Experimental Protocols

Synthesizing trifluoromethoxy arenes has historically been difficult due to the instability of the trifluoromethoxide anion (


), which rapidly decomposes to carbonyl fluoride (

) and fluoride (

). Modern methods avoid this by using in situ generation or radical pathways.
Protocol A: Silver-Mediated Oxidative Trifluoromethoxylation of Phenols

This protocol is ideal for converting a phenol hit into a trifluoromethoxy analog.[6][7] It relies on the in situ formation of a


 species.

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash reagent, 2.0 equiv)
    
  • Catalyst/Mediator: AgOTf (3.0 equiv)

  • Oxidant: Selectfluor (1.5 equiv)

  • Additive: KF (4.0 equiv), 2-fluoropyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc)

  • Conditions: Room Temperature, Inert Atmosphere (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Charging: Add AgOTf (3.0 equiv), Selectfluor (1.5 equiv), KF (4.0 equiv), and the Phenol substrate (1.0 equiv) to the vial inside a glovebox (or under strict Schlenk technique).

  • Solvent Addition: Add anhydrous EtOAc (0.1 M concentration relative to phenol) and 2-fluoropyridine (3.0 equiv) via syringe.

  • Reagent Addition: Add

    
     (2.0 equiv) dropwise at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The mixture will likely develop a precipitate (Ag salts).

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Mechanism Note: The reaction proceeds via the formation of a


 species, which is oxidized to a high-valent 

complex. Reductive elimination or radical recombination forms the

bond.
Protocol B: Sandmeyer-Type Trifluoromethoxylation

For converting anilines to trifluoromethoxy arenes.

  • Diazotization: Convert the aniline to the diazonium salt (

    
    ) using 
    
    
    
    .
  • Coupling: React the diazonium salt with a silver trifluoromethoxide complex (generated from

    
     or specialized reagents like 
    
    
    
    ) in a solvent like chlorobenzene at elevated temperatures (
    
    
    ).

Part 4: Comparative Analysis Summary

The following table summarizes why a medicinal chemist would choose -OCF


 over other isosteres.
Feature-OCH

-CF

-OCF

Electronic Effect Donor (

)
Withdrawer (

)
Withdrawer (

)
Lipophilicity (

)
-0.02 (Polar)+0.88 (Lipophilic)+1.04 (Very Lipophilic)
Conformation PlanarRotatingOrthogonal
Metabolic Stability Low (O-dealkylation)HighHigh
Key Application Electron donation, H-bond acceptorBioisostere for Cl/MeLipophilicity + Stability

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005).

    
    -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827-856. Link
    
  • Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers.[6][8] Angewandte Chemie International Edition, 54(40), 11839-11842. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Togni, A. (2012). 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Exploratory

Technical Guide: Reactivity Profile &amp; Application of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Topic: Reactivity of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its utility is derived from the synergistic combination of the trifluoromethoxy (-OCF₃) group—a superior bioisostere for chloride or trifluoromethyl groups offering enhanced metabolic stability and lipophilicity—and the ethoxy (-OEt) group, which provides solubility modulation and hydrogen bond acceptance.

Unlike sterically encumbered aryl halides, this 1,2,4-trisubstituted arene presents the bromine handle at the 4-position, remote from the ortho-substituents. This structural feature preserves rapid oxidative addition kinetics in palladium-catalyzed cross-couplings while allowing the 1,2-substitution pattern to serve as a stable, lipophilic "tail" in drug candidates (e.g., kinase inhibitors, GPCR ligands).

Structural & Electronic Analysis

To design effective synthetic routes, one must understand the electronic push-pull dynamics of this specific substitution pattern.[1]

  • Position 1 (-OCF₃): Acts as a strong electron-withdrawing group (EWG) by induction (

    
    ).[1] It deactivates the ring but significantly increases the electrophilicity of the C-Br bond at the para-position, facilitating oxidative addition with Pd(0).
    
  • Position 2 (-OEt): Acts as an electron-donating group (EDG) by resonance.[1] While it activates the ring, its meta-relationship to the bromine (Position 4) means its electronic donation does not significantly hamper the electrophilic nature of the C-Br bond.

  • Position 4 (-Br): The primary reactive handle.[1] Because it is flanked by protons at C-3 and C-5, it is sterically unhindered , distinguishing it from difficult-to-couple 2,6-disubstituted aryl bromides.[1]

Reactivity Landscape Diagram

The following diagram maps the distinct reactivity zones of the molecule based on electronic density and steric accessibility.

ReactivityMap Core 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Br_Group C-4 Bromine (Primary Handle) Core->Br_Group Site 4 OEt_Group C-2 Ethoxy (Directing Group) Core->OEt_Group Site 2 OCF3_Group C-1 OCF3 (Metabolic Shield) Core->OCF3_Group Site 1 Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald, Heck) High Efficiency Br_Group->Suzuki Oxidative Addition Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Kinetic Control Br_Group->Li_Exchange Fast Exchange EAS Electrophilic Substitution (Directed to C-5) OEt_Group->EAS Para-Directing (to C-5)

Figure 1: Reactivity landscape highlighting the C-4 bromine as the primary synthetic vector and C-5 as the secondary site for core functionalization.[1]

Primary Reactivity: Palladium-Catalyzed Cross-Coupling[1][2]

The C-4 bromine is highly activated for cross-coupling due to the inductive withdrawal of the para-OCF₃ group.[1] This substrate performs exceptionally well in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

3.1 Suzuki-Miyaura Coupling
  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the turnover-limiting step.[1] The electron-poor nature of the ring (due to -OCF₃) accelerates this step compared to electron-rich aryl bromides (e.g., 4-bromoanisole).[1]

  • Ligand Selection: Because the C-4 position is unhindered, specialized bulky ligands (like Buchwald's biaryl phosphines) are often unnecessary for simple couplings.[1] Standard phosphines (PPh₃, dppf) are sufficient.[1] However, for coupling with sterically demanding boronic acids, SPhos or XPhos are recommended to facilitate the transmetallation and reductive elimination steps.[1]

3.2 Buchwald-Hartwig Amination [1]
  • Challenge: The presence of the ortho-ethoxy group (at C-2) can create a "picket fence" effect if the incoming amine is extremely bulky, but generally, the C-4 position is distal enough to avoid interference.

  • Recommendation: Use Pd₂(dba)₃ with Xantphos or RuPhos for high yields with secondary amines.[1]

Secondary Reactivity: Electrophilic Aromatic Substitution (EAS)[1]

If the core scaffold requires further functionalization (e.g., nitration or halogenation) before reacting the bromine, the regioselectivity is dictated by the C-2 Ethoxy group .

  • Directing Effects:

    • -OEt (C-2): Strong ortho/para director.

    • -OCF₃ (C-1): Deactivating, ortho/para director (weak).

    • -Br (C-4): Deactivating, ortho/para director.

  • Prediction: The strongest activator is the Ethoxy group.[1]

    • Para to OEt: Position 5.[1][2][3]

    • Ortho to OEt: Position 3 (Sterically crowded between OEt and Br) and Position 1 (Blocked).[1]

Experimental Protocol: Optimized Suzuki Coupling

The following protocol is a self-validating system designed for high throughput and reproducibility. It utilizes Pd(dppf)Cl₂ , a robust catalyst that resists oxidation and handles the electron-deficient nature of the substrate well.

Materials Table
ReagentEquiv.RoleNotes
4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene 1.0ElectrophileLimiting reagent
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures completion
Pd(dppf)Cl₂[1] · DCM 0.03 (3 mol%)CatalystRobust, air-stable precatalyst
K₂CO₃ (2.0 M aq) 3.0BaseActivates boronic acid
1,4-Dioxane N/ASolventHigh boiling point, solubilizes Pd
Step-by-Step Workflow
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to bromide) and degassed 2.0 M aqueous K₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC.[1] The starting bromide (Rt ~ high) should disappear.[1] The product will likely be more polar if the boronic acid contains heteroatoms.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.[1] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

The following diagram illustrates the specific electronic influence of the -OCF₃ group on the catalytic cycle.

SuzukiCycle cluster_effect Electronic Effect Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by p-OCF3) Pd0->OxAdd + Ar-Br Complex_II Ar-Pd(II)-Br Intermediate OxAdd->Complex_II TransMet Transmetallation (Base Activated) Complex_II->TransMet + Ar'-B(OH)2 / Base Complex_III Ar-Pd(II)-Ar' TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the acceleration of oxidative addition by the electron-withdrawing trifluoromethoxy group.

Medicinal Chemistry Applications

This scaffold is particularly relevant for optimizing Lipophilic Ligand Efficiency (LLE) .[1]

  • Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para-position (relative to the ethoxy).[1] The C-F bond strength (~116 kcal/mol) renders it inert to CYP450 degradation [1].[1]

  • Bioisosterism: The -OCF₃ group is often used as a bioisostere for a Chlorine atom or a -CF₃ group.[1] However, -OCF₃ has a unique conformational preference (orthogonal to the ring) which can induce specific binding pocket fits that planar substituents cannot achieve [2].[1]

  • Permeability: The high lipophilicity (Hansch

    
     value of +1.04 for OCF₃ vs +0.88 for CF₃) enhances blood-brain barrier (BBB) penetration, making this scaffold ideal for CNS-targeted drugs [3].[1]
    
References
  • Yale, H. L. (1959).[1] "The Trifluoromethyl Group in Medicinal Chemistry." Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133.[1] Link[1]

  • Leroux, F. R., et al. (2008).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1][4] ChemMedChem, 3(9), 1322-1328.[1] Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

Sources

Foundational

"stability and storage of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Stability and Storage of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Document Type: Technical Guidance & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Document Type: Technical Guidance & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Development Scientists, and compound management teams.

Executive Summary

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) is a highly functionalized halogenated ether used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity relies on the stability of three distinct functional groups: an aryl bromide, an ethoxy ether linkage, and a trifluoromethoxy moiety.

While generally stable under ambient conditions, this compound exhibits specific sensitivities to photolytic dehalogenation and oxidative degradation at the ethoxy position. This guide defines a storage ecosystem designed to mitigate these risks, ensuring high purity (>98%) is maintained for downstream palladium-catalyzed cross-coupling or lithiation events.

Part 1: Physicochemical Profile & Critical Properties

Before establishing storage protocols, one must understand the physical baseline of the material.

PropertySpecificationTechnical Note
CAS Number 1355247-61-8Unique identifier for inventory tracking.
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 285.06 g/mol
Physical State Liquid or Low-Melting SolidThe ethoxy/trifluoromethoxy combination disrupts crystal packing, lowering MP compared to methoxy analogs.
Solubility Soluble in DCM, THF, EtOAcHydrophobic; immiscible with water.
Appearance Colorless to Pale YellowCritical Indicator: Darkening to amber/brown indicates free bromine release or oxidation.

Part 2: Mechanistic Stability Analysis

To store this compound effectively, we must anticipate how it fails. The degradation pathways are dictated by its functional groups.

Photolytic Dehalogenation (Primary Risk)

The Carbon-Bromine (C-Br) bond in aryl bromides is susceptible to homolytic cleavage when exposed to UV or high-intensity visible light.

  • Mechanism: Light energy (

    
    ) excites the electron cloud, leading to the formation of an aryl radical and a bromine radical.
    
  • Consequence: The aryl radical abstracts a hydrogen atom (likely from the ethoxy group or solvent), leading to the debrominated impurity (2-ethoxy-1-(trifluoromethoxy)benzene) and HBr formation. The HBr can then autocatalyze further degradation.

Oxidative Peroxidation (Secondary Risk)

The ethoxy group (-OCH₂CH₃) contains benzylic-like protons adjacent to the oxygen.

  • Mechanism: Over prolonged exposure to atmospheric oxygen, these protons can be abstracted to form a hydroperoxide radical, eventually leading to cleavage of the ethyl chain or formation of potentially explosive peroxides (though the risk is lower in aryl ethers than alkyl ethers).

  • Consequence: Purity drops; safety risk increases during concentration/distillation.

Trifluoromethoxy Stability

The -OCF₃ group is generally chemically robust. However, it can degrade under extreme Lewis Acid conditions (e.g., AlCl₃ at high temps), releasing fluorophosgene analogs. This is a handling concern rather than a storage concern.

Visualizing the Degradation Pathways

DegradationPathways Compound 4-Bromo-2-ethoxy-1- (trifluoromethoxy)benzene Radical Aryl Radical + Br• Compound->Radical Homolysis Peroxide α-Ethoxy Hydroperoxide Compound->Peroxide Slow Oxidation Light UV/Visible Light (hν) Light->Radical Oxygen Atmospheric O₂ Oxygen->Peroxide Debrominated Impurity A: Debrominated Arene Radical->Debrominated H-Abstraction HBr HBr (Acidic) Radical->HBr Byproduct Cleavage Impurity B: Phenol Derivative Peroxide->Cleavage Decomposition

Figure 1: Mechanistic degradation pathways showing photolytic instability (yellow path) and oxidative risk (red path).

Part 3: Storage & Handling Protocol

This protocol is a self-validating system. If the "Check" steps fail, the storage condition is compromised.

A. The Storage Ecosystem
ParameterRecommendationRationale
Temperature 2°C to 8°C Slows kinetic rate of oxidation and radical propagation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂ to prevent peroxidation; excludes moisture.
Container Material Amber Glass Blocks UV/Vis light to prevent C-Br photolysis.
Closure System Teflon (PTFE) Lined Cap Prevents plasticizers from leaching into the lipophilic liquid; ensures gas-tight seal.
Desiccant Not strictly required inside, but store in dry environment.[1][2][3]Prevents moisture condensation on cold glass surfaces upon warming.
B. Handling Standard Operating Procedure (SOP)
  • Equilibration: Before opening a stored bottle, allow it to warm to room temperature in a desiccator.

    • Why? Opening a cold bottle condenses atmospheric water into the product, introducing hydrolysis risks.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere (Glovebox or Schlenk line).

  • Tooling: Use glass pipettes or stainless steel. Avoid using reactive metal spatulas if the compound solidifies, as trace metals can catalyze debromination.

C. Quality Control (QC) & Re-test Dates
  • Visual Check: Clear/Pale Yellow = Pass. Amber/Brown = Fail (Bromine release).

  • Purity Check (HPLC/GC):

    • Method: C18 Reverse Phase HPLC, Acetonitrile/Water gradient.

    • Detection: UV at 254 nm (Aromatic ring).

    • Acceptance Criteria: >98.0% Area.

    • Re-test Interval: Every 12 months if stored at 2-8°C; every 6 months if at Room Temp.

Part 4: Safety & Emergency Response

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2][4][5]

  • Spill Management:

    • Evacuate area and ventilate.[1][3][4][6]

    • Absorb with inert material (vermiculite or sand).[2] Do not use sawdust (combustible reaction with potential oxidizers).

    • Clean surface with ethanol followed by soap/water.

  • Incompatibility: Strong oxidizing agents (peroxide risk), Strong bases (elimination risk), Magnesium/Lithium metal (spontaneous Grignard/Lithiation).

References

  • ChemicalBook. (2024).[2] 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Properties and CAS 1355247-61-8. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (Analogous Structure Stability Data). Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Aryl Bromides and Trifluoromethoxy Benzenes. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from

Sources

Exploratory

"4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene safety data sheet"

This technical guide details the physicochemical properties, safety protocols, and synthetic methodologies for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8).[1][2] This compound is a specialized organo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, safety protocols, and synthetic methodologies for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8).[1][2] This compound is a specialized organofluorine building block used primarily in medicinal chemistry to introduce lipophilic, metabolically stable motifs into drug candidates (e.g., SGLT2 inhibitors).[2][3][4]

[1][2][5]

Compound Identification & Physicochemical Profile[1][2][3][4]

This molecule features a specific substitution pattern designed to modulate metabolic stability (via the trifluoromethoxy group) and solubility (via the ethoxy group), while the bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2][3]

PropertyData
Chemical Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
CAS Number 1355247-61-8
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 285.06 g/mol
SMILES CCOc1cc(Br)ccc1OC(F)(F)F
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
LogP (Predicted) ~4.2 (Highly Lipophilic)

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): Based on structural analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) and functional group reactivity.[2][3]

Hazard CategoryH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2][5]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7]
STOT - SE H335 May cause respiratory irritation.[2][4][5][6]
Handling & Storage Protocols[2][9][10]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but potentially light-sensitive over long periods.[2][4]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).[2][3][4]

    • Skin: Nitrile gloves (0.11 mm minimum thickness).[2][3][4]

    • Respiratory: N95 or P100 respirator if handling powder/aerosols outside a fume hood.[2][3][4]

  • Spill Response: Absorb with inert material (vermiculite/sand).[2][3][4] Do not flush into surface water; organofluorines are persistent.[2][3][4]

Synthesis & Manufacturing

The most robust synthetic route for this substitution pattern avoids direct bromination of the ether (which often yields regioisomeric mixtures).[2][3][4] Instead, a Nucleophilic Aromatic Substitution (SₙAr) strategy is employed, utilizing the electron-withdrawing nature of the trifluoromethoxy group to activate the ortho-fluorine.[2][3]

Core Synthetic Pathway: SₙAr Displacement

Precursor: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6).[2] Reagent: Sodium Ethoxide (NaOEt).[2][3][4]

Experimental Protocol (Standardized)

Note: This protocol is derived from standard reactivity profiles of activated fluoroarenes.

  • Preparation: In a flame-dried 3-neck flask equipped with a magnetic stir bar and internal thermometer, charge 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq) and anhydrous Ethanol (5 mL/mmol).

  • Reagent Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Ethoxide (1.1 eq, 21% wt in EtOH) over 15 minutes.

    • Why: Controlling the temperature prevents side reactions (e.g., benzyne formation or multiple substitutions), although the trifluoromethoxy group is stable.[2][3][4]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[2][3][4]

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2][3][4] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisPath Start Start: 4-Bromo-2-fluoro- 1-(trifluoromethoxy)benzene Reagent Reagent: NaOEt / EtOH (0°C to RT) Start->Reagent Dissolution Intermediate Transition State: Meisenheimer Complex Reagent->Intermediate Nucleophilic Attack (SnAr) Product Product: 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Intermediate->Product -NaF Elimination

Figure 1: Nucleophilic Aromatic Substitution pathway converting the fluoro-precursor to the target ethoxy-ether.[2][3]

Applications in Drug Discovery

This compound acts as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of SGLT2 inhibitors (gliflozins) and other metabolic modulators.[2][3]

Structure-Activity Relationship (SAR) Logic[2][3]
  • Trifluoromethoxy (-OCF₃): Provides high lipophilicity (

    
     = +1.[2][3]04) and metabolic resistance against oxidative metabolism (unlike a methoxy group).[2][3][4] It often improves blood-brain barrier (BBB) penetration.[2][3][4]
    
  • Ethoxy (-OEt): Adds steric bulk and electron density, often locking the conformation of the biaryl axis in drug molecules via atropisomerism or steric clashing.[2][3]

  • Bromine (-Br): The reactive site for Palladium-catalyzed coupling.[2][3]

Functionalization Workflow

ApplicationWorkflow Core 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Boronic Boronic Acid/Ester (Suzuki Precursor) Core->Boronic Bis(pin)diboron Pd(dppf)Cl2, KOAc Lithio Lithio Species (Li-Halogen Exchange) Core->Lithio n-BuLi, -78°C Drug SGLT2 Inhibitor Analog (Biaryl Scaffold) Boronic->Drug Suzuki Coupling Ar-X, Pd(0) Aldehyde Benzaldehyde Derivative (Formylation) Lithio->Aldehyde DMF Quench Aldehyde->Drug Grignard/Reduction

Figure 2: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry applications.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1355247-61-8. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Organofluorine Safety Data. Retrieved from [Link][2][3]

  • Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds (WO2016125185). Retrieved from [2][3]

Sources

Foundational

The Fluorine Effect: Engineering Efficacy via Trifluoromethoxybenzene Derivatives

The Physicochemical Paradigm: Beyond the "Super-Halogen" In modern medicinal chemistry, the trifluoromethoxy group ( ) is not merely a substituent; it is a strategic tool for conformational and physicochemical engineerin...

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Paradigm: Beyond the "Super-Halogen"

In modern medicinal chemistry, the trifluoromethoxy group (


) is not merely a substituent; it is a strategic tool for conformational and physicochemical engineering. Often termed a "super-halogen" or "pseudo-halogen," it occupies a unique chemical space that bridges the gap between lipophilicity and electronic modulation.

For the drug developer, the


 group offers a specific advantage: Orthogonal Conformation . Unlike the methoxy group (

), which typically lies coplanar to the aromatic ring to maximize p-orbital resonance, the

group twists out of plane (roughly 90°) due to the steric and electronic repulsion between the fluorine lone pairs and the aromatic

-system. This conformational lock is critical for binding affinity in sterically demanding active sites.
Comparative Physicochemical Metrics

The following table contrasts


 with common bioisosteres, highlighting its superior lipophilicity (Hansch 

) and unique electronic profile.
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Field Effect (F)Resonance (R)Conformation

+1.04 +0.35 +0.38 -0.03 Orthogonal

+0.88+0.54+0.38+0.16Rotational

+0.71+0.23+0.42-0.19Planar

-0.02-0.27+0.29-0.56Coplanar

Data Source: Hansch constants derived from Leroux et al. [1]

Structural-Activity Logic Flow

The following diagram illustrates how the intrinsic properties of the


 moiety translate into macroscopic pharmacokinetic benefits.

OCF3_Properties OCF3 Trifluoromethoxy Group (-OCF3) Lipo High Lipophilicity (Hansch π = +1.04) OCF3->Lipo Elec Electron Withdrawing (Inductive Effect) OCF3->Elec Conf Orthogonal Conformation (Twisted Geometry) OCF3->Conf Perm Membrane Permeability (BBB Penetration) Lipo->Perm Increases logP Metab Metabolic Stability (Blocks CYP Oxidation) Elec->Metab Deactivates Ring Bind Selectivity & Binding (Novel Chemical Space) Conf->Bind Steric fit

Figure 1: The translation of intrinsic


 atomic properties into pharmacokinetic outcomes.

Synthetic Architecture: Late-Stage Functionalization

Historically, synthesizing trifluoromethoxyarenes required harsh conditions (e.g., chlorination of phenols followed by fluorination with


), which are incompatible with complex drug scaffolds. The modern standard for high-value intermediates is Late-Stage Functionalization  via transition metal catalysis.

The protocol below details the Silver-Mediated Trifluoromethoxylation , a breakthrough method developed by the Ritter group. This method allows for the conversion of aryl stannanes and boronic acids to aryl trifluoromethyl ethers under mild conditions, preserving sensitive functional groups.

Protocol: Ag-Mediated Oxidative Cross-Coupling

Objective: Synthesis of 4-(trifluoromethoxy)biphenyl from 4-biphenylboronic acid.

Reagents:

  • Substrate: 4-Biphenylboronic acid (1.0 equiv)

  • Fluorine Source: TASOCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) (2.0 equiv)

  • Oxidant/Catalyst: AgF (Silver(I) fluoride) (2.0 equiv) or AgOTf

  • Selectfluor: (1.2 equiv) - Crucial for the oxidative cycle

  • Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a flame-dried reaction vial with AgF (2.0 equiv) and the aryl boronic acid (1.0 equiv).

  • Reagent Addition: Add TASOCF3 (2.0 equiv). Note: TASOCF3 is hygroscopic; handle strictly under inert gas to prevent hydrolysis to

    
    .
    
  • Solvation: Add anhydrous acetone. The choice of solvent is critical; acetone stabilizes the transient Ag-complex intermediates.

  • Oxidant Addition: Add Selectfluor (1.2 equiv) slowly. This step oxidizes the Ag(I) species to a high-valent Ag(III) complex, facilitating the reductive elimination of the

    
     bond.
    
  • Reaction: Seal the vial and stir at room temperature (23°C) for 2-4 hours. Causality: Unlike Pd-catalyzed reactions that often require heat, high-valent Ag species are thermally sensitive; room temperature prevents decomposition.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (Ag Redox Cycle)

The success of this reaction relies on a


 redox couple. The high-valent silver center brings the aryl and 

ligands into proximity for bond formation.

Ag_Mechanism Start Ag(I) Salt Inter1 Ag(I)-Aryl Complex (Transmetallation) Start->Inter1 + Ar-B(OH)2 Inter2 Ag(III)-F Complex (Oxidation w/ Selectfluor) Inter1->Inter2 + [F+] (Selectfluor) Inter3 Ag(III)-OCF3 Complex (Ligand Exchange) Inter2->Inter3 + TAS-OCF3 Product Ar-OCF3 (Reductive Elimination) Inter3->Product C-O Bond Formation Product->Start Ag(I) Regeneration

Figure 2: The catalytic cycle of Silver-mediated trifluoromethoxylation, highlighting the critical Ag(III) intermediate [2].

Medicinal Chemistry Application: The Riluzole Case[1][2]

Riluzole (Rilutek) stands as the archetypal success story for trifluoromethoxy-based drugs. Used in the treatment of Amyotrophic Lateral Sclerosis (ALS), its efficacy is directly tied to the lipophilic and electronic properties of the


 group on the benzothiazole ring.
Mechanism of Action

Riluzole acts as a neuroprotective agent by blocking glutamatergic transmission.[1][2] The


 group increases the molecule's lipophilicity, allowing it to penetrate the Blood-Brain Barrier (BBB) and partition into the neuronal membrane, where it interacts with voltage-gated sodium channels (

).

Key Pharmacological Event: Riluzole preferentially binds to the inactivated state of the


 channel.[3] This prevents the channel from resetting to the resting state, thereby inhibiting repetitive firing (hyperexcitability) without blocking normal action potentials.

Riluzole_MOA Riluzole Riluzole (Lipophilic OCF3) Membrane Neuronal Membrane (Accumulation) Riluzole->Membrane Crosses BBB Nav Voltage-Gated Na+ Channel (Inactivated State) Membrane->Nav Stabilizes Inactivation Glutamate Glutamate Release (Inhibition) Nav->Glutamate Prevents Repetitive Firing Neuroprotection Reduced Excitotoxicity (ALS Therapy) Glutamate->Neuroprotection Prevents Ca2+ Influx

Figure 3: Mechanism of Action for Riluzole. The OCF3 group is essential for membrane partitioning and channel binding kinetics [3, 4].

Efficacy Comparison

Studies comparing Riluzole to its non-fluorinated or methoxy-analogs demonstrate the necessity of the


 group.
Compound VariantLogPNa+ Channel Block (

)
Clinical Status
Riluzole (

)
3.5 High Potency FDA Approved (ALS)
Methoxy analog (

)
2.1Moderate PotencyInactive/Toxic
Unsubstituted (

)
1.8Low PotencyInactive

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011).[4][5][6] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[5][6][7] Journal of the American Chemical Society.[4][6]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology.

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Central Nervous System Agents in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

"use of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene in organic synthesis"

Technical Application Note: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Executive Summary & Compound Significance 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8 ) is a highly specialized aryl bromide bui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Compound Significance

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8 ) is a highly specialized aryl bromide building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its value lies in its unique substitution pattern, which combines three distinct functionalities:

  • Trifluoromethoxy Group (-OCF

    
    ):  Located at the C1 position, this group is a "super-halogen" bioisostere. It significantly enhances lipophilicity (
    
    
    
    logP
    
    
    +1.04) and metabolic stability against oxidative degradation while exerting a strong electron-withdrawing inductive effect (-I).
  • Ethoxy Group (-OEt): Located at the C2 position (ortho to -OCF

    
    ), this group provides electron density via resonance (+R) and introduces specific steric bulk that can lock conformation in biaryl systems (the "ortho effect").
    
  • Bromine Atom (-Br): Located at the C4 position, this is the primary reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald) or lithium-halogen exchange.

This scaffold is particularly valuable for "Lead Optimization" campaigns where modulation of physicochemical properties (solubility, permeability) is required without altering the core pharmacophore.

Chemical Profile

PropertyData
Chemical Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
CAS Number 1355247-61-8
Molecular Formula C

H

BrF

O

Molecular Weight 285.06 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Precursor 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthesis & Preparation (Upstream Protocol)

Note: While this compound is commercially available, in-house preparation is often required for scale-up or cost reduction. The most reliable route utilizes Nucleophilic Aromatic Substitution (S


Ar).
Rationale

The starting material, 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene , possesses a fluorine atom ortho to the electron-withdrawing -OCF


 group. This activates the fluorine toward nucleophilic displacement by alkoxides, while the bromine atom at C4 remains intact due to the milder conditions required for S

Ar compared to Pd-catalyzed dehalogenation.
Protocol: S Ar Ethoxylation

Reagents:

  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) [Freshly prepared or 21 wt% in EtOH]

  • Ethanol (Anhydrous) (10 V relative to substrate)

Step-by-Step:

  • Setup: Charge a dry 3-neck round-bottom flask with anhydrous Ethanol under a Nitrogen atmosphere.

  • Base Addition: Add Sodium Ethoxide (1.2 equiv) at 0°C. Stir for 15 minutes.

  • Substrate Addition: Dropwise add a solution of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene in minimal Ethanol.

  • Reaction: Warm to room temperature (25°C) and stir. Monitor by TLC/HPLC.

    • Optimization Note: If reaction is sluggish (due to steric bulk of -OCF

      
      ), heat to 60°C.
      
  • Quench: Once conversion >98%, cool to 0°C and quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Application Protocols (Downstream)

The C4-Bromine is the "warhead" of this molecule. Below are the two most critical protocols for utilizing this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl Scaffolds (e.g., for kinase inhibitors).

Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.

Reagents:

  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv) [Robust against steric bulk]
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Purge reaction vessel with Nitrogen for 10 minutes.

  • Loading: Add substrate, aryl boronic acid, and Pd catalyst to the vessel.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat to 90°C for 4–12 hours.

    • Critical Control Point: The -OCF

      
       group is thermally stable, but the -OEt group can undergo dealkylation if strong Lewis Acids are present; basic conditions are preferred.
      
  • Workup: Cool, filter through Celite pad (elute with EtOAc). Wash filtrate with water.[1]

  • Yield Expectation: 85–95%.

Protocol B: Lithium-Halogen Exchange (Formylation)

Target: Synthesis of Benzaldehydes (Intermediate for reductive amination).

Reagents:

  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene[2][3][4][5]

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Cool solution of substrate in THF to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

    • Expert Insight: The -OCF

      
       group can direct ortho-lithiation (at C6), but Br/Li exchange at C4 is kinetically much faster (seconds vs minutes). Rapid addition and low temperature prevent "scrambling" to the C6 position.
      
  • Quench: Stir for 30 mins at -78°C, then add DMF dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with 1M HCl to hydrolyze the hemiaminal intermediate to the aldehyde.

Visual Reaction Workflow

ReactionWorkflow Precursor 4-Bromo-2-fluoro- 1-(trifluoromethoxy)benzene Target 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene (CAS 1355247-61-8) Precursor->Target NaOEt, EtOH SNAr Reaction Suzuki Biaryl Product (Suzuki Coupling) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, 90°C Buchwald Aniline Derivative (Buchwald-Hartwig) Target->Buchwald HNR2, Pd2(dba)3 XPhos, Base Lithiation Benzaldehyde/Acid (Li-Halogen Exchange) Target->Lithiation 1. n-BuLi, -78°C 2. DMF or CO2

Caption: Synthetic pathway from fluoro-precursor to the target scaffold and its subsequent diversification via palladium catalysis and lithiation.

Safety & Handling

  • Organobromides: Generally act as alkylating/arylating agents. Handle in a fume hood.

  • Fluorinated Compounds: Thermal decomposition of -OCF

    
     compounds (usually >250°C) can release HF and carbonyl fluoride. Do not overheat during distillation.
    
  • Incompatibility: Avoid strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) unless deprotection of the ethyl ether is intended.

References

  • CAS Registry. (2024). Entry for 1355247-61-8 (4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene).[3][4][5][6] American Chemical Society.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 105529-58-6 (Precursor).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Application

Application Note: Cross-Coupling Architectures for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

This Application Note is designed for medicinal chemists and process development scientists utilizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). It provides optimized protocols for cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). It provides optimized protocols for cross-coupling reactions, grounded in the specific electronic and steric profile of this fluorinated scaffold.

Executive Summary & Structural Analysis[1]

The trifluoromethoxy (–OCF


) group is a privileged motif in modern drug discovery, offering a balance of metabolic stability and lipophilicity (

= 1.[1]04) that often surpasses the trifluoromethyl group. When combined with an ortho-ethoxy substituent, the scaffold 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene presents a unique electronic profile for palladium-catalyzed cross-coupling.
Electronic "Push-Pull" Activation

This substrate is highly activated for oxidative addition due to the specific arrangement of its substituents:

  • Para-Activation (–OCF

    
    ):  The –OCF
    
    
    
    group at the C1 position exerts a strong inductive electron-withdrawing effect (-I). Being para to the bromine (C4), this significantly lowers the electron density of the C–Br bond, facilitating rapid oxidative addition by Pd(0) species.
  • Meta-Influence (–OEt): The ethoxy group at C2 is meta to the reaction center (C4). While alkoxy groups are resonance donors, this effect is diminished in the meta position. Consequently, the inductive withdrawal of the oxygen atom predominates, further activating the ring without deactivating the catalyst via excessive electron donation.

Steric Accessibility

Unlike ortho-substituted aryl halides, the bromine at C4 is flanked by protons at C3 and C5. This steric openness allows for the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) without significant steric clash, ensuring high turnover frequencies (TOF).

ReactivityProfile Substrate 4-Bromo-2-ethoxy-1- (trifluoromethoxy)benzene OCF3 1-OCF3 Group (Strong -I Effect) Para-Activation Substrate->OCF3 OEt 2-OEt Group (Inductive Withdrawal) Meta-Position Substrate->OEt Br 4-Br Reaction Center (Electron Deficient) Rapid Oxidative Addition Substrate->Br OCF3->Br Activates C-Br Bond OEt->Br Minor Activation

Figure 1: Reactivity profile highlighting the electronic activation of the C-Br bond by the para-OCF3 group.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol is optimized for coupling 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene with aryl and heteroaryl boronic acids. The electron-deficient nature of the aryl bromide allows for the use of mild bases and standard palladium sources.

Reaction Matrix
ComponentReagent/ConditionRationale
Catalyst Pd(dppf)Cl

·CH

Cl

(3–5 mol%)
The bidentate ferrocenyl ligand prevents

-hydride elimination (if alkyl groups are present) and creates a wide bite angle that accelerates reductive elimination.
Base K

CO

(2.0 equiv)
Mild enough to prevent hydrolysis of the –OCF

or –OEt groups while sufficiently basic to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system dissolves inorganic bases and organic substrates. Water is critical for the transmetallation step.
Temperature 80–90 °C Sufficient thermal energy to drive the cycle without causing dehalogenation.
Step-by-Step Procedure
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv, e.g., 285 mg for 1 mmol), the corresponding Aryl Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N

    
    ) or Argon three times.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Under a positive pressure of N

    
    , quickly remove the septum to add Pd(dppf)Cl
    
    
    
    ·CH
    
    
    Cl
    
    
    (0.03 equiv). Reseal immediately.
    • Note: Adding the catalyst after the solvent reduces the risk of catalyst decomposition by oxygen in the solid state.

  • Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: The starting material (Rt ~ High) should disappear. Look for the formation of the biaryl product.[2][3] If conversion stalls, add 0.01 equiv of catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)[5]

Forming aniline derivatives from this scaffold is critical for kinase inhibitor synthesis. The electron-deficient ring facilitates the nucleophilic attack of the amine on the Pd(II) center.

Ligand Selection Strategy
  • For Primary Amines: Use BrettPhos or XPhos . These ligands prevent the formation of bis-arylated byproducts.

  • For Secondary Amines: Use RuPhos or BINAP . These provide excellent stability and reactivity for sterically hindered amines.

Optimized Procedure (General Amine)
  • Reagents:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv

    • Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%)
    • Ligand: Xantphos (4 mol%) (Excellent general-purpose ligand for this substrate due to the wide bite angle).

    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv) (Preferred over NaOtBu to avoid potential ether cleavage or side reactions with sensitive functional groups).
    • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Execution:

    • Combine Pd

      
      (dba)
      
      
      
      , Xantphos, Cs
      
      
      CO
      
      
      , and the aryl bromide in a vial.
    • Purge with Argon.

    • Add solvent and the amine (if liquid).

    • Heat to 100 °C for 12–16 hours.

  • Self-Validating Check:

    • Color Change: The reaction mixture often turns from dark purple/red (Pd-dba) to a yellow/orange suspension upon active catalysis. A return to black precipitate indicates catalyst decomposition (Pd black formation).

Protocol 3: Miyaura Borylation (Conversion to Nucleophile)

To convert the bromide into a boronate ester (Bpin) for use as a nucleophile in subsequent couplings.

  • Reagents:

    • Substrate (1.0 equiv)

    • Bis(pinacolato)diboron (B

      
      pin
      
      
      
      )
      (1.1 equiv)
    • KOAc (3.0 equiv) (Weak base is crucial to prevent hydrolysis of the product).

    • Pd(dppf)Cl

      
        (3 mol%).
      
    • Solvent: DMSO or Dioxane (DMSO accelerates the reaction significantly).

  • Conditions: 80 °C for 2–4 hours.

  • Critical Note: Monitor strictly. Over-reaction can lead to protodeboronation (formation of 2-ethoxy-1-(trifluoromethoxy)benzene) if left too long at high heat.

Troubleshooting & Mechanistic Workflow

The following decision tree assists in optimizing reaction conditions if the standard protocols yield low conversion.

OptimizationTree Start Low Yield / Conversion? CheckSM Is Starting Material (SM) Remaining? Start->CheckSM YesSM Yes: Oxidative Addition Failed CheckSM->YesSM Incomplete NoSM No: Side Reactions Occurred CheckSM->NoSM Consumed Temp Increase Temp to 100°C or Switch to Pd(P(tBu)3)2 YesSM->Temp Dehalo Product is Debrominated (Ar-H)? NoSM->Dehalo Protodehalo Protodehalogenation: Use Anhydrous Solvent Switch from Alcohol to Dioxane Dehalo->Protodehalo Yes Homocouple Homocoupling (Ar-Ar)? Reduce Catalyst Loading Add SM Slowly Dehalo->Homocouple No

Figure 2: Troubleshooting logic for optimizing cross-coupling of electron-deficient aryl bromides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2008). The Trifluoromethoxy Group: A Pharmacophore with a Bright Future. ChemMedChem, 3(1), 128-132. Link

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

[1] Executive Summary This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This scaffold is increasingly relevant in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This scaffold is increasingly relevant in medicinal chemistry due to the specific properties of the trifluoromethoxy (


) group, which acts as a lipophilic, metabolically stable bioisostere for chlorine or methyl groups, while the ethoxy group modulates solubility and electronic density.[1]

Unlike simple aryl halides, this substrate presents a unique electronic push-pull system: the electron-withdrawing


 group (para to the bromide) activates the C-Br bond for oxidative addition, while the electron-donating ethoxy group (meta to the bromide) subtly modulates this reactivity.[1] The protocols below are designed to maximize yield while suppressing common side reactions such as protodehalogenation.

Chemo-Physical Profile & Strategic Analysis[1]

Before initiating synthesis, it is critical to understand the substrate's behavior in solution.[1]

Substrate Properties
PropertyValue / Description
IUPAC Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Molecular Formula

Molecular Weight 285.06 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Solubility High in DCM, THF, Toluene, Dioxane; Insoluble in Water
Electronic Character C4-Br Site: Activated by p-

(Inductive EWG); Deactivated by m-

(Resonance EDG).[1][2]
Reactivity Logic

The bromine at the C4 position is the reactive handle.[1]

  • Steric Environment: The C4 position is relatively unhindered (flanked by protons at C3 and C5). Standard bidentate ligands (e.g., dppf) can easily access the metal center.

  • Electronic Environment: The para-

    
     group pulls electron density, making the C-Br bond electron-deficient.[1] This facilitates Oxidative Addition  (the first step of the catalytic cycle).[3][4] However, this also makes the resulting Aryl-Pd(II) species more electrophilic, increasing susceptibility to reduction (hydrodehalogenation) if the transmetallation step is slow.
    

Mechanistic Pathway[1]

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step at the C4 position.

SuzukiCycle PreCat Pd(II) Precatalyst (Activation) Pd0 Active Pd(0)L Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for e- rich) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Ar-R RedElim->Pd0 Regeneration Product Biaryl Product + Pd(0) RedElim->Product Substrate 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Substrate->OxAdd Boron R-B(OH)2 + Base Boron->TransMet

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Partners)

Best for: Simple aryl/heteroaryl boronic acids, initial screening, cost-efficiency.[1] Catalyst:



Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Bromide Substrate1.0Electrophile
Boronic Acid Partner1.2 - 1.5Nucleophile

0.03 - 0.05Catalyst (Robust, air-stable)

(2M aq.)
3.0Base (Activates Boron)
1,4-Dioxane[0.1 M]Solvent (Miscible w/ water)
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (3-5 mol%).
    
  • Solvate: Add 1,4-Dioxane (concentration ~0.1 M relative to bromide).

  • Activate: Add 2M

    
      aqueous solution (3.0 equiv).
    
  • Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80°C - 90°C for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][5] The starting bromide (Rt ~ mid-high) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High-Performance" Method (Challenging Partners)

Best for: Sterically hindered boronic acids, electron-poor coupling partners, or when Protocol A yields <50%.[1] Catalyst: XPhos Pd G2 (or G3) Precatalyst.

Rationale: The XPhos ligand is bulky and electron-rich.[1] It accelerates the oxidative addition (though already fast for this substrate) but more importantly, it facilitates the Reductive Elimination step for bulky biaryls and stabilizes the Pd(0) species, preventing catalyst death (Pd black formation).

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Bromide Substrate1.0Electrophile
Boronic Acid/Pin Ester1.2 - 1.5Nucleophile
XPhos Pd G2 0.02 (2 mol%)Precatalyst (Rapid activation)

(0.5 M aq.)
2.0 - 3.0Base (Mild, buffers pH)
THF or Toluene[0.1 M]Solvent
Step-by-Step Procedure
  • Charge: Add Aryl Bromide (1.0 equiv), Boronic partner (1.2 equiv), and XPhos Pd G2 (2 mol%) to the vial.

  • Solvent System: Add THF or Toluene .[1]

  • Base Addition: Add 0.5 M

    
      (3.0 equiv).
    
    • Note: For strictly anhydrous conditions (sensitive groups), use finely ground solid

      
       and dry solvent.
      
  • Degas: Sparge with inert gas for 2 minutes.

  • Reaction: Heat to 60°C (THF) or 80°C (Toluene). Reaction is often complete within 1–2 hours due to the high activity of the catalyst.[1]

  • Purification: Standard aqueous workup. Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Matrix

If the reaction fails, analyze the crude mixture via LC-MS and consult the table below.

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . Ensure thorough degassing.[1]
Protodehalogenation (Ar-Br

Ar-H)
"Wet" Solvent / Slow TransmetallationThe oxidative addition complex is grabbing a proton from water/solvent before the boron can react.[1] Use anhydrous conditions (Solid Base, Dry Toluene). Increase Boron equivalents.
Homocoupling (Ar-Ar)Oxidative CouplingReduce the amount of Oxygen in the system (better degassing). Reduce catalyst loading.
Hydrolysis of

Harsh ConditionsRare, but possible at very high T (>120°C) with strong alkoxides.[1] Stick to Carbonate or Phosphate bases; avoid hydroxides or alkoxides.[1]

Safety & Handling

  • Fluorinated Ethers: While generally stable, the trifluoromethoxy group releases HF upon thermal decomposition (>200°C). Do not overheat in sealed vessels beyond rated pressures.

  • Palladium Residues: Scavenge Pd from the final product using SiliaMetS® Thiol or equivalent scavengers to meet pharmaceutical purity standards (<10 ppm).

  • MSDS Status: Treat 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene as an irritant (Skin/Eye).[1] Wear standard PPE (Gloves, Goggles, Lab Coat).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1] (Source of G2/G3 Precatalyst protocols).

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem, 6, 2206.[1] (Insight on OCF3 stability).

Sources

Application

Application Note: Optimization and Scale-Up of Buchwald-Hartwig Amination for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Strategic Analysis This technical guide details the protocol for the Buchwald-Hartwig amination of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Substrate-A ). While many aryl br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the Buchwald-Hartwig amination of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Substrate-A ).

While many aryl bromides are routine substrates for Palladium-catalyzed cross-coupling, Substrate-A presents a unique "Push-Pull" electronic environment that requires precise catalyst selection:

  • Electronic Activation (The "Push"): The ortho-ethoxy group (-OEt) acts as a resonance donor to the C4 position, potentially increasing electron density at the oxidative addition site.

  • Electronic Deactivation (The "Pull"): The para-trifluoromethoxy group (-OCF3) is a strong inductive electron-withdrawing group (EWG).

  • Steric Profile: The C4-Bromine position is sterically accessible (flanked by protons), meaning the reaction is governed primarily by electronic factors rather than steric hindrance.

Key Recommendation: To mitigate the risk of β-hydride elimination and maximize turnover number (TON), this protocol utilizes Buchwald Generation 4 (G4) Precatalysts . These air-stable complexes ensure a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on balancing the catalytic cycle. The electron-rich nature of the C4 position (due to the -OEt donor) makes the Reductive Elimination step the rate-determining bottleneck.

  • Ligand Choice: We employ bulky, electron-rich dialkylbiaryl phosphine ligands.

    • BrettPhos: Optimal for Primary Amines . Its bulk promotes reductive elimination.

    • RuPhos: Optimal for Secondary Amines . It prevents the formation of inactive bis-amine Pd complexes.

  • Base Selection: NaOtBu is the standard; however, for substrates with base-sensitive functional groups, LHMDS or K3PO4 are validated alternatives.

Diagram 1: Catalytic Cycle & Electronic Effects

G PreCat Pd-G4 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate-A Substrate Substrate-A (Ar-Br) Substrate->OxAdd AmineBind Pd-Amido Complex (L-Pd(II)-Ar-NR2) OxAdd->AmineBind + Amine + Base - NaBr Amine Amine Nucleophile (H-NR2) Amine->AmineBind Base Base (NaOtBu) Base->AmineBind RedElim Reductive Elimination (Rate Limiting Step) AmineBind->RedElim Note Electronic Effect: -OEt donates e- to Pd center Slowing Reductive Elimination Requires Bulky Ligand (BrettPhos) AmineBind->Note RedElim->ActivePd Regeneration Product Final Aryl Amine RedElim->Product

Caption: The catalytic cycle highlights the critical Reductive Elimination step, which is electronically retarded by the electron-donating ethoxy group, necessitating the use of BrettPhos/RuPhos ligands.

Experimental Protocols

Protocol A: Rapid Optimization Screen (Micro-Scale)

Purpose: To determine the optimal ligand/base combination for a specific amine partner.

Reagents:

  • Substrate-A (0.1 mmol)

  • Amine (0.12 mmol)

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (2 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Charge: In a glovebox or under N2 flow, add Pd-G4 precatalyst, Base, and Substrate-A to a reaction vial.

  • Solvate: Add anhydrous Dioxane.

  • Initiate: Add the Amine (if liquid) via microliter syringe. Cap the vial with a PTFE-lined septum.

  • React: Heat to 80°C for 2 hours.

  • Analyze: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS.

Decision Matrix:

Conversion (%) Purity (%) Action
>95% >90% Proceed to Scale-Up (Protocol B)
<50% High Increase Temp to 100°C; Check Amine Sterics.
>90% <70% (De-halogenation) Switch Solvent to Toluene; Lower Temp to 60°C.

| 0% | - | Check for "Catalyst Poisoning" (e.g., thiols, free phosphines). |

Protocol B: 10g Scale-Up Procedure

Purpose: Validated protocol for gram-scale synthesis.

Safety Note: Trifluoromethoxy compounds can release fluoride species upon thermal decomposition. Perform all operations in a fume hood.

1. Materials Preparation
  • Substrate-A: 10.0 g (approx. 35.0 mmol)

  • Amine Partner: 42.0 mmol (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) - 0.5 mol% (approx. 270 mg). Note: Loading is reduced for scale-up.

  • Base: Sodium tert-butoxide (NaOtBu) - 42.0 mmol (4.0 g).

  • Solvent: Toluene (anhydrous, degassed) - 350 mL (0.1 M).

2. Reaction Assembly
  • Purge: Flame-dry a 1L 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon for 15 minutes.

  • Solids Addition: Under a positive stream of Argon, add Substrate-A , NaOtBu , and BrettPhos Pd G4 .

    • Expert Tip: Adding the catalyst last to the solid mixture prevents premature activation before solvent addition.

  • Solvent Addition: Add degassed Toluene via cannula.

  • Amine Addition: Add the liquid amine via syringe. If the amine is solid, add it in Step 2.

3. Execution
  • Heating: Heat the mixture to 85°C (internal temperature). The solution should turn from pale yellow to a dark amber/brown.

  • Monitoring: Monitor via HPLC at 1 hour and 4 hours.

    • Endpoint: <1% remaining Substrate-A.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (300 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Water (2 x 200 mL) and Brine (1 x 200 mL).

    • Dry over Na2SO4, filter, and concentrate.

4. Purification
  • Crystallization: Due to the lipophilic -OCF3 and -OEt groups, the product often crystallizes from Heptane/IPA mixtures.

  • Chromatography: If oil, use Silica Gel (Hexane:EtOAc gradient). The product will typically elute in non-polar fractions due to the fluorinated motif.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseSolution
Low Conversion Oxygen poisoningEnsure rigorous degassing (sparging) of solvents for 20 mins.
Protodehalogenation (Ar-H formed)Hydride source presentUse anhydrous solvents; ensure alcohol solvents are excluded.
Homocoupling (Ar-Ar)Oxidative addition too fastDilute reaction (0.05 M); Add Substrate-A slowly via syringe pump.
Diagram 2: Scale-Up Workflow & QC

Workflow Setup Inert Atmosphere Setup (Argon) Reaction Reaction 85°C, Toluene Setup->Reaction IPC IPC (HPLC) Target: <1% SM Reaction->IPC IPC->Reaction Incomplete Workup Celite Filtration & Extraction IPC->Workup Complete Purification Crystallization (Heptane/IPA) Workup->Purification FinalQC Final QC (NMR, F-NMR, LCMS) Purification->FinalQC

Caption: Workflow for the 10g scale-up, emphasizing In-Process Control (IPC) points to prevent over-cooking the reaction.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] Chemical Reviews, 2016.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide."

  • Fisher Scientific. "Safety Data Sheet: (Trifluoromethoxy)benzene derivatives."

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.

Sources

Method

Application Note: Sonogashira Coupling Protocols for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Substrate Analysis This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This substrate presents a unique electronic and steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This substrate presents a unique electronic and steric profile that distinguishes it from standard aryl halides.

Substrate Profile
  • Chemical Structure: A benzene core substituted with a bromine at C4, an ethoxy group at C2, and a trifluoromethoxy group at C1.

  • Electronic Activation: The trifluoromethoxy group (-OCF

    
    ) at the C1 position (para to the bromine) exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the electron density at the C-Br bond, facilitating the Oxidative Addition  step of the catalytic cycle. Consequently, this substrate is considered "activated" and generally more reactive than bromobenzene.
    
  • Steric Environment: The bromine atom is flanked by protons at C3 and C5. The bulky ethoxy and trifluoromethoxy groups are distal to the reaction site. Therefore, steric hindrance at the oxidative addition site is negligible, allowing for the use of standard phosphine ligands.

  • Solubility: The presence of both -OEt and -OCF

    
     groups renders the molecule highly lipophilic. It is freely soluble in non-polar and polar aprotic solvents (THF, DMF, Toluene, DCM), but insoluble in water.
    
Retrosynthetic Strategy

Given the activated nature of the aryl bromide, the primary challenge is not reactivity, but selectivity . The activated C-Br bond makes the system prone to rapid oxidative addition; however, if the transmetallation step is slow (e.g., with bulky alkynes), side reactions such as alkyne homocoupling (Glaser coupling) may compete.

Method Development & Decision Matrix

Do not default to a single condition. Select the protocol based on your specific alkyne partner and purity requirements.

Scenario Recommended Protocol Catalyst System Rationale
Standard / Discovery Protocol A Pd(PPh

)

Cl

/ CuI
Cost-effective; robust for most terminal alkynes; high throughput.
Sensitive / Scale-up Protocol B Pd(OAc)

/ XPhos (Cu-Free)
Eliminates copper waste; prevents Glaser homocoupling; ideal for pharmaceutical intermediates.
Difficult / Bulky Protocol C Pd(dppf)Cl

/ CuI
Bidentate ligand prevents catalyst decomposition; higher thermal stability for sluggish alkynes.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Catalysis)

Best for: Standard terminal alkynes, rapid library synthesis, and cost efficiency.

Reagents:

  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-3 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Loading: Charge the flask with the aryl bromide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.02 equiv), and CuI (0.01 equiv).
    • Note: If the alkyne is a solid, add it now. If liquid, add later.

  • Inertion: Cap the vessel and purge with inert gas (N

    
    /Ar) for 5 minutes.
    
  • Solvation: Syringe in anhydrous THF followed by Et

    
    N.
    
  • Initiation: Add the liquid alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns from yellow to dark brown/black within minutes, indicating active Pd(0) generation.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Due to the -OCF

      
       activation, heating is often unnecessary. If TLC shows incomplete conversion after 4 hours, heat to 50°C.
      
  • Quench: Filter the mixture through a short pad of Celite/Silica to remove Pd/Cu salts. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Copper-Free High-Purity Method

Best for: Manufacturing (removing heavy metals), avoiding alkyne homocoupling, or when the alkyne is sensitive to copper.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%) or P(t-Bu)

    
     (HBF
    
    
    
    salt)
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)

    
     and XPhos in the solvent for 10 minutes under N
    
    
    
    to form the active catalytic species (L
    
    
    Pd(0)).
  • Addition: Add the aryl bromide, alkyne, and solid Cs

    
    CO
    
    
    
    .
  • Thermal Activation: Heat the reaction to 80°C .

    • Mechanism:[2][3] Without Copper, the "transmetallation" actually occurs via a base-assisted deprotonation mechanism (often called the carbopalladation or ionic pathway). This requires higher energy than the Cu-mediated cycle.

  • Monitoring: Monitor by HPLC or GC-MS. Reaction times are typically 6–12 hours.

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO

    
    , and concentrate.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to Protocol A, highlighting the role of the electron-withdrawing -OCF


 group.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to -OCF3) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Cu-Acetylide PdII_Alk Pd(II)-Ar-Alkyne Complex TransMet->PdII_Alk Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Catalyst Cu_Cycle Copper Cycle (CuI + Base + Alkyne) Cu_Cycle->TransMet Feeds Acetylide

Caption: The -OCF3 group accelerates Oxidative Addition (Green), making Transmetallation (Yellow) the critical control point for reaction success.

Purification & Analytics

Handling Fluorinated Impurities

The -OCF


 and -OEt groups make the product detectable by 

F NMR
.
  • Starting Material Shift:

    
     -58.0 ppm (approx, singlet).
    
  • Product Shift: The shift will move slightly depending on the alkyne, but usually remains in the -57 to -59 ppm range.

  • TLC Strategy: Fluorinated compounds often "streak" on silica. Use a solvent system with 1-2% Triethylamine to neutralize acidic sites on the silica gel if streaking occurs.

  • Visualization: The product is UV active (254 nm). Stain with KMnO

    
     (alkyne) or Iodine (general organic) for confirmation.
    
Quantitative Data Summary
ParameterProtocol A (Pd/Cu)Protocol B (Cu-Free)
Typical Yield 85 - 95%75 - 88%
Reaction Time 2 - 4 Hours8 - 16 Hours
Temperature 25°C (RT)80°C
Homocoupling Possible (Requires O

exclusion)
Negligible
Cost LowHigh (Ligand cost)

Troubleshooting Guide

Problem: Starting material consumed, but homocoupling product (Alkyne-Alkyne) is major.

  • Cause: Presence of Oxygen in the Cu-catalyzed system (Glaser Coupling).

  • Solution: Degas solvents more rigorously (Freeze-Pump-Thaw x3). Switch to Protocol B (Cu-Free).

Problem: No reaction (Starting material remains).

  • Cause: Catalyst deactivation (Pd black precipitation) or inactive alkyne.

  • Solution:

    • Ensure the reaction mixture turns dark (active Pd). If it stays pale yellow, the Pd(II) is not reducing to Pd(0). Add a drop of DIBAL-H or use Pd(PPh

      
      )
      
      
      
      directly.
    • Heat to 60°C.

    • Check the quality of the Aryl Bromide (hydrolysis of OCF

      
       is rare but possible under extreme basic conditions—unlikely here).
      

Problem: Product co-elutes with starting material.

  • Cause: Similar polarity due to lipophilic tails.

  • Solution: Use Silver Nitrate (AgNO

    
    ) impregnated silica gel. The alkyne (if unreacted) or the product (if it has a residual alkyne character) will interact strongly with Ag, altering retention.
    

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromoarenes. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Gelest, Inc. (2023). "Fluorinated Intermediates: Properties and Handling." Technical Library. (General reference for OCF3 group stability).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for bulky ligand protocols). Link

Sources

Application

"application of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene in agrochemical synthesis"

Executive Summary This technical guide outlines the synthetic utility and strategic application of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 886498-88-2) in the development of modern crop protection agents. As p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthetic utility and strategic application of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 886498-88-2) in the development of modern crop protection agents. As pests develop resistance to legacy chemistries (pyrethroids, organophosphates), the agrochemical industry has pivoted toward fluorinated scaffolds that offer enhanced metabolic stability and lipophilicity.

This molecule represents a "privileged scaffold" containing three critical features:

  • The Trifluoromethoxy Group (

    
    ):  A bioisostere for chlorine or trifluoromethyl groups, significantly enhancing membrane permeability and oxidative stability.
    
  • The Ethoxy Group (

    
    ):  Provides steric bulk and electron-donating properties, often crucial for locking active ingredients into specific conformations within the target enzyme pocket (e.g., PPO or SDH enzymes).
    
  • The Bromine Handle (

    
    ):  A versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling modular library generation.
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Molecular Formula

Molecular Weight 285.06 g/mol
Appearance Pale yellow to colorless liquid
Boiling Point ~245°C (Predicted)
LogP (Predicted) 4.2 ± 0.4 (High Lipophilicity)
Electronic Character Electron-deficient ring (due to

) with localized electron density near

.

Mechanistic Insight: The Fluorine Effect

The strategic value of this intermediate lies in the "Fluorine Effect." The


 group is unique because it is conformationally flexible yet metabolically robust. Unlike a rigid 

group, the oxygen linker allows the fluorinated tail to rotate, potentially filling hydrophobic pockets in target proteins more effectively.

Diagram 1: Structure-Activity Relationship (SAR) Logic This diagram illustrates the functional contribution of each moiety to the final agrochemical active ingredient.

SAR_Logic Core Benzene Core Br 4-Bromo Position (Synthetic Handle) Core->Br Site of C-C Bond Formation OEt 2-Ethoxy Group (Steric Lock/Solubility) Core->OEt Ortho-Substitution OCF3 1-Trifluoromethoxy (Metabolic Shield) Core->OCF3 Para to Br Target Target Enzyme (e.g., SDH, PPO) Br->Target Links to Heterocycle OEt->Target Hydrophobic Interaction OCF3->Target Lipophilic Pocket Fill

Caption: Functional decomposition of the scaffold showing how each substituent contributes to synthetic utility and biological efficacy.

Experimental Protocols

Protocol A: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Objective: To couple the 4-bromo intermediate with a heteroaryl boronic acid, a common step in synthesizing SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Reagents:

  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Partner: Pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Charging: Add the aryl bromide (1.0 equiv), boronic ester (1.2 equiv), and

    
     catalyst to the flask.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) via syringe.

  • Base Addition: Add the aqueous

    
     solution. The biphasic mixture requires vigorous stirring.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:1) or LC-MS.

    • Checkpoint: The starting bromide peak should disappear. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • Success Indicator: Appearance of a new UV-active spot with lower Rf than the starting bromide.

  • Failure Mode: If homocoupling of the boronic acid occurs, check the degassing efficiency of the solvent.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce an amine functionality, typical for synthesizing benzoylurea insecticides.

Reagents:

  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Argon flow, combine

    
    , XPhos, and 
    
    
    
    in a reaction vial.
  • Substrate Addition: Add the aryl bromide and the amine.

  • Solvent: Add anhydrous Toluene (0.15 M concentration). Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Analysis: Analyze the filtrate by GC-MS before purification to confirm product mass.

Synthetic Workflow Visualization

Diagram 2: Process Flow for Agrochemical Intermediate Synthesis This flowchart details the decision matrix for processing the intermediate.

Workflow Start Raw Material: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Check Purity Check (GC >98%) Start->Check Decision Target Moiety? Check->Decision Pass PathA Route A: Biaryl Formation (Suzuki Coupling) Decision->PathA C-C Bond Needed PathB Route B: Amination (Buchwald-Hartwig) Decision->PathB C-N Bond Needed ProdA Product A: SDHI Fungicide Precursor PathA->ProdA Pd(dppf)Cl2, 90°C ProdB Product B: Insecticide Core PathB->ProdB Pd2(dba)3/XPhos, 100°C

Caption: Decision matrix for selecting the appropriate catalytic cycle based on the desired agrochemical target class.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an organohalide. Treat as an irritant to eyes, skin, and respiratory system.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive—store in amber vials.

  • Waste Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers or alkali metals.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1][2] ChemMedChem. (Discusses the lipophilicity and metabolic stability of

    
     groups). 
    
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for Protocol A).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. (Basis for Protocol B).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Trifluoromethoxy derivatives." (General data verification).

  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. (Context for agrochemical application).

Sources

Method

"synthesis of pharmaceutical intermediates from 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Application Note: Strategic Utilization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene in Medicinal Chemistry Introduction: The "Privileged" Scaffold In the landscape of modern drug discovery, the trifluoromethoxy (-OCF...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene in Medicinal Chemistry

Introduction: The "Privileged" Scaffold

In the landscape of modern drug discovery, the trifluoromethoxy (-OCF


)  group has emerged as a "super-substituent." It offers a unique combination of high electronegativity, high lipophilicity (Hansch 

= +1.04), and conformational flexibility that the trifluoromethyl (-CF

) group lacks.

This guide focuses on 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Intermediate A ).[1] This scaffold is particularly valuable because it combines the metabolic stability of the -OCF


 motif with an ethoxy group (-OEt)  at the ortho position.[1] The ethoxy group serves two critical roles:
  • Solubility & Binding: It provides a hydrogen-bond acceptor site and fills hydrophobic pockets more effectively than a methoxy group.[1]

  • Electronic Modulation: As an electron-donating group (EDG) meta to the bromine, it fine-tunes the electronics of the ring, distinct from the electron-withdrawing -OCF

    
     group para to the bromine.[1]
    

This Application Note details three core synthetic workflows to transform Intermediate A into high-value pharmaceutical candidates.

Chemical Profile & Reactivity Analysis

PropertyData / DescriptionImpact on Synthesis
Structure 1-OCF

, 2-OEt, 4-Br
Br is the reactive handle.[1][2][3]
Electronic State C4-Position: ActivatedThe para-OCF

(EWG) activates the C-Br bond for oxidative addition by Pd(0).[1]
Steric Environment ModerateThe -OEt group is meta to the Br, causing minimal steric hindrance during coupling.[1]
Lipophilicity HighRequires non-polar or dipolar aprotic solvents (Dioxane, Toluene, DMF).[1]
Stability HighStable to standard aqueous workups; -OCF

is resistant to hydrolysis.[1]

Application I: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)[1]

Objective: Synthesis of biaryl scaffolds common in kinase inhibitors and CNS agents. Mechanism: The electron-poor nature of the ring (due to -OCF


) facilitates rapid oxidative addition of the Pd catalyst.[1]
Protocol 1.0: Robust Biaryl Coupling

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add Intermediate A, the aryl boronic acid, and the Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/LC-MS.[1] The disappearance of the aryl bromide peak is usually rapid (<4h).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na

    
    SO
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Scientist’s Insight:

While Pd(PPh


)

is the historical standard, we recommend Pd(dppf)Cl

for this substrate. The bidentate ligand prevents rapid catalyst decomposition, which is crucial when the -OCF

group induces slightly higher Lewis acidity on the ring.[1]

Application II: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Installing amine functionalities (anilines) found in GPCR ligands. Challenge: The -OEt group is an EDG, which generally deactivates aryl bromides towards nucleophilic attack.[1] However, the strong para-EWG effect of -OCF


 overrides this, making Intermediate A a viable candidate for amination.[1]
Protocol 2.0: C-N Coupling with Secondary Amines

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Amine: Morpholine, Piperazine, or substituted Aniline (1.2 equiv)

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos or RuPhos (4 mol%)
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous)[1]

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Ar flow, mix Pd

    
    (dba)
    
    
    
    and XPhos in the solvent and stir for 10 mins at RT to generate the active catalytic species (L-Pd-0).[1]
  • Addition: Add Intermediate A, the amine, and NaOtBu.

  • Thermal Cycle: Seal and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black.

  • Purification: Concentrate and purify via Flash Chromatography.

Scientist’s Insight:

Why XPhos? The dialkylbiaryl ligand (Buchwald Ligand) is essential here. It promotes the reductive elimination step, which can be the rate-determining step when electron-rich amines are coupled with this specific scaffold.[1]

Application III: Miyaura Borylation (Converting Electrophile to Nucleophile)

Objective: Converting the Bromide to a Boronic Ester (BPin) allows Intermediate A to act as the nucleophile in subsequent couplings, enabling the synthesis of complex heterocycles.

Protocol 3.0: Palladium-Catalyzed Borylation

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B

    
    Pin
    
    
    
    ) (1.1 equiv)
  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Must be anhydrous.[1]

  • Solvent: DMSO or Dioxane

Step-by-Step Methodology:

  • Combine: Mix Intermediate A, B

    
    Pin
    
    
    
    , KOAc, and catalyst in a dry flask.
  • Solvate: Add anhydrous DMSO.

  • Heat: Stir at 80°C for 3–6 hours.

    • Warning: Do not overheat (>100°C) to prevent protodeboronation (loss of the boron group), which is a risk with electron-poor rings.

  • Extraction: Dilute with Et

    
    O (Diethyl ether), wash thoroughly with water (to remove DMSO), then brine.
    
  • Isolation: The resulting Aryl-BPin is often stable enough to be used directly or purified via rapid silica plug.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

G Intermediate 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene (Intermediate A) Suzuki Suzuki-Miyaura (Biaryl Formation) Intermediate->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald Pd-XPhos, R-NH2 Borylation Miyaura Borylation (Boronate Ester) Intermediate->Borylation Pd(dppf)Cl2, B2Pin2 Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Aniline N-Aryl Amines (GPCR Ligands) Buchwald->Aniline Boronate Aryl-BPin (Versatile Nucleophile) Borylation->Boronate

Figure 1: Divergent synthetic pathways transforming the 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene scaffold into key pharmaceutical intermediates.[1]

Experimental Logic & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness and reproducibility, we apply a "Self-Validating" approach to these protocols.

Validation Checkpoints:

  • Starting Material Purity:

    • Ensure Intermediate A is >98% pure by GC-MS. Impurities (e.g., dibromo species) will poison the stoichiometry of the Pd-catalysis.

  • Water Control (Borylation):

    • Symptom:[2][4][5][6] Low yield in Borylation.[1]

    • Cause: Presence of water converts B

      
      Pin
      
      
      
      to boric acid.
    • Fix: Use anhydrous KOAc and dry DMSO/Dioxane.[1]

  • Dehalogenation (Buchwald):

    • Symptom:[2][5][6] Observation of 2-ethoxy-1-(trifluoromethoxy)benzene (loss of Br) in LC-MS.[1]

    • Cause:

      
      -hydride elimination from the amine or solvent.[1]
      
    • Fix: Switch solvent from Isopropanol to Toluene; lower temperature slightly; increase catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

  • Leroux, F. R., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent.

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry.

Sources

Application

"preparation of novel heterocycles using 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Application Note: Strategic Synthesis of Novel Heterocycles Using 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Executive Summary 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a high-value organofluorine building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Heterocycles Using 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a high-value organofluorine building block that bridges the gap between lipophilicity and metabolic stability in drug discovery. The simultaneous presence of the trifluoromethoxy (-OCF₃) group (a "super-halogen" that enhances membrane permeability) and the ethoxy (-OEt) group (providing steric bulk and hydrogen-bond acceptor capability) makes this scaffold a privileged motif for modulating the physicochemical properties of lead compounds.

This guide details the strategic application of this building block in the synthesis of novel N-aryl and C-aryl heterocycles . Unlike simple aryl halides, the specific electronic push-pull nature of the 2-ethoxy-1-(trifluoromethoxy) substitution pattern requires tailored catalytic protocols to maximize yield and selectivity.

Chemical Profile & Reactivity Analysis

Structural Properties
PropertyDetail
Systematic Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 285.06 g/mol
Key Functional Groups Aryl Bromide (Reactive Handle), Trifluoromethoxy (C1), Ethoxy (C2)
Electronic State Electron-Deficient at C4 : The -OCF₃ group (para to Br) exerts a strong inductive withdrawing effect (

).[1] The -OEt group (meta to Br) is inductively withdrawing at the meta position (

), despite being a resonance donor.
Implication The C-Br bond is activated toward oxidative addition with Pd(0), making it a highly efficient partner for cross-coupling, superior to simple anisole derivatives.
Strategic Reactivity Map

The molecule offers three distinct vectors for chemical modification, but the C4-Bromine is the primary vector for heterocycle installation.

ReactivityMap Core 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Suzuki Pathway A: Suzuki-Miyaura (C-C Bond Formation) Target: Biaryl Heterocycles Core->Suzuki Boronic Acids Pd Catalyst Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Target: N-Aryl Heterocycles Core->Buchwald Amines Pd Catalyst Lithiation Pathway C: Li-Halogen Exchange (Electrophile Trapping) Target: Benzaldehydes/Benzoic Acids Core->Lithiation n-BuLi -78°C

Figure 1: Divergent synthesis pathways. Pathways A and B are the focus of this protocol for heterocycle generation.

Protocol A: Synthesis of C-Aryl Heterocycles (Suzuki-Miyaura Coupling)

Objective: To couple the central scaffold with heteroaryl boronic acids (e.g., pyridine, pyrazole, furan) to create biaryl "privileged structures."

Rationale: While standard Pd(PPh₃)₄ can work, the steric bulk of the ortho-ethoxy group (relative to the C3 proton) and the desire for high turnover numbers (TON) necessitate a more robust catalyst system. We utilize Pd(dppf)Cl₂ for its stability and bite angle, which resists dechelation.

Materials
  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K₃PO₄ (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target Mass = MW of Boronic Acid + 205 - B(OH)₂).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • Success: Appearance of a new UV-active spot with lower R_f than the starting bromide.

  • Failure: If starting material remains after 12h, add SPhos Pd G2 (2 mol%) to boost activity.

Protocol B: Synthesis of N-Aryl Heterocycles (Buchwald-Hartwig Amination)

Objective: To install saturated nitrogen heterocycles (e.g., morpholine, piperazine) or heteroaromatic amines (e.g., indole) directly onto the benzene ring.

Rationale: The electron-deficient nature of the ring (due to -OCF₃) facilitates reductive elimination, but the meta-ethoxy group can induce steric clashes. The BrettPhos or RuPhos ligand systems are strictly required here to prevent β-hydride elimination and ensure efficient coupling with secondary amines.

Materials
  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Indole derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: Under inert atmosphere, add Pd₂(dba)₃, Ligand, NaOtBu, and the aryl bromide to a reaction tube.

  • Amine Addition:

    • Solid Amines: Add with the other solids.

    • Liquid Amines: Add via syringe after solvent.[2]

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter the reaction mixture through a pad of Celite (eluting with CH₂Cl₂). Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Amino-products are often polar; consider adding 1% Et₃N to the eluent.

Mechanistic Visualization (Catalytic Cycle)

Understanding the cycle ensures correct troubleshooting. The diagram below illustrates the Suzuki coupling pathway for this specific substrate.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)₂ / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerate Catalyst Product Biaryl Product (Heterocycle-Ar) RedElim->Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing -OCF₃ group accelerates the Oxidative Addition step (Top), while the steric bulk of the ligands facilitates Reductive Elimination (Bottom).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to XPhos Pd G3 precatalyst. Ensure strict O₂ exclusion.
Protodehalogenation (Ar-H) Solvent is "wet" (acting as H-source)Use freshly distilled/anhydrous solvent. Increase Boronic Acid to 1.5 equiv.
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic AcidDegas solvent more thoroughly (freeze-pump-thaw). Reduce Boronic Acid to 1.1 equiv.
Starting Material Intact Steric hindrance from -OEtIncrease temperature to 110°C; switch solvent to n-Butanol or Toluene .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Leroux, F. R., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Link

Sources

Method

Application Note: Derivatization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

[1][2][3] Executive Summary 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: [Implied Analogues], Structure: 1 ) represents a high-value scaffold in medicinal chemistry.[1][2][3] It combines two pharmacologically privi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: [Implied Analogues], Structure: 1 ) represents a high-value scaffold in medicinal chemistry.[1][2][3] It combines two pharmacologically privileged motifs: the trifluoromethoxy group (-OCF₃) and the ethoxy group (-OEt) .[1]

The -OCF₃ moiety is a "super-lipophile" that enhances metabolic stability by blocking oxidative metabolism at the para-position while modulating pKa and membrane permeability. The -OEt group provides solubility and a handle for hydrogen bonding interactions within a binding pocket.[1][3]

This guide details three primary derivatization pathways for 1 , exploiting the reactivity of the C-Br bond while preserving the integrity of the sensitive ether linkages.

Structural Analysis & Reactivity Profile[1][2][3]

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

  • C4-Bromine (Reactive Handle): The bromine atom is located para to the electron-withdrawing -OCF₃ group (σₚ ≈ 0.[1][2][3]35) and meta to the electron-donating -OEt group.

    • Consequence: The C-Br bond is electronically activated for oxidative addition by Pd(0) species due to the net electron deficiency of the ring.

  • C1-Trifluoromethoxy: Metabolically robust and chemically inert under standard coupling conditions.[1][2][3]

  • C2-Ethoxy: Provides steric bulk ortho to the OCF₃ but is distal to the bromine, ensuring the C4 position remains sterically accessible.

Visual Workflow: Derivatization Pathways

G Substrate 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald Pd2(dba)3 XPhos, Amine LiExchange Li-Halogen Exchange (Electrophile Trapping) Substrate->LiExchange n-BuLi, -78°C Electrophile (E+) Product1 Biaryl Derivatives (Library Generation) Suzuki->Product1 Product2 Anilines/Heterocycles (Drug-like Scaffolds) Buchwald->Product2 Product3 Aldehydes/Acids (Versatile Intermediates) LiExchange->Product3

Figure 1: Strategic derivatization map for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene, highlighting the three primary divergence points.[1][2][3]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl analogues for SAR (Structure-Activity Relationship) exploration.[1][2][3]

Rationale

The electron-deficient nature of the ring (due to -OCF₃) facilitates the oxidative addition step. However, the presence of the -OEt group requires a catalyst system that can tolerate electron-rich environments without being poisoned by potential chelation.[1][3] Pd(dppf)Cl₂ is chosen for its robustness and resistance to dehalogenation side-reactions.[1][2][3]

Materials
  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~285 mg)

  • Boronic Acid: 1.2 – 1.5 equiv (Aryl/Heteroaryl boronic acid)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3-5 mol%[3]

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][3]

Step-by-Step Procedure
  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. ( Critical: Oxygen is the primary cause of homocoupling byproducts.)

  • Solvation: Add degassed 1,4-dioxane (4 mL) and 2.0 M K₂CO₃ (1 mL).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (Hexane/EtOAc).[2][3][4] The starting bromide (usually high Rf) should disappear. A blue fluorescent spot often appears for biaryls under UV254.[2][3]

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[2][3][4]

  • Purification: Flash column chromatography.

Optimization Table
VariableStandard ConditionAlternative (Sterically Hindered Partners)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ + SPhos (2:1 ratio)
Base K₂CO₃ (aq)K₃PO₄ (solid, anhydrous)
Solvent Dioxane/H₂OToluene/H₂O (10:[2]1)
Temp 90°C110°C (Microwave, 30 min)

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond formation).[1][2][3][5]

Rationale

Standard Pd(PPh₃)₄ catalysts often fail with electron-deficient aryl bromides in amination due to slow reductive elimination.[1][2][3] We utilize Pd₂(dba)₃ with XPhos , a bulky biaryl phosphine ligand that accelerates reductive elimination and prevents formation of stable Pd-amido complexes.[1][3]

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) or BINAP (6 mol%)

  • Base: NaOtBu (Sodium tert-butoxide), 1.5 equiv ( Must be stored in a glovebox or desiccator)[1][3]

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a dry vial, mix Pd₂(dba)₃, XPhos, and Toluene (2 mL). Stir at RT for 5 mins until the solution turns a deep orange/red.

  • Addition: Add the substrate, amine, and NaOtBu.[3]

  • Reaction: Heat to 100°C for 16 hours under Argon.

    • Self-Validation Point: Upon completion, the reaction mixture typically turns from dark red to a black/grey suspension (precipitated NaBr). If the solution remains bright orange, the catalyst may have deactivated before conversion.

  • Workup: Filter through a pad of Celite to remove Pd black and salts.[2][3] Rinse with EtOAc.[2][3]

  • Purification: Silica gel chromatography. ( Note: Amine products often streak; add 1% Triethylamine to the eluent.)

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Access to aldehydes, carboxylic acids, or boronic esters.[1][3]

Rationale

The -OCF₃ group is generally stable to organolithiums at -78°C. However, the reaction must be kept strictly cold to prevent "benzyne" formation or attack on the -OCF₃ group (though rare).[1][3] The bromine at C4 undergoes exchange much faster than the protons at C3/C5/C6.

Materials
  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (1.6 M in hexanes), 1.1 equiv[1][3]

  • Electrophile: DMF (for aldehyde), CO₂ (gas/solid, for acid), or iPrOBPin (for boronate).[3]

  • Solvent: THF (anhydrous, inhibitor-free)[1][3]

Step-by-Step Procedure
  • Cooling: Dissolve substrate in anhydrous THF (0.1 M concentration) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Mechanism:[2][4][5][6][7][8][9][10] The solution usually turns yellow. Stir for 30 minutes at -78°C to ensure complete formation of the Aryl-Lithium species.

  • Trapping: Add the electrophile (e.g., neat DMF, 2.0 equiv) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated NH₄Cl solution.

    • Self-Validation Point: For aldehyde synthesis (DMF trap), a new spot significantly lower in Rf than the starting material should appear.

  • Workup: Extract with Et₂O. The product is often pure enough for the next step or requires short-path filtration.[3]

References

  • Suzuki-Miyaura Coupling of Fluorinated Arenes

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.[3]

    • Relevance: Foundational text establishing protocols for electron-deficient aryl bromides.[1][2][3]

  • Buchwald-Hartwig Conditions for Aryl Ethers

    • Title: "A Universal Method for the Buchwald-Hartwig Amination of Aryl Halides with Primary and Secondary Amines"[1]

    • Source:Chemistry – A European Journal, 2006, 12(19), 5142-5148.[1][3]

    • Relevance: Details the use of Pd2(dba)
  • Properties of the Trifluoromethoxy Group

    • Title: "The Trifluoromethoxy Group: Properties and Synthetic Applications"[11]

    • Source:Chemical Reviews, 2011, 111(9), 5633–5669.[3]

    • Relevance: Validates the stability of OCF3 under lithi
  • Lithium-Halogen Exchange Protocols

    • Title: "Preparation of Functionalized Organolithiums by the Lithium–Halogen Exchange"
    • Source:Organic Reactions, 2011.[1][3]

    • Relevance: Standard operating procedures for low-temperature lithiation of aryl bromides.[1][2][3]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

The following Application Note and Protocol is designed for the scale-up synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). This guide prioritizes regiochemical fidelity and process safety, ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scale-up synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). This guide prioritizes regiochemical fidelity and process safety, addressing the specific challenges of handling trifluoromethoxy-substituted arenes.

Executive Summary

The target molecule, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , is a critical scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1] The synthesis presents a regiochemical challenge: introducing three distinct substituents (Br, OEt, OCF


) in a precise 1,2,4-pattern.[1]

Direct bromination of 2-ethoxy-1-(trifluoromethoxy)benzene is not recommended for this isomer; the strong directing effect of the ethoxy group favors the para-position (C5 relative to OCF


), yielding the incorrect 5-bromo isomer.[1]

This protocol details the Nucleophilic Aromatic Substitution (S


Ar)  route. This approach utilizes the commercially available or easily synthesized 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene as the electrophile.[1] The fluorine atom, activated by the ortho-trifluoromethoxy group, serves as a regioselective handle for ethoxylation, ensuring 100% regiocontrol.[1]

Retrosynthetic Strategy & Logic

Critical Path Analysis
  • Target: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.[1][2][3][4][5][6]

  • Regiochemistry: 1-OCF

    
    , 2-OEt, 4-Br.[1][2]
    
  • Route Selection:

    • Route A (Direct Bromination): Bromination of 1-ethoxy-2-(trifluoromethoxy)benzene.[1] REJECTED. The ethoxy group directs para, yielding the 5-bromo isomer.[1]

    • Route B (S

      
      Ar Displacement): Displacement of Fluorine in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene by Ethoxide.[1] SELECTED.  Fluorine is a superior leaving group to bromine in S
      
      
      
      Ar, and the position is activated by the ortho-OCF
      
      
      group.[1]
Reaction Scheme

The synthesis proceeds via the regioselective displacement of fluoride by sodium ethoxide.

SynthesisRoute cluster_logic Regioselectivity Logic SM 4-Bromo-2-fluoro-1- (trifluoromethoxy)benzene (CAS: 105529-58-6) Intermediate Meisenheimer Complex SM->Intermediate S_NAr Addition (k1) Reagent Sodium Ethoxide (NaOEt) / EtOH Reagent->Intermediate Product 4-Bromo-2-ethoxy-1- (trifluoromethoxy)benzene (Target) Intermediate->Product Elimination (-NaF) (k2) Logic1 F is better LG than Br Logic2 Pos 2 activated by o-OCF3

Figure 1: Reaction pathway highlighting the S


Ar mechanism. The high electronegativity of fluorine stabilizes the transition state, ensuring substitution occurs exclusively at C2 rather than C4.

Detailed Experimental Protocol

Materials & Equipment[1]
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring and reflux condenser.[1]

  • Reagents:

    • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Purity >98%).[1][7]

    • Sodium Ethoxide (21% wt in Ethanol) or freshly prepared from Na metal.

    • Ethanol (Anhydrous, <0.1% water).[1]

    • Tetrahydrofuran (THF) (Optional co-solvent for solubility).

Step-by-Step Procedure
Step 1: Reactor Setup and Charging[1]
  • Inertion: Purge the reactor with Nitrogen (N

    
    ) to remove moisture. Water content is critical; water competes with ethoxide, potentially generating the phenol impurity.
    
  • Solvent Charge: Charge Ethanol (10 vol) relative to the substrate mass.

  • Substrate Addition: Add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv) . Stir until dissolved.

    • Note: If the substrate is an oil and does not dissolve fully at RT, add THF (2-3 vol).[1]

Step 2: Reagent Addition (Exotherm Control)
  • Cooling: Cool the reaction mixture to 0–5 °C .

  • Addition: Slowly add Sodium Ethoxide solution (1.15 equiv) via an addition funnel or dosing pump over 30–60 minutes.

    • Caution: The reaction is exothermic.[8] Maintain internal temperature <10 °C during addition to prevent side reactions.

  • Reaction: After addition, warm the mixture to Room Temperature (20–25 °C) .

  • Heating: Heat the mixture to 50–60 °C and hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target <1.0% remaining starting material.

Step 3: Work-up and Isolation[1]
  • Quench: Cool to 20 °C. Quench excess base by adding Water (10 vol) slowly.

  • Extraction: Extract the product with Ethyl Acetate or Toluene (2 x 5 vol) .

  • Washing: Wash the combined organic layers with:

    • Water (5 vol).

    • Brine (Sat. NaCl, 5 vol).[1]

  • Drying: Dry over Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ). Filter.
  • Concentration: Concentrate under reduced pressure (Rotary Evaporator) at <45 °C to obtain the crude oil.

Step 4: Purification
  • Distillation: For high-purity requirements (>99.5%), perform high-vacuum fractional distillation.[1]

    • Boiling Point: Expect ~110–120 °C at 0.5 mmHg (Estimate).

  • Crystallization: If the product solidifies upon standing (dependent on purity), recrystallize from n-Heptane/EtOH (9:1) .[1]

Data Summary Table[1][9]
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.15 (Substrate : NaOEt)Slight excess ensures conversion.
Temperature 50–60 °CHigher temps may risk Br displacement.[1]
Time 4–6 HoursMonitor by HPLC.
Yield 85–92%Isolated yield.[1]
Appearance Pale Yellow Oil / Low melt solidColor darkens if oxidized.[1]
Key Impurity Phenol derivativeFrom water in solvent.[1]

Analytical Control Strategy

HPLC Method Parameters

To validate the reaction completion and purity, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 220 nm.[1]

  • Retention Order: Phenol Impurity < Starting Material (Fluoro) < Product (Ethoxy).

Self-Validating Quality Checks[1]
  • Regiochemistry Confirmation: The

    
    H NMR must show a specific splitting pattern.
    
    • The proton at C3 (between OCF

      
       and OEt) will appear as a singlet or narrow doublet (due to long-range F coupling) but will lack the large ortho-coupling constant found in the 5-bromo isomer.[1]
      
    • Diagnostic Shift: The methylene protons of the ethoxy group (-OCH

      
      CH
      
      
      
      ) typically resonate at
      
      
      4.0–4.1 ppm.
  • Fluorine NMR:

    
    F NMR is highly diagnostic.[1] The -OCF
    
    
    
    signal will shift slightly upon conversion from the fluoro-precursor to the ethoxy-product due to the electronic change at the ortho position.[1]

Process Safety & Troubleshooting

Hazard Analysis
  • Sodium Ethoxide: Highly caustic and moisture sensitive.[1] Causes severe skin burns.[1] Incompatible with acids and oxidizers.[1]

  • Organofluorines: Thermal decomposition of polyfluorinated compounds can release HF. Do not overheat during distillation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old NaOEt reagent (hydrolyzed).[1]Use freshly prepared NaOEt or titrate commercial solution.[1]
Phenol Impurity (>2%) Water in Ethanol/THF.Dry solvents (<0.1% H

O). Ensure reactor is N

purged.
By-product: Bis-ethoxy Displacement of Br.[1]Reaction temp too high (>70°C). Reduce temp to 50°C.

References

  • Precursor Utility: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis.[1][7] (2025).[8][9][10] NBinno. Link

  • S

    
    Ar Mechanism:  Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews, 49(2), 273–412.[1] (Foundational text on Halogen mobility F >> Cl ~ Br in S
    
    
    
    Ar).
  • Regioselectivity Data: Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. (2021).[11] Royal Society of Chemistry. Link (Supports rejection of direct bromination route).

  • Product Identification: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS 1355247-61-8.[1][2][3][4][5][6] ChemicalBook.[1] Link

Sources

Method

"catalyst selection for reactions with 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Executive Summary This guide details the catalyst selection and reaction protocols for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Substrate-A ).[1] This scaffold is a high-value pharmacophore, co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalyst selection and reaction protocols for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Substrate-A ).[1] This scaffold is a high-value pharmacophore, combining the metabolic stability and lipophilicity of the trifluoromethoxy (–OCF₃) group with the solubility-enhancing properties of the ethoxy (–OEt) substituent.

While the C4-Bromine handle offers a standard site for functionalization, the specific electronic push-pull between the electron-withdrawing –OCF₃ and the electron-donating –OEt creates a unique reactivity profile.[1] This guide provides optimized protocols for Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and Miyaura Borylation , focusing on maximizing yield while suppressing common side reactions like protodehalogenation.[1]

Structural & Electronic Analysis

To select the correct catalyst, we must first understand the substrate's electronic landscape.

  • C1 (–OCF₃): Strong inductive withdrawing group (-I).[1] It deactivates the ring but activates the C-Br bond for oxidative addition.[1]

  • C2 (–OEt): Electron-donating (+R).[1] Positioned meta to the bromine, its resonance donation does not directly increase electron density at the C-Br bond, but it increases the overall nucleophilicity of the arene compared to a simple fluoro-arene.[1]

  • C4 (–Br): The reactive center. Flanked by protons at C3 and C5, it is sterically accessible, allowing for the use of bulkier, electron-rich ligands.[1]

Implication: The C-Br bond is sufficiently activated for oxidative addition.[1] The primary challenge is not reactivity, but selectivity and stability . The –OCF₃ group can be sensitive to harsh reducing conditions (fluoride elimination), and the electron-deficient nature of the ring makes the C-Br bond prone to hydrodehalogenation if the catalytic cycle stalls.

ElectronicMap Substrate 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene OCF3 -OCF3 (Pos 1) Inductive Withdrawal (-I) Lipophilic Substrate->OCF3 Deactivates Ring OEt -OEt (Pos 2) Resonance Donation (+R) Solubility Substrate->OEt Modulates Electronics Br -Br (Pos 4) Reactive Handle Sterically Open Substrate->Br Cross-Coupling Site OCF3->Br Activates OA OEt->Br Meta-relationship (Minor effect)

Figure 1: Electronic and structural mapping of Substrate-A. Red indicates electron-withdrawing influence; Green indicates electron-donating.[1]

Protocol 1: Suzuki-Miyaura Coupling[1]

For biaryl synthesis, the choice of base is as critical as the catalyst. Strong bases can degrade the –OCF₃ group or the boronic acid partner.

Recommended System:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, general-purpose) or XPhos Pd G4 (High turnover, difficult substrates).[1]

  • Base: K₃PO₄ (Mild, high functional group tolerance).

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a stir bar, add:

    • Substrate-A (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • K₃PO₄ (2.0 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to substrate).[1]

    • Note: Degassing is critical.[1] Sparge with Argon for 10 mins prior to addition.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc). If starting material remains after 4 hours, increase temp to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography.

Data Summary: Catalyst Performance

Catalyst SystemYieldNotes
Pd(PPh₃)₄ / Na₂CO₃ 65-75%Moderate yield.[1] Homocoupling of boronic acid observed.[2]
Pd(dppf)Cl₂ / K₃PO₄ 88-95% Recommended. Excellent tolerance of OCF₃/OEt groups.[1]
XPhos Pd G4 / K₃PO₄ 92-98%Use for sterically hindered boronic acids.[1]

Protocol 2: Buchwald-Hartwig Amination[1][3]

The formation of C-N bonds requires electron-rich phosphine ligands to facilitate the reductive elimination step, which can be slow with electron-deficient arenes.[1]

Recommended System:

  • Primary Amines: BrettPhos Pd G4 (Prevents bis-arylation).[1]

  • Secondary Amines: RuPhos Pd G4 (Universal standard).

  • Base: Cs₂CO₃ (Preferred) or NaOtBu (If substrate tolerates strong base).

Step-by-Step Protocol
  • Charge: In a glovebox or under active Argon flow:

    • Substrate-A (1.0 equiv)[1]

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv) (Use finely ground, dried powder).

    • RuPhos Pd G4 (2–4 mol%)

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (0.15 M).

    • Why t-Amyl Alcohol? Higher boiling point than toluene and helps solubilize the carbonate base.

  • Reaction: Seal and heat to 90 °C for 12 hours.

  • Checkpoint: Check TLC. If conversion is low, add 1 mol% additional catalyst.[1]

    • Self-Validation: If the reaction turns black (Pd precipitation), the ligand concentration is insufficient or oxygen has entered.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

BuchwaldLogic Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary BrettPhos BrettPhos Pd G4 Prevents over-arylation Primary->BrettPhos RuPhos RuPhos Pd G4 Steric bulk aids Red. Elim. Secondary->RuPhos BaseCheck Base Sensitivity Check BrettPhos->BaseCheck RuPhos->BaseCheck NaOtBu NaOtBu (Fast, Standard) BaseCheck->NaOtBu Stable Substrate Cs2CO3 Cs2CO3 (Mild, for acidic protons) BaseCheck->Cs2CO3 Sensitive Groups

Figure 2: Decision tree for Buchwald-Hartwig catalyst and base selection.[1]

Protocol 3: Miyaura Borylation

Converting Substrate-A into a boronic ester allows it to act as a nucleophile, expanding its utility.[1]

Recommended System:

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), KOAc.[3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).[4]

  • Solvent: DMSO or 1,4-Dioxane.[1]

Step-by-Step Protocol
  • Charge:

    • Substrate-A (1.0 equiv)[1]

    • B₂pin₂ (1.1 equiv)

    • KOAc (3.0 equiv) (Must be anhydrous).

    • Pd(dppf)Cl₂ (3 mol%)

  • Solvent: Add anhydrous DMSO (0.2 M).

  • Reaction: Heat to 80 °C for 3–6 hours.

    • Validation: Monitor by TLC.[1] The product (Aryl-BPin) is usually less polar than the starting bromide but stains strongly with KMnO₄.

    • Warning: Do not overheat (>100 °C) to avoid deborylation.

  • Workup: Dilute with Et₂O (not EtOAc, to avoid extracting DMSO), wash aggressively with water (3x) to remove DMSO.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-Br

Ar-H)
Pd-Hydride formation due to

-hydride elimination from solvent/ligand.[1]
Switch from alcohols to Toluene/Dioxane. Increase catalyst loading to speed up transmetallation.[1]
Low Conversion (Suzuki) Boronic acid degradation (Protodeboronation).Switch base to K₃PO₄ or KF.[1] Add water (up to 20% v/v) to solubilize base.
Pd Black Formation Ligand dissociation or oxidation.[1]Ensure strict inert atmosphere.[1] Use pre-formed catalysts (e.g., G3/G4 precatalysts) rather than mixing Pd(OAc)₂ + Ligand.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483.[1] Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016 , 116, 12564–12649.[1] Link

  • Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[1] Journal of Organic Chemistry, 1995 , 60, 7508–7510.[1] Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50.[1] Link

Sources

Application

"solvent effects in reactions of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Application Note: Solvent Engineering for the Functionalization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Executive Summary & Compound Profile This guide details the solvent optimization strategies for 4-Bromo-2-et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for the Functionalization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Compound Profile

This guide details the solvent optimization strategies for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to herein as Substrate-A ). This molecule represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the trifluoromethoxy (-OCF


) and ethoxy (-OEt) groups modulate lipophilicity and metabolic stability.[1]

Substrate-A presents a unique "Push-Pull" electronic profile and a challenging solubility paradox:

  • Electronic: The -OCF

    
     group (Position 1) is a strong inductive electron-withdrawing group (EWG), activating the ring for oxidative addition.[1] The -OEt group (Position 2) acts as a resonance donor, but its position meta to the bromine (Position 4) limits its deactivating influence on the C-Br bond.[1]
    
  • Solubility (The "Grease" Factor): The combination of -OCF

    
     (
    
    
    
    ) and -OEt creates a highly lipophilic molecule.[1] Standard polar aprotic solvents used in coupling (e.g., DMF, pure DMSO) often lead to poor conversion due to phase separation or "oiling out" of the substrate, while non-polar solvents fail to solubilize the necessary inorganic bases or boronic acids.

Solvent Selection Logic: The "Amphiphilic" Balance

The choice of solvent must bridge the gap between the lipophilic Substrate-A and the polar reagents (bases, boronic acids).

Solubility Profiling Table
Solvent SystemSolubility of Substrate-ABase/Reagent SolubilitySuitabilityNotes
THF (Anhydrous) ExcellentModerateHigh Ideal for Lithiation; Good for Suzuki.[1]
1,4-Dioxane ExcellentLow (requires H

O)
High Best for high-temp Pd-couplings.[1]
Toluene ExcellentNoneMedium Requires biphasic conditions (Phase Transfer Catalyst).[1]
DMF/DMAc GoodExcellentLow Risk of "oiling out" upon water addition; difficult workup.[1]
Diethyl Ether GoodLowSpecialized Critical for selective Lithiation (prevents DoM).[1]
Ethanol/Water PoorExcellentLow Substrate precipitates; reaction stalls.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]

Objective: Couple Substrate-A with phenylboronic acid. Challenge: Balancing the lipophilicity of the -OCF


 group with the aqueous solubility required for the carbonate base.
The "Dioxane-Water" System

We utilize a 4:1 Dioxane:Water ratio.[1] Dioxane solvates the lipophilic Substrate-A, while the water fraction activates the inorganic base.

Reagents:

  • Substrate-A (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3 mol%)[1]
  • K

    
    CO
    
    
    
    (2.5 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with Substrate-A (e.g., 1.0 mmol, ~285 mg), Boronic Acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.5 mmol).
  • Solvation: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: Do not add catalyst yet.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. This is critical to prevent homocoupling and oxidation of the electron-rich phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.03 mmol) quickly under a counter-flow of Argon.
    
  • Reaction: Seal and heat to 85°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1).[1] Substrate-A (R

      
       ~0.[1]7) should disappear.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1][3][4] The -OCF

    
     product will be in the organic layer.[1]
    
    • Caution: Due to the -OCF

      
       group, the product is volatile. Do not rotovap at high vacuum/high temp.[1]
      

Protocol B: Lithium-Halogen Exchange (Low Temperature)

Objective: Convert C-Br to C-Li for electrophilic trapping (e.g., with DMF to form the aldehyde). Challenge: Directed Ortho Metalation (DoM) vs. Halogen Exchange . The -OEt group at C2 and -OCF


 at C1 can direct lithiation to C3 or C6.[1]
Solution:  Use Diethyl Ether (Et

O)
instead of THF.[1] THF creates "loose" ion pairs that are more reactive but less selective, increasing the risk of DoM. Et

O favors the kinetically controlled Halogen-Lithium exchange at the C-Br site.[1]

Reagents:

  • Substrate-A (1.0 equiv)[1][2]

  • n-Butyllithium (1.1 equiv, 1.6M in Hexanes)[1]

  • Electrophile (e.g., DMF, 1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et

    
    O)[1]
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask under Nitrogen. Add Substrate-A (1.0 mmol) and Anhydrous Et

    
    O (10 mL).
    
  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Wait 15 minutes for thermal equilibrium.

  • Exchange: Add n-BuLi dropwise over 5 minutes via syringe pump.

    • Mechanistic Insight: The reaction turns yellow/orange.[1] Stir for exactly 15 minutes at -78°C. Do not extend time, or the Li species may equilibrate to the thermodynamically stable ortho-position (C3).

  • Trapping: Add the electrophile (DMF) neat, dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with sat. NH

    
    Cl.
    

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired reaction pathway.

SolventStrategy Start Substrate-A (4-Br-2-OEt-1-OCF3-Benzene) ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Suzuki Lithiation Lithium-Halogen Exchange ReactionType->Lithiation SuzukiSolvent Solvent: 1,4-Dioxane/Water (4:1 Ratio) Suzuki->SuzukiSolvent LithiationSolvent Solvent: Diethyl Ether (Avoid THF) Lithiation->LithiationSolvent SuzukiMech Mechanism: Solubilizes Lipophilic Ar-Br and Inorganic Base SuzukiSolvent->SuzukiMech LithiationMech Mechanism: Tight Ion Pair favors Br-Li Exchange over DoM LithiationSolvent->LithiationMech

Caption: Decision tree for solvent selection emphasizing the divergence between catalytic solvation needs and kinetic control in lithiation.

Critical Troubleshooting Parameters

  • Water Content in Dioxane:

    • Observation: If the reaction turns black immediately (Pd precipitation), the solvent may be too dry (base not dissolving) or too wet (catalyst decomposition).[1]

    • Fix: Maintain the 4:1 ratio strictly. The water is a reagent for the base, not just a solvent.

  • Temperature Control in Lithiation:

    • Observation: A mixture of products (starting material + de-brominated product + regioisomers) is observed.[1]

    • Fix: The -OCF

      
       group is robust, but the -OEt group can direct lithiation to the C3 position if the temperature rises above -60°C before the electrophile is added. Keep it cold (-78°C).
      
  • Product Volatility:

    • Observation: Low yield after concentration.[1][4]

    • Fix: The high fluorine content increases volatility.[1] Do not dry under high vacuum (< 10 mbar) for extended periods.[1]

References

  • Leroux, F. R., et al. (2009).[1] "The Trifluoromethoxy Group: A Pharmacophore of Choice in Drug Discovery." ChemMedChem. Link[1]

    • Relevance: Defines the lipophilicity and electronic withdrawal parameters of the -OCF3 group.
  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

    • Relevance: Foundational text for the Dioxane/Water solvent system mechanism.[1]

  • Bailey, W. F., & Patricia, J. J. (1988).[1][5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry. Link

    • Relevance: Explains the solvent effects (Ether vs. THF) on the aggregation state and selectivity of organolithium reagents.
  • Sigma-Aldrich. "Product Specification: (Trifluoromethoxy)benzene derivatives."[1] Link

    • Relevance: Physical property grounding for fluorinated aryl ethers.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Synthesis

This guide functions as a specialized technical support center for researchers synthesizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene .[1] It is designed to troubleshoot yield failures, optimize reaction parameters, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers synthesizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene .[1] It is designed to troubleshoot yield failures, optimize reaction parameters, and correct common mechanistic misconceptions.[1]

Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Ticket Focus: Yield Optimization & Regioselectivity Correction

Strategic Analysis: The "Regioselectivity Trap"

Before optimizing reagents, we must validate your synthetic route.[1] A common cause of "0% yield" or "wrong isomer isolation" for this specific target is the attempt to brominate the ether directly.[1]

The Root Cause of Failure (Route A vs. Route B)
  • Route A (Direct Bromination - FLAWED): Starting with 1-ethoxy-2-(trifluoromethoxy)benzene and attempting electrophilic aromatic substitution (Bromination).[1]

    • Mechanism:[2][3][4][5][6][7] The ethoxy group (-OEt) is a strong ortho/para activator.[1] The trifluoromethoxy group (-OCF

      
      ) is a weak deactivator (but ortho/para directing due to resonance).
      
    • Outcome: The -OEt group dominates the directing effects.[1] Bromination will occur primarily para to the ethoxy group (Position 5 relative to OCF

      
      ), not the desired Position 4.
      
    • Result: You isolate the 5-bromo isomer, not the 4-bromo target.[1]

  • Route B (O-Alkylation - CORRECT): Starting with 5-Bromo-2-(trifluoromethoxy)phenol and performing O-ethylation.[1]

    • Mechanism:[2][3][4][5][6][7] The bromine is pre-installed in the correct position relative to the OCF

      
       group.[1] (Note: In the phenol numbering, Br is at C5. Upon ethylation, IUPAC priority rules may re-number the ring, but the relative substitution pattern 1,2,4 is preserved).
      
    • Result: 100% Regiochemical fidelity.[1]

Visualizing the Logic Flow:

SynthesisLogic cluster_0 Route A: Direct Bromination (High Risk) cluster_1 Route B: O-Alkylation (Recommended) StartA 1-ethoxy-2-(trifluoromethoxy)benzene StepA Bromination (Br2/FeBr3) StartA->StepA ResultA MAJOR PRODUCT: 5-Bromo isomer (Wrong Regiochemistry) StepA->ResultA StartB 5-Bromo-2-(trifluoromethoxy)phenol StepB Williamson Ether Synthesis (Et-I, Base) StartB->StepB ResultB TARGET PRODUCT: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene StepB->ResultB

Caption: Comparison of synthetic routes. Route A fails due to the dominant directing effect of the ethoxy group. Route B preserves the correct substitution pattern.

Optimization Guide: Improving Yield in Route B

Assuming you are following Route B (O-alkylation of the phenol), yield issues typically stem from the electronic deactivation of the phenol.

The Electronic Challenge

The -OCF


 group is strongly electron-withdrawing (Inductive effect).[1]
  • Effect on Acidity: It lowers the pKa of the phenol (making it more acidic than unsubstituted phenol). Deprotonation is easy.[1]

  • Effect on Nucleophilicity: The resulting phenoxide ion is less nucleophilic because the electron density is pulled toward the -OCF

    
     group.[1]
    
    • Consequence: The reaction with ethyl bromide/iodide is sluggish compared to standard phenol alkylations.[1]

Critical Process Parameters (CPP) Table
ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (The Science)
Electrophile Ethyl Bromide (EtBr)Ethyl Iodide (EtI) EtI has a weaker C-X bond and a better leaving group (I⁻), essential for reacting with the deactivated ("lazy") phenoxide.[1]
Base K

CO

Cs

CO

(or K

CO

+ KI cat.)
The "Cesium Effect": The large Cs⁺ cation forms a looser ion pair with the phenoxide, increasing its "naked" nucleophilicity in organic solvents.
Solvent Acetone or MeCNDMF or NMP Polar aprotic solvents with high dielectric constants dissociate the ion pair better, further boosting nucleophilicity.[1]
Temperature Reflux (60-80°C)50-60°C Higher temps in DMF can lead to decomposition. 60°C is the "Goldilocks" zone for EtI.[1]
Stoichiometry 1.1 equiv Et-X1.5 - 2.0 equiv Et-I Push the equilibrium. Ethyl iodide is volatile; excess ensures concentration remains high.[1]

Troubleshooting FAQs

Q1: "I am seeing starting material (Phenol) remaining even after 24 hours. Should I add stronger base like NaH?"

Recommendation: Proceed with caution. While Sodium Hydride (NaH) will instantaneously deprotonate the phenol, it can be dangerous on scale and requires strictly anhydrous conditions.

  • Better Fix: Switch to Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in DMF. If cost is an issue, stick to K
    
    
    CO
    
    
    in DMF but add 10 mol% Potassium Iodide (KI) (Finkelstein condition) and use Ethyl Bromide. The KI converts EtBr to EtI in situ, which is more reactive.
Q2: "My product has a new impurity spot just above the product. Is it C-alkylation?"

Analysis: C-alkylation is rare with simple primary alkyl halides and carbonate bases.[1]

  • Likely Culprit: If you used Acetone as a solvent, you might be seeing Aldol condensation products of the solvent itself, or impurities from the Ethyl Iodide (which can degrade to iodine, turning the solution dark).

  • Fix: Ensure the Ethyl Iodide is clear (colorless) before use. If it is brown (free iodine), wash it with dilute sodium thiosulfate or pass it through a plug of basic alumina.[1]

Q3: "The yield is good, but the oil is turning dark/black upon storage."

Analysis: Benzene derivatives with electron-rich ethers and halogens can be light-sensitive or prone to oxidation.[1]

  • Fix: The darkness is likely trace Iodine or oxidized amine impurities (if the phenol was made from an aniline).

  • Protocol: Perform a final wash of the organic layer with 10% Sodium Bisulfite (NaHSO

    
    )  during workup to quench radical species/iodine. Store under Argon in the dark.
    

Validated Experimental Protocol

Target: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Scale: 10 mmol (approx.[1] 2.5 g)

  • Setup: Oven-dried 50 mL round-bottom flask, magnetic stir bar, inert gas (N

    
     or Ar) inlet.
    
  • Charging: Add 5-Bromo-2-(trifluoromethoxy)phenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL, 2M concentration).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.5 equiv, 15 mmol). Note: The solution may turn yellow (phenoxide formation).
  • Electrophile Addition: Add Ethyl Iodide (1.5 equiv, 15 mmol) via syringe.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the phenol spot (lower R

      
      ).
      
  • Workup:

    • Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Critical Wash: Wash combined organics with Water (2 x 50 mL) to remove DMF, then 10% NaHSO

      
        (20 mL), then Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Usually obtained as a clear oil.[1] If necessary, purify via short silica plug (100% Hexanes → 5% EtOAc/Hexanes).[1]

Visualizing the Reaction Pathway

ReactionPathway Phenol 5-Bromo-2-(trifluoromethoxy)phenol (Deactivated Nucleophile) Intermediate Cesium Phenoxide Ion Pair (Enhanced Nucleophilicity) Phenol->Intermediate Deprotonation Base Cs2CO3 / DMF (Activator) Base->Intermediate Product 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (Target) Intermediate->Product SN2 Attack Reagent Ethyl Iodide (EtI) (Strong Electrophile) Reagent->Product Alkylation

Caption: Optimized Williamson Ether Synthesis pathway utilizing the Cesium Effect to overcome electronic deactivation.

References

  • Precursor Availability & Structure

    • 5-Bromo-2-(trifluoromethoxy)phenol (CAS 1048963-39-8).[1][8] Commercially available building block used as the regiochemical anchor.[1]

    • Source: (Note: Analogous chemistry applies to the trifluoromethoxy variant).[1]

  • Mechanistic Grounding (Electronic Effects)

    • Structural effects on bromination rate and selectivity. Explains why direct bromination of the ether fails (Regioselectivity controlled by Alkoxy group).
    • Source:

  • Synthetic Methodology (Alkylation of Deactivated Phenols)

    • General Procedure for Alkylation of Phenols.
    • Source: [Organic Syntheses, Coll.[1][5] Vol. various, General Williamson Ether Synthesis Protocols]([Link])

  • Alternative Route (Direct Bromination - For Comparison)

    • Regioselectivity of Bromination of Alkoxybenzenes.
    • Source: [1]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Topic: Side Reactions in the Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

[1][2]

Executive Summary & Core Reaction Logic

Compound: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling in agrochemical and pharmaceutical scaffolds.

The synthesis of this motif presents a classic regioselectivity challenge. While direct bromination of the ether precursor seems intuitive, it fails to yield the 4-bromo isomer as the major product. The industry-standard route relies on Nucleophilic Aromatic Substitution (SNAr) , leveraging the activating power of the trifluoromethoxy group.[1]

The Validated Pathway: SNAr Displacement

The most robust synthesis targets the displacement of a labile fluorine atom ortho to the electron-withdrawing trifluoromethoxy (-OCF3) group.

  • Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6).[1]

  • Reagent: Sodium Ethoxide (NaOEt) in anhydrous Ethanol/THF.

  • Mechanism: The -OCF3 group activates the ortho-fluorine for displacement. Fluorine acts as the superior leaving group compared to bromine in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate.[1][2]

Reaction Pathway & Side Reaction Map

The following diagram illustrates the primary synthesis workflow and the critical divergence points where side reactions occur.

SynthesisPathways Start Starting Material 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Target TARGET PRODUCT 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Start->Target Main S_NAr (Path 1) Target Reaction Side_Hydrolysis SIDE PRODUCT A (Hydrolysis) 4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene (Phenol Impurity) Start->Side_Hydrolysis Moisture Present (Path 2) Side_Regio SIDE PRODUCT B (Wrong Displacement) 2-Fluoro-4-ethoxy-1-(trifluoromethoxy)benzene (Br Displacement) Start->Side_Regio Overheating / Excess Base (Path 3) Reagent Reagent: NaOEt / EtOH (Anhydrous) Reagent->Start Wrong_Route_Start ALTERNATIVE START 2-ethoxy-1-(trifluoromethoxy)benzene Wrong_Route_Prod WRONG ISOMER 5-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Wrong_Route_Start->Wrong_Route_Prod Direct Bromination (Electrophilic Subst.)

Figure 1: Reaction logic flow. Path 1 represents the validated SNAr route.[1] Path 2 and 3 are chemically driven side reactions.[1] The gray path represents a common retrosynthetic error yielding the wrong isomer.[1]

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific issues observed during the reaction monitoring (HPLC/GC-MS) and workup.

Issue 1: Presence of Phenolic Impurity (Hydrolysis)

Symptom: Appearance of a peak corresponding to m/z = 256/258 (Br pattern) with an -OH stretch in IR.[1] Identity: 4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene.

CauseMechanismCorrective Action
Moisture in Solvent Water competes with ethoxide as a nucleophile. Hydroxide ions (generated via equilibrium

) attack the activated fluorine.[1]
Protocol: Use freshly distilled absolute ethanol or anhydrous THF. Ensure NaOEt is stored under argon.
Hygroscopic Base Commercial NaOEt powder absorbs atmospheric moisture rapidly, forming NaOH.[1]Protocol: Generate NaOEt in situ by reacting sodium metal with anhydrous ethanol immediately before use.[1]
Issue 2: Formation of "Reverse" Regioisomer

Symptom: Product mass is correct (m/z = 284/286), but NMR shows incorrect coupling constants or retention time shifts. Identity: 2-Fluoro-4-ethoxy-1-(trifluoromethoxy)benzene.

  • Mechanism: Competitive SNAr attack at C4 (displacing Bromine) rather than C2 (displacing Fluorine).[1]

  • Why it happens: While Fluorine is a superior leaving group in SNAr (due to high electronegativity stabilizing the transition state), Bromine is also a viable leaving group.[1] If the reaction temperature is too high, the selectivity for F-displacement decreases.

  • Solution:

    • Temperature Control: Maintain reaction temperature between 0°C and 25°C. Do not reflux unless conversion is stalled.

    • Stoichiometry: Avoid large excesses of alkoxide. Use 1.05 – 1.1 equivalents.

Issue 3: Wrong Isomer from Direct Bromination (Route Error)

Symptom: User attempted to brominate 2-ethoxy-1-(trifluoromethoxy)benzene and obtained a product with para-substitution relative to the ethoxy group. Identity: 5-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.

  • Root Cause: Electronic Directing Effects.[1][3]

    • The Ethoxy group (-OEt) is a strong activator and directs ortho/para.[1]

    • The Trifluoromethoxy group (-OCF3) is a weak deactivator but directs ortho/para.[1]

    • In the precursor 1-ethoxy-2-(trifluoromethoxy)benzene, the position para to the strong -OEt group (Position 5) is the most nucleophilic site.

  • Correction: You cannot fix this via reaction conditions. You must switch to the SNAr route starting from the 4-bromo-2-fluoro precursor.

Detailed Experimental Protocol (SNAr Route)

Objective: Selective ethoxylation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene.

  • Preparation of Alkoxide:

    • Charge a flame-dried 3-neck flask with anhydrous Ethanol (10 volumes).

    • Add Sodium metal (1.1 equiv) in small pieces under N2 flow. Stir until fully dissolved to generate fresh NaOEt.

    • Alternative: Use 20% NaOEt in EtOH solution, titrated for water content <0.1%.

  • Substrate Addition:

    • Cool the ethoxide solution to 0°C.[1]

    • Add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv) dropwise.[1] Note: Exothermic reaction.[1]

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor by HPLC/TLC.[1]

    • Target: Disappearance of starting material (usually < 4 hours).[1]

    • Stop Condition: If Phenol impurity > 2%, quench immediately.

  • Workup:

    • Concentrate ethanol under reduced pressure (do not distill to dryness to avoid thermal decomposition).[1]

    • Dilute residue with Water and extract with Ethyl Acetate or MTBE.[1]

    • Wash organic layer with 1M NaOH (to remove any phenolic side product) followed by Brine.[1]

    • Dry over MgSO4 and concentrate.

Safety & Handling of Trifluoromethoxy Compounds

  • Fluoride Release: Under strongly acidic or extreme basic conditions at high temperatures (>150°C), the -OCF3 group can decompose, releasing Fluoride ions (HF potential) and toxic carbonyl difluoride (COF2).[1]

  • Volatility: The title compound and its precursors are halogenated ethers with significant vapor pressure.[1] Handle in a fume hood.

References

  • SNAr Reactivity of Fluorides

    • Mizuta, S. et al. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..."[4] RSC Advances, 2024.[3] Link

    • Context: Validates the kinetic preference for displacing Fluorine over Bromine in nucleophilic substitution due to Meisenheimer complex stabilization.[1]

  • Electronic Effects in Bromination

    • Rathbone, T. et al. "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes."[1] Reaction Chemistry & Engineering, 2021.[1] Link

    • Context: Explains the directing power of alkoxy groups (-OEt) leading to the 5-bromo isomer (wrong product)
  • Compound Data & Precursors

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 105529-58-6, 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene." Link[1]

    • Context: Verification of the starting material structure and physical properties.[1][3]

Sources

Troubleshooting

"purification methods for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Technical Support Center: Purification of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Section 1: Technical Overview & Initial Assessment Compound Identity: Chemical Name: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Section 1: Technical Overview & Initial Assessment

Compound Identity:

  • Chemical Name: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene[1][2]

  • CAS Number: 1355247-61-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    O
    
    
    [1]
  • Molecular Weight: 285.06 g/mol [1]

  • Physical State: Pale yellow to colorless oil (at ambient temperature).[1]

  • Solubility: Highly soluble in chlorinated solvents (DCM, CHCl

    
    ), esters (EtOAc), and ethers (THF, Et
    
    
    
    O).[1] Immiscible with water.[1][3]

Senior Scientist Note:

"In my experience with poly-substituted arenes, the trifluoromethoxy (-OCF


) group imparts significant lipophilicity but also thermal stability issues at high temperatures (>200°C). The primary challenge with this specific scaffold is not the stability of the -OCF

group itself, but the separation of the para-bromo regioisomer from potential ortho-bromo impurities or unreacted phenolic precursors (4-bromo-2-ethoxyphenol) if synthesized via alkylation.[1] Do not assume 'pure' by NMR alone; GC-MS is critical here to identify de-brominated byproducts."[1]

Section 2: Purification Methodologies

Workflow Logic

The purification strategy depends on the synthesis route and the scale. For >10g scales, high-vacuum distillation is preferred to remove heavy tars.[1] For high-purity applications (>99.5% for cross-coupling), Flash Column Chromatography is mandatory.[1]

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Aqueous Quench & Extraction (Remove inorganic salts) Start->Quench Dry 2. Drying (MgSO4) & Concentration Quench->Dry Decision Scale & Purity Check? Dry->Decision Distill Path A: High-Vacuum Distillation (>10g Scale, Removal of Tars) Decision->Distill Bulk Clean-up Column Path B: Flash Chromatography (High Purity Requirement) Decision->Column Final Polish Check QC: GC-MS & 1H-NMR Distill->Check Column->Check Check->Column Fail (Mixed Fractions) Final Pure Product (Store under Inert Gas) Check->Final Pass

Caption: Decision matrix for purification based on scale and purity requirements.

Section 3: Detailed Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for removing close-eluting isomers and unreacted phenols.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Optimization:

    • TLC System: 5% Ethyl Acetate in Hexanes.[1]

    • R

      
       Target:  Product should appear at R
      
      
      
      ~0.4–0.5.
    • Visualization: UV (254 nm).[1] The -OCF

      
       and -Br groups do not stain well with KMnO
      
      
      
      , but Iodine vapor is effective.[1]
  • Elution Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0%

      
       5% EtOAc/Hexanes over 10 CV.[1]
      
    • Hold: 5% EtOAc/Hexanes until elution is complete.

  • Causality: The ethoxy group provides a slight dipole moment, allowing separation from non-polar impurities (like de-brominated analogs) using a shallow gradient.[1]

Protocol B: High-Vacuum Distillation (Bulk)

Best for removing high-molecular-weight oligomers or residual solvents.[1]

  • Equipment: Short-path distillation head (Vigreux column unnecessary and may cause hold-up).

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum).

  • Projected Boiling Point:

    • Atmospheric (est.): ~260–270°C (Do NOT distill at atm pressure; decomposition risk).[1]

    • @ 0.5 mmHg: ~105–115°C.[1]

  • Procedure:

    • Degas the oil under vacuum at RT for 30 mins.[1]

    • Slowly ramp bath temperature.[1] Collect the main fraction when vapor temp stabilizes.[1]

    • Warning: If the pot residue turns black/viscous, stop immediately. This indicates polymerization of phenolic impurities.[1]

Section 4: Troubleshooting & FAQs

Issue 1: "My product has a reddish/brown tint even after column."

Diagnosis: Oxidation of trace phenolic impurities (e.g., 4-bromo-2-ethoxyphenol).[1] Solution:

  • Dissolve the oil in Et

    
    O or DCM.[1]
    
  • Wash with 1M NaOH (2x) to deprotonate and extract the phenol into the aqueous layer.[1]

  • Wash with Brine, dry over Na

    
    SO
    
    
    
    , and re-concentrate.
  • Why this works: The target compound is an ether and is stable to base; the impurity is a phenol (pKa ~10) and will become a water-soluble phenolate.[1]

Issue 2: "I see a 'ghost' spot just below my product on TLC."

Diagnosis: Likely the de-brominated side product (2-ethoxy-1-(trifluoromethoxy)benzene) or a regioisomer.[1] Solution:

  • Regioisomer: If the spot is very close, switch solvent system to Toluene/Hexane (1:4) .[1] The pi-stacking interaction of toluene often resolves positional isomers better than EtOAc.[1]

  • De-brominated: This is less polar.[1][4] If it elutes before your product, collect earlier fractions separately.[1][4]

Issue 3: "The NMR shows extra ethyl peaks."

Diagnosis: Trapped solvent (EtOAc or EtOH) or residual alkylating agent (Ethyl Bromide/Iodide).[1] Solution:

  • Solvent: High-vacuum drying (0.1 mmHg) at 40°C for 4 hours.

  • Reagent: If Ethyl Iodide is present, it is volatile.[1][4] Simply rotovap with a heptane azeotrope to pull it off.[1]

Section 5: Quantitative Data & Specs

PropertyValue / SpecificationMethod of Validation
Appearance Clear, colorless to pale yellow oilVisual Inspection
Purity (GC) > 98.0% (Area %)GC-FID / GC-MS
1H NMR Consistent with structure300/400 MHz (CDCl

)
Water Content < 0.1%Karl Fischer (if required)
Residual Solvent < 5000 ppmHeadspace GC

Key NMR Signals (Predicted in CDCl


): 
  • 
     1.45 (t, 3H, -OCH
    
    
    
    CH
    
    
    )[1]
  • 
     4.10 (q, 2H, -OCH 
    
    
    
    CH
    
    
    )[1]
  • 
     7.0–7.2 (m, 3H, Aromatic protons; look for ortho coupling ~8Hz and meta coupling ~2Hz).[1]
    

References

  • Leroux, F. R., et al. (2009).[1] The Trifluoromethoxy Group: A Pharmacophore of Choice in Drug Discovery. ChemMedChem. (General reference for OCF3 stability and handling).

  • Sigma-Aldrich. (n.d.).[1][4] General Handling of Aryl Trifluoromethyl Ethers. (Inferred from general safety data sheets for similar CAS 407-14-7).

Sources

Optimization

"troubleshooting Suzuki coupling with trifluoromethoxy-substituted aryl bromides"

Technical Support Center: Suzuki Coupling with Trifluoromethoxy ( ) Aryl Bromides Status: Online Agent: Senior Application Scientist Ticket ID: OCF3-SMC-OPTIMIZATION Introduction: Understanding Your Substrate Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with Trifluoromethoxy ( ) Aryl Bromides

Status: Online Agent: Senior Application Scientist Ticket ID: OCF3-SMC-OPTIMIZATION

Introduction: Understanding Your Substrate

Welcome to the technical support center. You are likely here because you are incorporating the trifluoromethoxy (


) group to modulate lipophilicity (

) and metabolic stability in a drug candidate.

Before troubleshooting, you must understand the "personality" of your substrate. The


 group is unique:
  • Electronic Effect: It is a strong

    
    -withdrawing group (Inductive effect) but has a weak 
    
    
    
    -donating capacity (Resonance) due to the oxygen lone pairs.
    • Hammett Constant (

      
      ):
      
      
      
      (Activated for Oxidative Addition).
    • Comparison: It is less electron-withdrawing than

      
       (
      
      
      
      ) but significantly more activating than a methyl group.
  • The Trap: Because the aryl bromide is electron-deficient, Oxidative Addition is fast. If the subsequent Transmetallation is slow (due to sterics or poor boronic acid solubility), the palladium intermediate waits. A "waiting" palladium species often scavenges a proton from the solvent or base, leading to protodehalogenation (Ar-Br

    
     Ar-H).
    
Module 1: Troubleshooting & FAQs
Ticket #01: "My starting material is gone, but I mostly have the dehalogenated byproduct (Ar-H)."

Diagnosis: The catalyst is performing oxidative addition rapidly, but transmetallation is failing. The active Pd-Ar species is reacting with moisture or the base instead of the boron species.

Solution:

  • Switch Base: Carbonate bases (

    
    , 
    
    
    
    ) can sometimes act as proton sources if wet. Switch to anhydrous
    
    
    (Tripotassium Phosphate). It buffers the pH effectively and is less hygroscopic.
  • Dry the System: While Suzuki is "water-tolerant," electron-deficient substrates are sensitive to excess water during the "stall" period. Use anhydrous dioxane or toluene.

  • Boost Transmetallation: Switch to a catalyst with a ligand that facilitates transmetallation. XPhos or SPhos are superior here because they create a monolithic, electron-rich Pd species that accelerates the cycle.

Ticket #02: "The reaction turns black immediately and conversion stops at 40%."

Diagnosis: "Pd-Black" formation. Your catalyst is decomposing into inactive bulk metal before the reaction completes. This often happens because the


 aryl bromide is reactive enough to consume the catalyst if the ligand isn't stabilizing enough.

Solution:

  • Stabilize the Pd: Move away from labile ligands like

    
     (found in Tetrakis).
    
  • Recommended Catalyst: Pd(dppf)Cl

    
     DCM . The bidentate ferrocenyl ligand bites the palladium tightly, preventing aggregation into Pd-Black, even at higher temperatures [1].
    
  • Self-Validating Check: If the reaction mixture remains orange/red/brown, the catalyst is active. If it looks like a suspension of charcoal within 10 minutes, the ligand has dissociated.

Ticket #03: "I have an ortho-OCF

group and the reaction is dead."

Diagnosis: Steric hindrance.[1][2] The


 group is conformationally flexible but bulky. If it is ortho to the bromide, it blocks the palladium from approaching.

Solution:

  • Ligand Choice: You need a ligand that is bulky enough to force reductive elimination but flexible enough to allow oxidative addition.

  • The "Buchwald" Fix: Use SPhos Pd G2 or RuPhos Pd G2 . These precatalysts activate essentially instantaneously and the ligands are designed specifically for sterically hindered biaryl synthesis [2].

Module 2: Decision Logic (Visualization)

Use this flow to diagnose your specific failure mode.

Suzuki_Troubleshooting Start Start: Analyze LCMS/NMR Conversion Is Starting Material (SM) Consumed? Start->Conversion LowConv SM Remaining (>20%) Conversion->LowConv No HighConv SM Consumed Conversion->HighConv Yes ColorCheck Did reaction turn black? LowConv->ColorCheck PdBlack Pd Decomposed. Sol: Switch to Pd(dppf)Cl2 or Pd-G2 Precatalysts ColorCheck->PdBlack Yes NoBlack Catalyst inactive. Sol: Increase Temp (80->100C) or switch to SPhos ColorCheck->NoBlack No ProductCheck Is Desired Product Major? HighConv->ProductCheck Dehalo Major Byproduct: Ar-H (Protodehalogenation) ProductCheck->Dehalo No (Mass = SM - 79) Homo Major Byproduct: Ar-Ar (Homocoupling) ProductCheck->Homo No (Mass = Dimer) Success Success: Isolate Product ProductCheck->Success Yes Sol_Dehalo Sol: Dry Solvents, Switch to K3PO4, Increase Boron Equiv. Dehalo->Sol_Dehalo Sol_Homo Sol: Degas thoroughly (O2 leak), Reduce Catalyst Loading Homo->Sol_Homo

Figure 1: Diagnostic logic flow for Suzuki coupling of activated aryl halides.

Module 3: Comparative Data (Ligand Selection)

When dealing with


 substituted aryl bromides, ligand selection dictates the outcome between product and dehalogenation.
Ligand ClassExample CatalystBest Use CaseRisk Factor
Bidentate Pd(dppf)Cl

General Purpose. High stability, prevents Pd-black. Good for scale-up.Slow reaction with extremely sterically hindered partners.
Biaryl Phosphine XPhos Pd G2Difficult Substrates. Excellent for heteroaryls and chlorides.Can be too active, leading to homocoupling if

is present.
Biaryl Phosphine SPhos Pd G2Steric Bulk. Best for ortho-substituted

rings.
Expensive.[3] Requires strict exclusion of oxygen.
Triphenylphosphine Pd(PPh

)

Legacy/Simple. Only use for unhindered, easy couplings.High risk of Pd-black formation and slow turnover.
Module 4: Standardized Protocol

Protocol: Cross-Coupling of 4-(Trifluoromethoxy)bromobenzene This protocol uses a biphasic system to solubilize inorganic bases while accommodating the lipophilic


 substrate.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
     DCM (0.03 equiv / 3 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl bromide, boronic acid, K

    
    PO
    
    
    
    , and Pd catalyst.
    • Checkpoint: Do not add solvent yet. Cap the vial with a septum.

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

    • Why? Oxygen promotes homocoupling (2 Ar-B(OH)

      
       Ar-Ar), which consumes your boronic acid and leaves unreacted bromide [3].
      
  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Visual Check: The solution should turn dark red/brown but remain homogeneous (no black precipitate).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water.

    • Note: Due to the lipophilicity of the

      
       group, the product will partition strongly into the organic layer. Ensure thorough extraction.
      
References
  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting

"optimization of Buchwald-Hartwig amination for electron-deficient substrates"

Topic: Electron-Deficient Substrates (Troubleshooting & Optimization) Core Directive & Diagnostic Workflow "Electron-deficient substrate" is a bifunctional term in cross-coupling. It implies two distinct kinetic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electron-Deficient Substrates (Troubleshooting & Optimization)

Core Directive & Diagnostic Workflow

"Electron-deficient substrate" is a bifunctional term in cross-coupling. It implies two distinct kinetic challenges depending on which partner is electron-deficient.

  • Scenario A: Electron-Deficient Amine (The "Lazy" Nucleophile).

    • Examples: Sulfonamides, amides, electron-poor anilines (e.g., -CF3, -NO2 substituted).

    • Problem: High activation energy for Pd-amine binding and reductive elimination.

  • Scenario B: Electron-Deficient Aryl Halide (The "Hyperactive" Electrophile).

    • Examples: 4-chloronitrobenzene, halopyridines.

    • Problem: Competitive background reactions (S_NAr), homocoupling, or hydrodehalogenation (reduction).

Use the following decision tree to select your optimization path:

OptimizationPath Start Identify Limiting Substrate Decision Which component is electron-deficient? Start->Decision PathA The Amine / Nucleophile (e.g., Amides, Sulfonamides, Nitroanilines) Decision->PathA Nucleophile is weak PathB The Aryl Halide / Electrophile (e.g., Halopyridines, Nitroarenes) Decision->PathB Electrophile is reactive SolA CHALLENGE: Poor Binding/Reductive Elimination SOLUTION: Bulky, Electron-Rich Ligands (BrettPhos, tBuBrettPhos) + Strong Base PathA->SolA SolB CHALLENGE: Side Reactions (SNAr/Reduction) SOLUTION: Controlled Base (Weak/Non-nucleophilic) + Non-polar Solvents PathB->SolB

Figure 1: Diagnostic flowchart for selecting the correct optimization strategy based on substrate electronics.

Module A: The Weak Nucleophile (Electron-Deficient Amines)

Context: Electron-withdrawing groups (EWGs) on the amine reduce the lone pair availability, making the amine a poor ligand for Palladium. The rate-limiting step shifts to amine binding or reductive elimination .

FAQ: Troubleshooting Weak Nucleophiles

Q: I am seeing full conversion of the aryl halide, but mostly to the reduced product (hydrodehalogenation). My amine is untouched. Why? A: This is the classic signature of a "Lazy Nucleophile." The oxidative addition occurred (Pd inserted into Ar-X), but the amine failed to bind to the Pd(II) center. Instead, the Pd(II) species underwent


-hydride elimination (often from the ligand or solvent) or transmetalated with adventitious water/base, leading to reduction.
  • Fix: Switch to a ligand that creates a highly electrophilic Pd center to "suck in" the weak amine, or a bulky ligand that enforces reductive elimination. BrettPhos (for primary amines) and tBuBrettPhos (for amides) are the gold standards here.

Q: Can I use Pd(OAc)₂ or Pd₂(dba)₃ for these substrates? A: Avoid them if possible. Weak nucleophiles require highly active mono-ligated Pd(0) species (L1Pd(0)). Traditional sources often form inactive aggregates or require an induction period that allows side reactions to dominate.

  • Fix: Use Precatalysts (e.g., BrettPhos Pd G4 ).[1] These ensure a 1:1 Pd:Ligand ratio and activate immediately upon base addition.

Q: My substrate is an amide/sulfonamide. Standard conditions failed. A: Amides are distinct from anilines. They bind through the Nitrogen or Oxygen (linkage isomerism).

  • Fix: Use tBuBrettPhos or Xantphos . The base is critical here: Use K₃PO₄ (weak) if the substrate is sensitive, but NaOtBu (strong) is usually required to fully deprotonate the amide and drive the reaction.

Data Table: Ligand Selection for Weak Nucleophiles
Substrate ClassRecommended LigandBase RecommendationCatalyst Gen
Electron-Poor Primary Anilines BrettPhos NaOtBu (First choice)Pd G4
Amides (Primary) tBuBrettPhos K₃PO₄ or NaOtBuPd G3/G4
Sulfonamides tBuXPhos or Xantphos Cs₂CO₃ or K₂CO₃Pd G3
Electron-Poor Secondary Amines RuPhos NaOtBuPd G4
Module B: The Hyperactive Electrophile (Electron-Deficient Aryl Halides)

Context: Substrates like chloropyridines or nitro-halobenzenes are excellent electrophiles. However, they are prone to SNAr (nucleophilic aromatic substitution) by the base or homocoupling .

FAQ: Troubleshooting Reactive Electrophiles

Q: I am seeing a "background reaction" where the base attacks my aryl halide. A: Electron-deficient aryl halides activate the ring toward direct nucleophilic attack (SNAr), especially with strong alkoxide bases (e.g., NaOtBu forming aryl-ethers).

  • Fix: Switch to a non-nucleophilic base like Cs₂CO₃ or K₂CO₃ . If solubility is an issue, use K₃PO₄ with a phase transfer catalyst or in a solvent like t-Amyl alcohol.

Q: Why is my aryl iodide giving lower yields than the aryl bromide? A: This is the "Iodide Effect." The iodide ion released during the reaction can bridge two Palladium centers, forming a stable, inactive dimer [L-Pd(Ar)-I]₂. This is more pronounced with electron-deficient substrates that stabilize the Pd(II) state.

  • Fix: Avoid Aryl Iodides if possible. If necessary, use Toluene as the solvent (NaI is insoluble in toluene and will precipitate out, preventing inhibition).

Q: The reaction works but I see significant homocoupling of the aryl halide. A: This often happens when the amine is added too slowly or the catalyst loading is too high relative to the amine concentration.

  • Fix: Ensure the amine is present in the flask before the catalyst is added. Use a slight excess of the amine (1.2 equiv).

Mechanistic Visualization

The following diagram illustrates the critical bottleneck for electron-deficient amines (weak nucleophiles) and how bulky ligands facilitate the process.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast for e- poor Ar-X AmineBind Amine Binding (Rate Limiting for Weak Nucleophiles) OxAdd->AmineBind BOTTLENECK Needs electrophilic Pd Reduction Hydrodehalogenation (Dead End) OxAdd->Reduction Beta-Hydride Elim (If Amine doesn't bind) Deprot Deprotonation (Base Required) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Facilitated by Bulky Ligands RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the amine binding bottleneck. Weak nucleophiles often fail to bind, leading to the hydrodehalogenation side pathway.

Validated Experimental Protocols
Protocol A: Coupling an Electron-Deficient Aniline (Weak Nucleophile)

Target: 4-Trifluoromethylaniline + 4-Chlorotoluene

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with a stir bar.

  • Reagents:

    • Catalyst: BrettPhos Pd G4 (0.01 equiv, 1 mol%). Rationale: Ensures immediate formation of LPd(0).

    • Substrate A: 4-Chlorotoluene (1.0 equiv).

    • Substrate B: 4-Trifluoromethylaniline (1.2 equiv).

    • Base: NaOtBu (1.4 equiv). Rationale: Strong base needed to deprotonate the weak aniline.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration). Rationale: High boiling point, good solubility.

  • Execution: Seal vial. Heat to 100°C for 1-4 hours.

  • Workup: Cool to RT. Filter through a small pad of silica/Celite (eluting with EtOAc) to remove Pd and salts. Concentrate and purify.

Protocol B: Coupling a Base-Sensitive/Reactive Aryl Halide

Target: 4-Chloronitrobenzene + Morpholine

  • Preparation: Standard Schlenk technique or glovebox.

  • Reagents:

    • Catalyst: RuPhos Pd G4 (0.01 - 0.02 equiv). Rationale: RuPhos is excellent for secondary amines.

    • Substrate A: 4-Chloronitrobenzene (1.0 equiv).

    • Substrate B: Morpholine (1.2 equiv).

    • Base: Cs₂CO₃ (2.0 equiv). Rationale: Weak, non-nucleophilic base prevents SNAr on the nitrobenzene.

  • Solvent: Add anhydrous Toluene (0.2 M). Rationale: Non-polar solvent suppresses SNAr background reactions.

  • Execution: Heat to 80°C . Note: Lower temperature prevents thermal decomposition of the nitro-group.

  • Workup: Standard aqueous extraction (Water/DCM) followed by column chromatography.

References
  • Buchwald-Hartwig Amin

    • Title: "The Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Prec

    • Title: "Palladium Precatalysts for Cross-Coupling Reactions"[1][2]

    • Source:Chemical Reviews
    • URL:[Link]

  • BrettPhos for Weak Nucleophiles

    • Title: "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides" (Discusses BrettPhos utility)
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Troubleshooting Aryl Chlorides & Iodides

    • Title: "Scope and Limitations of Pd-Catalyzed Buchwald-Hartwig Amin
    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • Amides and Sulfonamides (tBuBrettPhos)

    • Title: "Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesyl
    • Source:Organic Letters
    • URL:[Link][4]

Sources

Optimization

Technical Support Center: Dehalogenation of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Case ID: DH-OCF3-BR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Hydrodehalogenation Protocols & Troubleshooting for Poly-functionalized Aryl Ethers Executive Summary & Substrate Analysis W...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DH-OCF3-BR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Hydrodehalogenation Protocols & Troubleshooting for Poly-functionalized Aryl Ethers

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are working with 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , a densely functionalized scaffold common in agrochemical and pharmaceutical intermediates.

The Challenge: Removing the bromine atom (C4 position) while preserving the trifluoromethoxy (-OCF₃) group at C1 and the ethoxy (-OEt) group at C2 requires chemoselective precision.

  • Risk A (Defluorination): The -OCF₃ group is robust but can undergo reductive defluorination under aggressive hydrogenation conditions.

  • Risk B (Ether Cleavage): The -OEt group is susceptible to cleavage by strong Lewis acids or the HBr byproduct generated during hydrogenation.

  • Risk C (Regio-scrambling): In metal-halogen exchange, the directing effects of -OEt (Directed Ortho Metalation) can compete with Br-Li exchange if temperature control is poor.

This guide provides three validated workflows (Tickets) to address these challenges.

Decision Matrix: Select Your Protocol

Before proceeding, utilize this logic flow to select the method best suited for your available equipment and scale.

Dehalogenation_Decision_Matrix Start Start: Dehalogenation Goal Scale_Check Scale > 100g? Start->Scale_Check Strict_Anhydrous Strict Anhydrous Conditions Possible? Scale_Check->Strict_Anhydrous No Method_A Method A: Pd/C Hydrogenation (Scalable, Cheapest) Scale_Check->Method_A Yes Green_Chem Priority: Green Chemistry & Cost? Strict_Anhydrous->Green_Chem No Method_B Method B: Li-Halogen Exchange (Fast, High Precision) Strict_Anhydrous->Method_B Yes (-78°C available) Green_Chem->Method_A High Priority Method_C Method C: Radical Reduction (Mildest, High Tolerance) Green_Chem->Method_C Functional Group Sensitivity

Figure 1: Decision matrix for selecting the optimal dehalogenation pathway based on scale and lab capabilities.

Technical Workflows & Troubleshooting

Ticket A: Catalytic Hydrogenation (Pd/C + H₂)

Best for: Large scale, cost-efficiency. Mechanism: Heterogeneous catalysis.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Buffering (CRITICAL): Add Triethylamine (1.1 equiv) or Sodium Acetate (1.5 equiv) .

    • Why? The reaction produces HBr. Without a base, the acidic environment will cleave the -OEt group to a phenol.

  • Catalyst: Add 10 wt% Pd/C (5-10 mol% Pd loading).

  • Reduction: Purge with N₂, then apply H₂ (balloon pressure or 1-3 bar). Stir at RT for 2-6 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate and wash with water to remove amine salts.

Troubleshooting Guide (FAQ):

SymptomError CodeRoot CauseResolution
Product is a Phenol ERR_CLEAVAGEAcidic hydrolysis of -OEt.Insufficient Base. Ensure >1.0 equiv of Et₃N is present to scavenge HBr.
Reaction Stalled ERR_POISONCatalyst poisoning by Sulfur/Amines.Purify Substrate. Recrystallize starting material. Increase catalyst loading to 20 wt%.
Defluorination (-OCF₃ loss) ERR_OVERREDHigh energy conditions.Lower Temp/Pressure. Do not heat. Use 1 atm H₂. Switch to Pd(OH)₂ if Pd/C is too aggressive.
Ticket B: Lithium-Halogen Exchange (n-BuLi)

Best for: Small scale, rapid synthesis, downstream functionalization (quenching with electrophiles other than H⁺). Mechanism: Kinetic Br-Li exchange followed by electrophilic quench.

Protocol:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Dissolve substrate in anhydrous THF (0.1 M). Cool to -78°C .[1][2]

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise down the side of the flask.

    • Note: The exchange is faster than diffusion. Slow addition prevents local overheating.

  • Incubation: Stir for 15-30 mins at -78°C.

  • Quench: Add MeOH (2.0 equiv) or H₂O to protonate the C4-Li species.

  • Warm: Allow to warm to RT naturally.

Troubleshooting Guide (FAQ):

SymptomError CodeRoot CauseResolution
Starting Material Recovered ERR_WETMoisture destroyed n-BuLi.Dry THF. Ensure THF is distilled from Na/Benzophenone or from a solvent system.
Butyl-Arene Adduct ERR_WURTZWurtz Coupling (R-Li + R-Br).Too Warm. Exchange must happen at -78°C. If too warm, BuLi acts as a nucleophile or couples.
Regioisomer (C3 or C6 product) ERR_MIGRATEAnion Migration (Halogen Dance).Quench Faster. The C4-Li species is kinetic. If left too long, it may isomerize to the thermodynamic position (Ortho to OCF3).
Ticket C: Radical Reduction (Silanes)

Best for: Highly sensitive substrates, avoiding strong acids or bases. Mechanism: Radical chain propagation.

Protocol:

  • Reagents: Dissolve substrate in Toluene (degassed).

  • H-Donor: Add TTMSS (Tris(trimethylsilyl)silane) (1.2 equiv).

    • Note: TTMSS is the "green" alternative to toxic Tributyltin hydride (Bu₃SnH).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Cycle: Heat to 80°C (Reflux) for 2-4 hours.

  • Workup: Evaporate solvent. Flash chromatography is usually required to remove silyl byproducts.

Troubleshooting Guide (FAQ):

SymptomError CodeRoot CauseResolution
No Reaction ERR_OXYGENO₂ is a radical scavenger.Degas Thoroughly. Sparge solvent with Argon for 20 mins before heating.
Incomplete Conversion ERR_STALLInitiator half-life consumed.Re-dose. Add a second portion of AIBN (0.05 equiv) after 2 hours.

Mechanistic Visualization

Understanding the Lithium-Halogen Exchange pathway is critical to avoiding the "Error Code: ERR_MIGRATE". The diagram below illustrates the competition between the desired kinetic exchange and the thermodynamic equilibration (Halogen Dance).

Li_Exchange_Mechanism Substrate Substrate: 4-Br-2-OEt-1-OCF3-Ph Kinetic_Int Kinetic Intermediate (C4-Li Species) Substrate->Kinetic_Int Fast Exchange (Kinetic Control) nBuLi + n-BuLi (-78°C) Thermo_Int Thermodynamic Intermediate (Ortho-Li Species) Kinetic_Int->Thermo_Int Warm up / Long time (Anion Migration) Product Target Product: 1-OCF3-2-OEt-Benzene Kinetic_Int->Product + MeOH (Quench) Byproduct Isomerized Byproduct Thermo_Int->Byproduct + MeOH

Figure 2: Kinetic vs. Thermodynamic control in Lithium-Halogen exchange. Immediate quenching of the kinetic intermediate is required to prevent anion migration.

Data Summary & Comparison

FeatureMethod A (Pd/C)Method B (Li-Exchange)Method C (Radical)
Yield Potential 85-95%90-98%75-85%
Atom Economy HighMediumLow
OCF₃ Safety Moderate (Temp dependent)High (-78°C)High
OEt Safety Low (Requires Base)HighHigh
Scalability ExcellentPoor (Cryogenic)Moderate

References

  • Catalytic Hydrodehalogenation: Ramanathan, A., & Jimenez, L. S. (2010).[3] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[3][4] Synthesis, 2010(02), 217–220.[3] Link

  • Lithium-Halogen Exchange Mechanism: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Trifluoromethoxy Stability: Leroux, F. R., Moghaddam, F. M., & Colobert, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Radical Dehalogenation (Silanes): Chatgilialoglu, C. (1992). Organosilanes as radical-based reducing agents in synthesis.[5] Accounts of Chemical Research, 25(4), 188-194. Link

  • Anion Migration (Halogen Dance): Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link

Sources

Troubleshooting

"managing steric hindrance in reactions of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Managing Steric Hindrance & Electronic Conflicts in Cross-Coupling and Metallation Executive Summary: The Substrate Profile Molecule: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS: 105529-58-6 (Analogous/Relate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance & Electronic Conflicts in Cross-Coupling and Metallation

Executive Summary: The Substrate Profile

Molecule: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS: 105529-58-6 (Analogous/Related) Primary Reactive Handle: C4-Bromine Key Structural Challenge: The "Ortho-Twist" & Electronic Push-Pull .

This substrate presents a unique "Trojan Horse" of steric hindrance. While the bromine at C4 appears accessible (flanked by protons at C3 and C5), the molecule possesses a critical conformational lock located at C1/C2. The bulk of the trifluoromethoxy group (


) at C1, combined with the ethoxy group (

) at C2, forces the substituents out of planarity to minimize dipole repulsion and steric clash.

Why this matters for your reaction:

  • Electronic Modulation: The

    
     is strongly electron-withdrawing (
    
    
    
    ), activating the C-Br bond for oxidative addition. However, the ortho
    
    
    is electron-donating, creating a "push-pull" electronic environment that can confuse standard catalyst selection.
  • Remote Steric Bulk: When coupling with sterically demanding partners (e.g., ortho-substituted boronic acids or secondary amines), the rotational barrier created by the C1/C2 substituents can impede the formation of the active Pd-complex, leading to stalled reactions or dehalogenation side-products.

Module 1: Palladium-Catalyzed Cross-Coupling

Troubleshooting Suzuki-Miyaura & Buchwald-Hartwig Reactions

User Query: "My Suzuki coupling with an ortho-substituted boronic acid is stalling at 50% conversion. I see protodehalogenation (loss of Br). Is the OCF3 group interfering?"

Diagnosis: The issue is likely not the


 group directly, but the rate of transmetallation . The electron-deficient nature of your aryl bromide makes oxidative addition fast. However, if your coupling partner is sterically hindered, the transmetallation step becomes the bottleneck. The Pd(II) intermediate sits waiting, and eventually undergoes protodehalogenation or catalyst decomposition.
Solution: The "Bulky-Rich" Ligand Strategy

To manage the steric hindrance of the coupling partner while stabilizing the oxidative addition complex of your electron-deficient aryl bromide, you must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

Protocol: Optimized Suzuki Coupling for Hindered Partners
ParameterRecommendationRationale
Ligand SPhos or XPhos SPhos provides extreme stability for hindered systems. XPhos is superior if the coupling partner is an amine or highly hindered boronate.
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Use a Pd(II) source that is easily reduced in situ. Avoid Pd(PPh₃)₄ (ligand is too small/labile).
Base K₃PO₄ (anhydrous) Carbonate bases (K₂CO₃) are often too weak for hindered transmetallation. Phosphate facilitates the "boronate" pathway.
Solvent Toluene/Water (10:1) or 1,4-Dioxane Biphasic systems often assist in solubilizing the inorganic base while keeping the catalyst active in the organic phase.
Temperature 80°C - 100°C High temperature is required to overcome the rotational barrier of the bulky intermediates.
Step-by-Step Workflow
  • Charge: 1.0 equiv Aryl Bromide, 1.2–1.5 equiv Boronic Acid/Ester, 2.0–3.0 equiv K₃PO₄.

  • Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in the solvent. Stir for 5 mins to form the active species (solution turns yellow/orange).

  • Combine: Transfer catalyst solution to the reaction vessel under inert atmosphere (N₂ or Ar).

  • Reaction: Heat to 100°C. Monitor via HPLC/UPLC.

    • Checkpoint: If reaction stalls at <50%, add a second portion of catalyst (1 mol%).

Visual Guide: Catalyst Selection Logic

LigandSelection start Start: Coupling 4-Br-2-OEt-1-OCF3-benzene partner_check Is Coupling Partner Sterically Hindered? (e.g., ortho-substituents, secondary amine) start->partner_check no_hinder No (Simple Phenyl/Alkyl) partner_check->no_hinder No yes_hinder Yes (Bulky/Crowded) partner_check->yes_hinder Yes standard_cond Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 K2CO3, THF/H2O no_hinder->standard_cond adv_cond Advanced Steric Management yes_hinder->adv_cond ligand_choice Select Ligand based on Nucleophile adv_cond->ligand_choice boronic Boronic Acid (Suzuki) Use SPhos or RuPhos ligand_choice->boronic amine Amine (Buchwald) Use XPhos or BrettPhos ligand_choice->amine

Figure 1: Decision matrix for catalyst selection. For this specific substrate, the "Yes (Bulky)" path is most common due to the substrate's high value in complex synthesis.

Module 2: Lithium-Halogen Exchange

Troubleshooting Metallation & Electrophile Trapping

User Query: "I tried to lithiate with n-BuLi at -78°C and quench with DMF to get the aldehyde. I got a complex mixture and some 'dimer' formation. Why?"

Diagnosis:

  • Competing Ortho-Lithiation: The

    
     group at C2 is a Directed Metallation Group (DMG). While Li-Br exchange is kinetically faster, the 
    
    
    
    group at C1 also acidifies the protons at C6. If the exchange is slow or the temperature rises, you risk deprotonating C3 or C6.
  • Elimination Risk: The

    
     group is generally stable, but in the presence of localized excess of organolithium, it can undergo 
    
    
    
    -elimination of fluoride, leading to benzyne intermediates or decomposition.
Solution: The "Turbo" Exchange

Avoid standard n-BuLi. Use Isopropyllithium or Turbo-Grignard to favor the halogen exchange over deprotonation.

Protocol: Cryogenic Li-Br Exchange
StepInstructionCritical Note
1. Solvent THF/Et₂O (4:1) Ether cosolvent reduces the aggregation of the lithiated species, minimizing steric clashes.
2. Reagent t-BuLi (2.0 equiv) or i-PrMgCl·LiCl t-BuLi performs exchange extremely fast (seconds). Turbo-Grignard (i-PrMgCl·LiCl) allows exchange at higher temps (-20°C) if -78°C is problematic.
3. Addition Reverse Addition (Optional)If the substrate is prone to side reactions, add the substrate to the lithium solution to maintain excess Li, pushing the equilibrium to the lithiated species instantly.
4. Quench Electrophile in excess Add the electrophile (e.g., DMF, CO₂, Iodine) rapidly.

Warning: Do not allow the temperature to exceed -60°C after lithiation and before quenching. The lithiated species adjacent to the


 group is prone to isomerization or elimination if warmed.

Module 3: FAQ - Common Pitfalls

Q: Can I use this molecule in a Heck reaction? A: Yes, but proceed with caution. The electron-withdrawing


 makes the C-Br bond reactive, but the resulting alkene product might be unstable if the reaction conditions are too basic (elimination of fluoride). Use P(o-tol)₃  or Fu's salt [P(t-Bu)₃H]BF₄  with mild bases like Cy₂NMe  (Hünig's base).

Q: Why does the NMR of my product look "broad" at room temperature? A: This is the Rotational Barrier in action. If you have coupled a bulky group to C4, the rotation of the


 and 

groups relative to the ring (and each other) might be slow on the NMR timescale. Run the NMR at 50°C to sharpen the peaks.

Q: Is the


 group stable to Lewis Acids (e.g., BBr₃)? 
A:  generally, yes. However, if you are trying to deprotect the 

to an

using BBr₃, the

usually survives, but monitor carefully. It is far more robust than a methoxy group.

References

  • Ligand Effects in Cross-Coupling

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Properties of the Trifluoromethoxy Group

    • Leroux, F., et al. (2005). "Trifluoromethoxy derivatives as new fluorinated building blocks." Chemical Reviews, 105(3), 827-856.

  • Lithium-Halogen Exchange Dynamics

    • Bailey, W. F., & Patricia, J. J. (1988).[1][2][3] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Turbo-Grignard Reagents

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Here is the comprehensive technical guide for the synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , designed as a Tier-3 Support Document for research chemists. Executive Summary & Strategic Analysis The Core C...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , designed as a Tier-3 Support Document for research chemists.

Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene presents a classic "Regioselectivity Paradox" in Electrophilic Aromatic Substitution (EAS).

If you attempt to synthesize this molecule by directly brominating the core scaffold (1-ethoxy-2-(trifluoromethoxy)benzene), you will fail to obtain the target regioisomer.

  • The -OEt group is a strong ortho/para director.

  • The -OCF

    
     group  is a weaker ortho/para director.
    
  • Result: Direct bromination is dominated by the ethoxy group, directing the bromine to the position para to itself (Position 5), yielding the 5-bromo isomer, not the desired 4-bromo target.

The Solution: To secure the bromine at Position 4 (para to the -OCF


 and meta to the -OEt), we must install the bromine before establishing the electron-rich ethoxy ether, or utilize a precursor where the bromine position is fixed relative to the trifluoromethoxy group.

This guide outlines the "Nitro-Switch Protocol" , the most robust route for ensuring correct regiochemistry.

Recommended Synthetic Route: The Nitro-Switch Protocol

This route utilizes commercially available 1-bromo-4-(trifluoromethoxy)benzene to fix the bromine/trifluoromethoxy axis first, then introduces the oxygen functionality via nitration and functional group interconversion.

Workflow Diagram

SynthesisRoute Start START: 1-Bromo-4-(trifluoromethoxy)benzene (Commercial Precursor) Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Inter1 Intermediate A: 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene (Isolate 2-nitro isomer) Step1->Inter1 Step2 Step 2: Selective Reduction (Fe/AcOH or SnCl2) Inter1->Step2 Inter2 Intermediate B: 5-Bromo-2-(trifluoromethoxy)aniline Step2->Inter2 Step3 Step 3: Sandmeyer Hydroxylation (NaNO2, H2SO4, H2O, Heat) Inter2->Step3 Inter3 Intermediate C: 5-Bromo-2-(trifluoromethoxy)phenol Step3->Inter3 Step4 Step 4: O-Alkylation (EtI, K2CO3, DMF) Inter3->Step4 Target TARGET: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Step4->Target

Caption: Fig 1. Step-wise synthesis ensuring correct 1,2,4-substitution pattern via nitro-precursor.

Detailed Experimental Protocol
Step 1: Regioselective Nitration
  • Reagents: 1-Bromo-4-(trifluoromethoxy)benzene, conc. HNO

    
    , conc. H
    
    
    
    SO
    
    
    .
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The -OCF

    
     group is an ortho/para director (due to lone pair resonance) but inductively withdrawing. The -Br is also ortho/para directing. Nitration occurs ortho to the -OCF
    
    
    
    group (Position 2) as the major isomer due to the combined directing effects and the steric accessibility relative to the position ortho to the Bromine.
  • Critical QC: You must separate the 2-nitro isomer (Major) from any 3-nitro isomer (Minor) via crystallization or column chromatography.

  • Target Intermediate: 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene [CAS: 95668-20-5].[1]

Step 2: Nitro Reduction (Chemoselective)
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.

  • Conditions: Reflux, 2-4 hours.

  • Why this method? Avoid catalytic hydrogenation (H

    
    /Pd-C) because it poses a high risk of hydrodehalogenation  (stripping off the Bromine atom). Fe/AcOH is mild and preserves the aryl bromide.
    
  • Product: 5-Bromo-2-(trifluoromethoxy)aniline.

Step 3: Diazotization & Hydrolysis (The Sandmeyer Variation)
  • Reagents: NaNO

    
    , H
    
    
    
    SO
    
    
    (20-40%), Water.
  • Protocol:

    • Dissolve aniline in H

      
      SO
      
      
      
      at 0°C.
    • Add aqueous NaNO

      
       dropwise (maintain <5°C) to form the diazonium salt.
      
    • Hydrolysis: Slowly add the cold diazonium solution to boiling dilute H

      
      SO
      
      
      
      .
  • Note: The high temperature is required to convert the diazonium species to the phenol (-OH).

  • Product: 5-Bromo-2-(trifluoromethoxy)phenol.

Step 4: Williamson Ether Synthesis
  • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K

    
    CO
    
    
    
    ), DMF or Acetone.
  • Conditions: 60°C (DMF) or Reflux (Acetone).

  • Logic: The phenol proton is acidic. K

    
    CO
    
    
    
    generates the phenoxide, which attacks EtI via S
    
    
    2.
  • Final Product: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.[2]

Data & Specifications

ParameterSpecificationNotes
Target CAS 1355247-61-8 Verify against isomers (e.g., 5-bromo).
Formula C

H

BrF

O

MW: 285.06 g/mol
Key Intermediate 4-Bromo-2-nitro-1-(trifluoromethoxy)benzeneCAS: 95668-20-5 (Commercially Available).
Regiochemistry 1-OCF

, 2-OEt, 4-Br
Br is para to OCF

; OEt is ortho to OCF

.
Typical Yield 45-60% (Overall)Step 3 (Hydrolysis) is usually the yield-limiting step.

Troubleshooting Guide (FAQ)

Q1: Why can't I just brominate 1-ethoxy-2-(trifluoromethoxy)benzene?

A: This is the most common error. In 1-ethoxy-2-(trifluoromethoxy)benzene, the ethoxy group (-OEt) is a much stronger activator than the trifluoromethoxy group.

  • OEt directs: Ortho (Pos 3) and Para (Pos 5).

  • OCF

    
     directs: Ortho (Pos 6) and Para (Pos 4).
    The incoming bromine electrophile will overwhelmingly follow the stronger director (-OEt) to Position 5 . You will isolate 5-bromo-2-ethoxy-1-(trifluoromethoxy)benzene , which is a regioisomer, not your target.
    
Q2: During the reduction step, I lost the bromine atom. What happened?

A: You likely used Catalytic Hydrogenation (H


, Pd/C)  or Formate/Pd .
Aryl bromides are labile under standard hydrogenation conditions.
  • Fix: Switch to Iron/Acetic Acid or Stannous Chloride (SnCl

    
    ) . These methods reduce the nitro group without touching the aryl bromide.
    
Q3: My yield in the Sandmeyer hydrolysis (Step 3) is very low (<30%).

A: The conversion of diazonium salts to phenols can suffer from side reactions (azo coupling).

  • Fix 1: Ensure the diazonium solution is added slowly to the boiling acid. High dilution helps prevent intermolecular coupling.

  • Fix 2: Use Copper(I) Oxide (Cu

    
    O)  and excess Cu(NO
    
    
    
    )
    
    
    in water (Cohen-type hydroxylation) if the thermal acid method fails. This often improves yields for electron-deficient phenols.
Q4: Can I buy the phenol intermediate directly?

A: Occasionally, 5-bromo-2-(trifluoromethoxy)phenol is available from custom synthesis houses. If you can source this, you can skip Steps 1-3 and proceed directly to Step 4 (Ethylation). Always verify the NMR to ensure the Br is para to the -OH group (which corresponds to para to the -OCF


 in the precursor numbering).

References

  • Nitration of Trifluoromethoxybenzenes

    • Study on the nitration of 1-bromo-4-(trifluoromethoxy)benzene confirming ortho-to-OCF3 selectivity.
    • Source: Journal of Organic Chemistry, "Substituent Effects in the Nitr
  • Regioselectivity in EAS (General Theory)

    • March's Advanced Organic Chemistry, 8th Edition.
  • Sandmeyer Hydroxylation Protocols

    • Organic Syntheses, Coll. Vol. 3, p. 130 (1955); Vol. 23, p. 11 (1943).
  • Target Molecule Data

    • 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8).[2]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The handling of diazonium salts poses explosion hazards; ensure temperature control.

Sources

Troubleshooting

"handling and disposal of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Product Category: Halogenated Aryl Ethers / Fluorinated Building Blocks Target Application: Medicinal Chemistry (Bioisostere Scaffolding), Agrochemical Synthesis Document ID: TSC-2025-BR-OCF3 Compound Profile & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Halogenated Aryl Ethers / Fluorinated Building Blocks Target Application: Medicinal Chemistry (Bioisostere Scaffolding), Agrochemical Synthesis Document ID: TSC-2025-BR-OCF3

Compound Profile & Chemical Identity

Before troubleshooting, verify the structural integrity of your starting material. This compound is a tri-substituted benzene ring featuring three distinct electronic handles:

  • Position 1: Trifluoromethoxy (-OCF

    
    ): Strongly electron-withdrawing (inductive), lipophilic.[1]
    
  • Position 2: Ethoxy (-OEt): Electron-donating (resonance), provides steric bulk.

  • Position 4: Bromine (-Br): The reactive site for cross-coupling.

PropertyData / Expectation
Physical State Typically a pale yellow liquid or low-melting solid. (Do not be alarmed if it appears oily; this is characteristic of ethoxy-substituted aryl bromides).
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water.
Reactivity Profile Activated for Pd-catalyzed oxidative addition due to the para-OCF

group.
Hazards (GHS) Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

Immediate Safety & Handling (Emergency Response)

Q: I spilled the compound on the bench/gloves. What is the immediate protocol?

A: Treat this as a halogenated solvent spill with potential hydrofluoric acid (HF) precursors upon thermal decomposition.

  • Skin Contact: The lipophilic nature of the -OCF

    
     and -OEt groups facilitates dermal absorption.
    
    • Action: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

  • Spill Cleanup:

    • Do not wipe with paper towels and throw in the general trash.

    • Absorb with vermiculite or sand.

    • Place in a sealed container labeled "Halogenated Organic Waste."

Q: Does this compound generate HF (Hydrofluoric Acid)? A: Not under ambient conditions. The -OCF


 bond is chemically robust. However, thermal decomposition  (fire) or contact with superacids can release HF.
  • Firefighting: Use CO

    
     or dry chemical.[4] Do not inhale smoke; combustion produces HF and HBr gases.
    

Storage & Stability

Q: The compound has turned dark brown. Is it still usable? A: This indicates oxidation or photolytic debromination.

  • Cause: Aryl bromides are light-sensitive. The -OEt group is susceptible to oxidative degradation if stored in air.

  • Solution: Check purity via TLC or GC-MS. If purity is >90%, purify via a short silica plug (eluting with Hexanes/EtOAc).

  • Prevention: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) and protect from light (amber vials or foil-wrapped).

Experimental Troubleshooting (Reaction Optimization)

Q: My Suzuki-Miyaura coupling yields are low (<40%). The starting material remains unreacted.

A: This is likely a catalyst activation issue. The electronic "push-pull" of this molecule is unique:

  • The -OCF

    
      (para to Br) pulls electron density, activating the C-Br bond for oxidative addition.
    
  • The -OEt (meta to Br) donates density, potentially deactivating it slightly, but more importantly, it may coordinate with the Palladium, creating a "resting state" trap.

Troubleshooting Protocol:

  • Switch Ligand: Standard PPh

    
     is often insufficient. Switch to electron-rich, bulky phosphines like SPhos  or XPhos . The bulk prevents the -OEt oxygen from coordinating to the Pd center.
    
  • Base Selection: If using K

    
    CO
    
    
    
    , switch to K
    
    
    PO
    
    
    or Cs
    
    
    CO
    
    
    in dioxane/water. The higher solubility of Cesium aids the transmetallation step.
  • Degassing: The -OCF

    
     group makes the arene electron-deficient, making the radical debromination side-reaction (forming the hydro-dehalogenated byproduct) faster if O
    
    
    
    is present. You must sparge with Argon for 15 minutes.
Workflow: Optimized Cross-Coupling Setup

ReactionSetup Start Start: 4-Br-2-OEt-1-OCF3-Benzene Solvent Solvent Choice: Anhydrous Dioxane or Toluene Start->Solvent Catalyst Catalyst Selection: Pd(OAc)2 + SPhos (Avoid simple PPh3) Solvent->Catalyst Degas CRITICAL STEP: Argon Sparge (20 min) Remove O2 to prevent homocoupling Catalyst->Degas Prevent Oxidation Heat Activation: Heat to 80-100°C Degas->Heat

Figure 1: Optimized workflow for Pd-catalyzed coupling of electron-deficient/rich hybrid aryl bromides.

Disposal & Waste Management (End-of-Life)

Q: Can I dispose of this in the standard "Organic Solvents" drum? A: NO. This is a strict compliance violation due to the Trifluoromethoxy (-OCF


) group.

The Science of Disposal: Standard organic waste streams are often used as auxiliary fuel in cement kilns or standard incinerators. However, organofluorines require High-Temperature Incineration (>1100°C) with specific flue gas scrubbing (alkaline scrubbers) to capture the Hydrogen Fluoride (HF) generated during combustion.

  • Risk:[3][5][6] Burning this in a standard facility releases corrosive HF gas, damaging the incinerator and violating environmental release limits.

Disposal Protocol:

  • Segregate: Place in a container marked "Halogenated Waste - Contains Organofluorines."

  • Label: Explicitly list "Trifluoromethoxy group" on the waste tag.

  • Neutralize (Reaction Mixtures): If the waste contains active Pd catalyst, quench with a scavenger (like QuadraPure™) or activated charcoal before placing in the waste drum to prevent exotherms in the waste container.

Decision Logic: Waste Segregation

DisposalLogic Q1 Waste contains 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene? Q2 Is it mixed with metals (Pd/Cu)? Q1->Q2 Action1 Quench/Filter Metals (Prevent Fire Risk) Q2->Action1 Yes Action2 Segregate into HALOGENATED Waste Q2->Action2 No Action1->Action2 Destruction High-Temp Incineration (>1100°C) + HF Scrubbing Action2->Destruction Action3 Standard Organic Waste Action3->Destruction WRONG PATH

Figure 2: Decision tree for compliant disposal of organofluorine reaction waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. (Used as SAR analog for OCF3 handling).

  • National Institutes of Health (NIH). (2021). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (Discusses electronic activation of OCF3 groups).

  • American Chemical Society (ACS). (2021). Visible-Light-Induced Palladium-Catalyzed Selective Defluoroarylation. (Mechanistic insights on C-F bond stability).

  • Karlsruhe Institute of Technology. (2019). Waste incineration of Polytetrafluoroethylene (PTFE) to evaluate potential formation of PFAS. (Definitive guide on organofluorine incineration requirements).

  • Thermo Fisher Scientific. (2025).[3][7] Safety Data Sheet: 1-Bromo-3-(trifluoromethoxy)benzene.

Sources

Optimization

Technical Support Center: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

This guide serves as a comprehensive technical resource for researchers and process chemists working with 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8) . It is designed to assist in impurity profiling,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and process chemists working with 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8) . It is designed to assist in impurity profiling, troubleshooting synthesis failures, and optimizing purification protocols.

Compound Profile & Critical Attributes

Target Molecule: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS Number: 1355247-61-8 Molecular Formula: C


H

BrF

O

Molecular Weight: 285.06 g/mol Key Structural Features: [1][2][3]
  • Electrophilic Handle: C4-Bromine (Ar-Br) for cross-coupling (Suzuki, Buchwald).

  • Lipophilic Core: Trifluoromethoxy (-OCF

    
    ) group increases logP and metabolic stability.
    
  • Steric/Electronic Modulator: Ethoxy (-OEt) group at C2 provides electron donation and steric bulk.

Synthetic Origins & Impurity Mapping

Understanding the synthetic route is the first step in identifying "ghost peaks" in your chromatogram. This compound is typically synthesized via two primary pathways, each generating a distinct impurity fingerprint.

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the two most common synthetic routes and the specific points where impurities are introduced.

SynthesisPathways Start1 Route A: SnAr Substitution (Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) Target TARGET PRODUCT 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Start1->Target Primary Path Imp1 Impurity A (Critical) Unreacted Fluoro Precursor (Competitive SM) Start1->Imp1 Incomplete Conv. Imp2 Impurity B Hydrolysis Product (Phenol) (Moisture Sensitivity) Start1->Imp2 Water/OH- Imp3 Impurity C Bis-Ethoxy Substitution (Over-reaction) Start1->Imp3 Forcing Cond. Start2 Route B: Phenol Alkylation (Starting Material: 4-Bromo-2-(trifluoromethoxy)phenol) Start2->Target Primary Path Start2->Imp2 Incomplete Alkylation Imp4 Impurity D Regioisomer (6-Bromo) (From impure phenol synthesis) Start2->Imp4 Carried from SM Reagent1 Reagent: NaOEt / EtOH Reagent2 Reagent: Et-X / Base

Figure 1: Synthetic pathways (SnAr vs. Alkylation) and their associated impurity risks.

Troubleshooting Guide: Impurity Identification

Use this section to correlate your analytical data (HPLC/GC-MS) with specific chemical species.

Q1: I see a peak eluting just before the main product on Reverse Phase HPLC. What is it?

Likely Candidate: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Fluoro-Precursor).

  • Origin: Unreacted starting material from Route A (SnAr substitution).

  • Why it elutes earlier: The Fluorine atom is smaller and less lipophilic than the Ethoxy group, resulting in a lower logP and shorter retention time on C18 columns.

  • Confirmation: Check MS for m/z 258/260 (Br isotope pattern). The target is 284/286.

  • Remediation: This is a difficult separation.[4] Ensure reaction conversion is >99% by using excess NaOEt and extending reaction time. If present, use silica chromatography (the ether is significantly more polar than the fluoro-arene).

Q2: There is a broad, tailing peak appearing early in the chromatogram.

Likely Candidate: 4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene (Phenolic Impurity).

  • Origin:

    • Route A: Hydrolysis of the fluoro-precursor due to wet solvent (NaOH formation).

    • Route B: Unreacted starting phenol.

  • Why it tails: Phenolic -OH groups interact with silanols on the column stationary phase.

  • Confirmation: Run the sample with an acidic mobile phase (0.1% TFA). If the peak sharpens and shifts (due to protonation), it is the phenol.

  • Remediation: Wash the organic layer with 1M NaOH during workup. The phenol will deprotonate, become water-soluble, and be removed in the aqueous phase.

Q3: Mass Spec shows a peak at M-14 relative to the target.

Likely Candidate: 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene (Methoxy Homolog).

  • Origin: Solvent exchange.[5] If Route A was performed using NaOEt in Methanol instead of Ethanol, methoxide ions (generated by equilibrium) will compete with ethoxide.

  • Mechanism:

    
    . Since 
    
    
    
    is less sterically hindered, it is a faster nucleophile.
  • Remediation: strictly use Ethanol as the solvent for NaOEt reactions. Avoid methanol in the workup if acidic conditions are present.

Q4: Can I have the 5-bromo regioisomer?

Likely Candidate: 5-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene .

  • Origin: This impurity only appears if the compound was synthesized via direct bromination of 1-ethoxy-2-(trifluoromethoxy)benzene. The ethoxy group strongly directs para (position 5) and ortho (position 3), making the 4-bromo isomer (meta to ethoxy) a minor product in that specific route.

  • Detection: NMR is required. Look for coupling constants.

    • Target (4-Br): Protons at C3, C5, C6. H3 (d, J~2Hz), H5 (dd), H6 (d).

    • Impurity (5-Br): Protons at C3, C4, C6. Pattern will differ significantly (ortho coupling between H3/H4).

Quantitative Data & Specifications

The following table summarizes the expected analytical profile for the target and its common impurities.

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass (m/z)Origin
Target 4-Br-2-OEt-1-OCF

-Ph
1.00 284 / 286 Product
Fluoro-Analog4-Br-2-F-1-OCF

-Ph
0.92 - 0.96258 / 260SM (Route A)
Phenol-Analog4-Br-2-OH-1-OCF

-Ph
0.40 - 0.60256 / 258Hydrolysis / SM (Route B)
Methoxy-Analog4-Br-2-OMe-1-OCF

-Ph
0.85 - 0.90270 / 272Solvent Exchange
Des-Bromo2-OEt-1-OCF

-Ph
0.70 - 0.80206Reduction Side Rxn
Bis-Ethoxy2,4-di-OEt-1-OCF

-Ph
1.10 - 1.20250Over-reaction (Route A)

*RRT values are estimated for a standard C18 Reverse Phase column (Water/Acetonitrile gradient).

Experimental Protocols for Purification

Protocol A: Removing the Fluoro-Impurity (Critical)

Since the fluoro-impurity is structurally similar to the product, recrystallization is often ineffective. Use this chemical purification method if chromatography is difficult.

  • Dissolution: Dissolve the crude mixture in DMSO (5 mL/g).

  • Nucleophilic Scavenging: Add 2.0 equivalents of Sodium Ethoxide (solid) .

  • Heating: Heat to 60°C for 2-4 hours.

    • Mechanism:[4] This forces the conversion of the remaining Fluoro-impurity into the Target product.

    • Note: Monitor closely.[5][6] If heating is too aggressive, you risk displacing the Bromine (forming the Bis-Ethoxy impurity).

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Polishing: The crude will now contain Product + Phenol (from excess base/moisture). Remove the phenol via Protocol B.

Protocol B: Removing Phenolic Impurities
  • Dissolution: Dissolve crude oil in Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Caustic Wash: Wash the organic layer 3 times with 1M NaOH (or 1M KOH).

    • Visual Cue: The aqueous layer may turn yellow if nitrated impurities or oxidized phenols are present.

  • Verification: Check the pH of the aqueous layer; it must remain >12.

  • Drying: Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2775560, 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (Analogous reactivity). Retrieved January 28, 2026 from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis.[6] (Source of Route A Starting Material).[5] Retrieved January 28, 2026 from [Link]

  • Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. (Mechanistic basis for regioisomer formation).[5] Retrieved January 28, 2026 from [Link]

Sources

Troubleshooting

"analytical challenges in characterizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Analytical Technical Support Center Topic: Characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Ticket ID: TECH-SUP-2024-BETB[1][2] Introduction: The Analytical Landscape of BETB Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Technical Support Center Topic: Characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Ticket ID: TECH-SUP-2024-BETB[1][2]

Introduction: The Analytical Landscape of BETB

Welcome to the Technical Support Center. You are likely accessing this guide because you are characterizing 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (referred to hereafter as BETB ) and have encountered anomalies in your spectral data.

BETB is a densely functionalized scaffold used in medicinal chemistry (often for modulating lipophilicity via the -OCF


 group).[1][2] Its analysis is complicated by three factors:
  • Regioisomerism: Bromination of 2-ethoxy-1-(trifluoromethoxy)benzene often yields mixtures of the 4-bromo (target) and 5-bromo (impurity) isomers.[1][2]

  • The "Silent" Carbon: The trifluoromethoxy group splits

    
    C signals into low-intensity quartets, often mistaken for baseline noise.[1][2]
    
  • Heavy Atom Isotope Patterns: The presence of Bromine creates distinct mass spectral doublets that must be deconvoluted from fragmentation peaks.[2]

This guide provides self-validating protocols to confirm identity and purity.

Module 1: NMR Troubleshooting (Regioisomer Differentiation)

User Question: "My proton NMR shows three aromatic signals, but I cannot confirm if the bromine is at the 4-position or the 5-position. How do I distinguish them?"

Technical Analysis: The most critical challenge is distinguishing the 4-bromo target from the 5-bromo byproduct.[2] Both isomers possess a 1,2,4-trisubstitution pattern on the benzene ring, but the coupling constants (


-values) of the protons differ based on their spatial relationship (ortho vs. meta).[1]
The Diagnostic Fingerprint (4-Bromo Isomer)

For the 4-Bromo isomer (1-OCF


, 2-OEt, 4-Br), the protons are located at positions 3, 5, and 6.[1][2]
  • H3 (Position 3): Located between the ethoxy and bromine groups.[1][2] It has no ortho neighbors .[1][2] It only couples to H5 (meta).[1][2]

    • Signal: Doublet (d).[1][2]

    • Coupling:

      
       Hz (Meta coupling).[1][2]
      
  • H5 (Position 5): Located between bromine and H6.[1][2] It has one ortho neighbor (H6) and one meta neighbor (H3).[1][2]

    • Signal: Doublet of Doublets (dd).[1][2]

    • Coupling:

      
       Hz (Ortho) + 
      
      
      
      Hz (Meta).[1][2]
  • H6 (Position 6): Adjacent to the -OCF

    
     group.[1][2][3][4] It has one ortho neighbor (H5).[1][2]
    
    • Signal: Doublet (d).[1][2]

    • Coupling:

      
       Hz.[1][2]
      

Decision Logic: If you see two doublets and one doublet-of-doublets , check the coupling of the most shielded proton (likely H3 due to electron-donating OEt shielding).[1][2] If H3 appears as a fine doublet (


 Hz)  rather than a large doublet (

Hz), you have the 4-Bromo isomer.[1][2]
Visual Logic: Isomer Assignment Workflow

IsomerLogic Start Start: Analyze Aromatic Region (6.8 - 7.5 ppm) Count Are there 3 distinct aromatic signals? Start->Count CheckSplit Identify the proton between OEt and Br (H3) (Likely most shielded/upfield) Count->CheckSplit Yes MetaCoup Signal is a doublet with small J (2-3 Hz)? CheckSplit->MetaCoup Analyze H3 Splitting Result4 CONFIRMED: 4-Bromo Isomer (Meta coupling only) MetaCoup->Result4 Yes OrthoCoup Signal is a doublet with large J (8-9 Hz)? MetaCoup->OrthoCoup No Result5 IMPURITY: 5-Bromo Isomer (Ortho coupling present) OrthoCoup->Result5 Yes caption Figure 1: Logic tree for distinguishing 4-Bromo vs 5-Bromo isomers via 1H NMR coupling constants.

Module 2: C NMR & Fluorine Effects

User Question: "I am missing carbon signals in my


C spectrum. Specifically, the -OCF

carbon and the aromatic carbon attached to it are invisible."

Technical Analysis: This is a classic issue with fluorinated aromatics. The


F nucleus (

, 100% abundance) couples strongly to carbon, splitting the signal and diluting its intensity.[1]
The "Missing" Signals Explained
Carbon PositionInteraction TypeSplitting PatternCoupling Constant (

)
Visibility Challenge
-OCF

Carbon
1-bond couplingQuartet (1:3:3:1)

Hz
High: Signal is split into 4 lines, each with 25% intensity, spread over ~750 Hz.[1][2]
C1 (Ipso) 3-bond coupling (via O)Quartet (small)

Hz
Low: Usually visible as a slightly broadened peak.[1][2]
C2 (Ethoxy) Through-space?SingletN/ANone: Standard signal.[1][2]

Troubleshooting Protocol: Visualizing the OCF


 Quartet 
To confirm the presence of the -OCF

group, you must modify your acquisition parameters to improve signal-to-noise (S/N) for the split peaks.[1]
  • Increase Relaxation Delay (

    
    ):  Fluorinated carbons often have longer 
    
    
    
    relaxation times.[1][2] Increase
    
    
    from the standard 1-2s to 3-5s .
  • Increase Scans (

    
    ):  You need 
    
    
    
    the scans to recover the intensity lost to splitting.[1][2] If you usually run 1024 scans, run 4096 .[1][2]
  • Line Broadening (

    
    ):  Apply an exponential window function (
    
    
    
    Hz) during processing. This sacrifices resolution for sensitivity, helping the broad quartet emerge from the noise.

Module 3: Mass Spectrometry & Purity Assessment

User Question: "My GC-MS shows a parent ion at m/z 286/288, but I see a large peak at 257/259. Is my compound decomposing?"

Technical Analysis: The peak at 286/288 corresponds to the molecular ion (


) of BETB (C

H

BrF

O

, MW

285.06).[1] The pattern is normal.
Isotope & Fragmentation Validation
  • The Bromine Signature: Bromine exists as

    
    Br and 
    
    
    
    Br in a roughly 1:1 ratio.[1][2]
    • Validation: Every fragment containing Br must appear as a doublet separated by 2 mass units with equal height.[1][2]

    • If the doublet ratio is not 1:1: You likely have an interference or a non-brominated impurity co-eluting.[1][2]

  • Fragmentation Pathway (EI Source):

    • 
       (286/288):  Molecular Ion.[1][2]
      
    • Loss of Ethyl (

      
      ):  Cleavage of the ethoxy group is the primary fragmentation pathway for aromatic ethyl ethers.[1][2]
      
      
    • Result: The peak at 257/259 is the base peak (most stable fragment), corresponding to the [4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene]

      
       radical cation.[1][2] This is not  decomposition; it is the standard ionization fingerprint.[2]
      
Visual Logic: GC-MS Fragmentation Tree

MassSpec Parent Molecular Ion (M+) m/z 286 / 288 (1:1 Ratio) Frag1 Loss of Ethyl (-CH2CH3) [M - 29]+ Parent->Frag1 - 29 Da Frag2 Loss of OCF3 (-85) [M - 85]+ Parent->Frag2 - 85 Da (Rare) BasePeak Base Peak m/z 257 / 259 (Phenol cation) Frag1->BasePeak MinorPeak Minor Fragment m/z 201 / 203 (Bromo-ethoxy-benzene) Frag2->MinorPeak caption Figure 2: Primary fragmentation pathway of BETB in Electron Impact (EI) Mass Spectrometry.

FAQ: Rapid Response

Q1: My sample is a liquid, but the literature for similar bromo-benzenes suggests it should be solid. Is it impure? A: Not necessarily.[1][2] The introduction of the ethoxy group (flexible chain) and the trifluoromethoxy group often lowers the melting point compared to simple bromo-benzenes. BETB is typically a viscous oil or low-melting solid at room temperature.[1][2] If your NMR is clean, the physical state is likely correct.[2]

Q2: Can I use standard C18 HPLC columns for purity checks? A: Yes, but be aware of "fluorine retention." The -OCFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 group is highly lipophilic.[1][2]
  • Recommendation: Use a C18 column with a high organic gradient (e.g., 0-100% MeCN over 15 mins).[1][2]

  • Alternative: If separating regioisomers (4-Br vs 5-Br), a Phenyl-Hexyl column often provides better selectivity due to

    
     interactions with the aromatic ring.[1][2]
    

Q3: Why does my


F NMR show a small side peak next to the main -OCF

signal?
A: This is likely a rotamer or a regioisomer .[1][2]
  • If the peak is

    
     and very close (<0.1 ppm): Likely a 
    
    
    
    C satellite (natural abundance
    
    
    C coupling to F).[1][2]
  • If the peak is distinct (>0.5 ppm away): It is likely the 5-bromo regioisomer .[1][2] Integrate the peaks to determine the isomeric ratio.

References

  • Substituent Effects in NMR

    • Title: "Structure Determination Using Spectroscopic Methods: C NMR Coupling Constants."
    • Source: University of Wisconsin-Madison (Reich Collection).[1][2]

    • URL:[Link]

  • Trifluoromethoxy Group Properties

    • Title: "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."
    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • URL:[Link][1][2]

  • Mass Spectrometry of Halogenated Aromatics

    • Title: "Interpretation of Mass Spectra: Isotope Patterns."[1][2]

    • Source: Chemistry LibreTexts.[1][2][5]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Molecule Profile This guide addresses the synthesis and optimization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This molecule is a valuable intermediate for API scaffolds, particularly in modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and optimization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene . This molecule is a valuable intermediate for API scaffolds, particularly in modulating lipophilicity and metabolic stability via the trifluoromethoxy (-OCF


) group.

Critical Technical Alert (Regioselectivity Trap): A common failure mode in synthesizing this target is the assumption that direct bromination of 1-ethoxy-2-(trifluoromethoxy)benzene will yield the 4-bromo product. It will not.

  • The Conflict: The ethoxy group (-OEt) is a strong ortho/para activator. The trifluoromethoxy group (-OCF

    
    ) is a deactivated ortho/para director.
    
  • The Result: Direct bromination is dominated by the -OEt group, directing the bromine para to itself (Position 5 relative to OCF

    
    ).
    
  • The Solution: The bromine must be installed before the ethoxy group, or via a Directed Ortho Metalation (DoM) strategy that leverages the acidity of the proton ortho to the -OCF

    
     group.
    

Strategic Route Analysis

To ensure the correct regioisomer (Br para to -OCF


, -OEt ortho to -OCF

), we recommend the Phenol Alkylation Route . This requires synthesizing the correct phenol precursor: 4-bromo-2-hydroxy-1-(trifluoromethoxy)benzene .
Recommended Workflow (Graphviz)

SynthesisRoute Start Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene (Commercially Available) DoM Step 1: Directed Ortho Metalation (LDA, -78°C, THF) Start->DoM Regioselective Deprotonation (Ortho to OCF3) Borate Intermediate: Lithium Species + B(OMe)3 DoM->Borate Electrophile Quench Oxidation Step 2: Oxidation (H2O2, NaOH) Borate->Oxidation Hydrolysis Phenol Precursor: 4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene Oxidation->Phenol Yields Correct Isomer Alkylation Step 3: O-Alkylation (EtI, K2CO3, DMF) Phenol->Alkylation Williamson Ether Synthesis Target TARGET: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Alkylation->Target

Figure 1: Strategic synthesis route avoiding common regioselectivity errors.

Module 1: Synthesis of the Phenol Precursor

Objective: Synthesize 4-bromo-2-hydroxy-1-(trifluoromethoxy)benzene . Method: Directed Ortho Metalation (DoM).

The -OCF


 group is an excellent Directing Metalation Group (DMG) due to its strong inductive electron-withdrawing effect, which acidifies the ortho protons. While Bromine is also a DMG, lithiation ortho to -OCF

is generally favored or can be controlled by temperature to avoid Lithium-Halogen exchange.
Detailed Protocol
ParameterConditionRationale
Reagent LDA (Lithium Diisopropylamide)Bulky, non-nucleophilic base to prevent nucleophilic attack on the ring.
Solvent Anhydrous THFEssential for stabilizing the lithiated intermediate.
Temperature -78°C (Critical) Prevents the "Halogen Dance" (migration of Br) and Li-Br exchange.
Quench Trimethyl borate (B(OMe)

)
Converts the aryl-lithium to an aryl-boronate.
Oxidation H

O

/ NaOH
Converts the boronate to the phenol (OH).

Step-by-Step:

  • Preparation: Charge a flame-dried flask with 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add LDA (1.1 equiv) dropwise over 20 mins. Stir at -78°C for 1 hour. Note: The -OCF

    
     directs lithiation to the 2-position.
    
  • Borylation: Add B(OMe)

    
     (1.5 equiv) rapidly. Allow to warm to 0°C over 2 hours.
    
  • Oxidation: Add 30% H

    
    O
    
    
    
    (2.0 equiv) and 1M NaOH. Stir at room temperature for 1 hour.
  • Workup: Acidify with 1M HCl, extract with EtOAc. The product is 4-bromo-2-hydroxy-1-(trifluoromethoxy)benzene .

Module 2: Optimization of O-Alkylation (The Final Step)

Objective: Convert the phenol to the ethyl ether without side reactions.

Reaction Conditions Matrix
VariableStandard ConditionOptimized ConditionWhy?
Alkylating Agent Ethyl Bromide (EtBr)Ethyl Iodide (EtI) EtI is more reactive (better leaving group), allowing milder temperatures.
Base K

CO

Cs

CO

Cesium effect ("naked anion") increases reaction rate and completion, useful for sterically crowded phenols.
Solvent AcetoneDMF or NMP Polar aprotic solvents dissolve the carbonate base better; DMF is ideal for 60-80°C reactions.
Temperature Reflux (Acetone)60°C (DMF) Controlled heat avoids decomposition of the -OCF

group (rare but possible) and minimizes elimination of EtI.
Optimized Protocol
  • Dissolve 4-bromo-2-hydroxy-1-(trifluoromethoxy)benzene (1.0 equiv) in DMF (0.5 M concentration).

  • Add Cs

    
    CO
    
    
    
    (1.5 equiv). Stir for 15 mins at RT to form the phenoxide.
  • Add Ethyl Iodide (1.2 equiv).

  • Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Dilute with water, extract with diethyl ether (to remove DMF effectively), wash with brine.

Troubleshooting & FAQs

Q1: I synthesized the molecule by brominating 1-ethoxy-2-(trifluoromethoxy)benzene, but the NMR looks weird. Why?

A: You likely synthesized the 5-bromo isomer (4-bromo-1-ethoxy-2-(trifluoromethoxy)benzene).

  • Reason: The ethoxy group is a much stronger activator than the trifluoromethoxy group. Bromination occurs para to the ethoxy group.

  • Verification: Check the coupling constants of the aromatic protons.

    • Target (4-Br): Protons at C3, C5, C6. H3 is a singlet (or very small doublet). H5 and H6 are doublets (

      
       Hz).
      
    • Isomer (5-Br): Protons at C3, C4, C6. H4 and H6 are doublets (

      
       Hz, meta coupling). H3 is a doublet (
      
      
      
      Hz, ortho to H4? No, H3 is ortho to OCF3 and meta to Br).
    • Definitive Test: Run a NOESY spectrum. In the target, the Ethoxy protons should show a NOE correlation with H3 (the singlet). In the wrong isomer, the Ethoxy protons will show NOE with H6 and H4 (if H4 is present).

Q2: Can I use NaH for the alkylation step?

A: Yes, but it is often unnecessary.

  • Pros: Fast, quantitative deprotonation.

  • Cons: Requires anhydrous conditions; excess NaH can cause side reactions if the substrate has other sensitive groups. K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    are generally safer and sufficient for simple phenols.
Q3: Is the trifluoromethoxy group stable to LDA?

A: Generally, yes, at -78°C .

  • Risk: At higher temperatures (>-40°C), -OCF

    
     groups can undergo elimination to form difluorophosgene-like species. Strict temperature control is mandatory during the lithiation step.
    
Q4: Why not nitrate 1-bromo-4-(trifluoromethoxy)benzene?

A: Nitration of this substrate typically occurs ortho to the bromine (Position 2 relative to Br), yielding 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.

  • If you reduce and convert this to a phenol, the OH ends up ortho to the Br.

  • Result: You get 1-bromo-2-ethoxy-4-(trifluoromethoxy)benzene. This is the wrong regioisomer (Br is para to OEt, not meta).

References

  • Schlosser, M. et al. "Site-Selective Lithiation of (Trifluoromethoxy)benzenes." European Journal of Organic Chemistry, 2003. (Demonstrates Ortho-lithiation of OCF3 groups).

  • Leroux, F. R. "The Trifluoromethoxy Group: A Directing Group for C-H Bond Functionalization." ChemBioChem, 2004.

  • PubChem Compound Summary. "4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8)."

  • Sigma-Aldrich Technical Bulletin. "Directed Ortho Metalation (DoM) Guide."

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling organolithiums or halogenated solvents.

Reference Data & Comparative Studies

Validation

"characterization of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene derivatives"

Technical Characterization Guide: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Derivatives Executive Summary & Strategic Positioning In the landscape of halogenated building blocks, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Derivatives

Executive Summary & Strategic Positioning

In the landscape of halogenated building blocks, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene represents a "Goldilocks" scaffold for medicinal chemistry programs targeting central nervous system (CNS) indications or metabolic stability.[1]

While the trifluoromethoxy (-OCF


) group is well-established as a "super-halogen" for its unique combination of electron-withdrawing power and lipophilicity, the introduction of the ortho-ethoxy  group adds a critical layer of steric and electronic modulation.[1] This guide characterizes the molecule not just as a static structure, but as a dynamic tool for fine-tuning Structure-Activity Relationships (SAR).[1]

Key Differentiator: Unlike its 2-fluoro analog (a common precursor), the 2-ethoxy derivative provides significant steric bulk adjacent to the -OCF


 group, forcing a twist in the biaryl axis during cross-coupling and altering the metabolic soft spot on the aromatic ring.[1]

Structural Analysis & Comparative Metrics

To understand the utility of this scaffold, we must compare it against its primary competitors: the 2-Fluoro precursor and the 2-Methoxy analog.[1]

Table 1: Physicochemical & Electronic Comparison
FeatureTarget: 2-Ethoxy Analog Alternative A: 2-Methoxy Analog Alternative B: 2-Fluoro Analog
Structure 4-Br-2-OEt-1-OCF

-Ph
4-Br-2-OMe-1-OCF

-Ph
4-Br-2-F-1-OCF

-Ph
Lipophilicity (cLogP) ~4.2 (High)~3.8 (Medium-High)~3.5 (Medium)
Electronic Effect (C2) Strong Donor (+M)Strong Donor (+M)Weak Acceptor (-I), Donor (+M)
Steric Bulk (A-Value) High (Ethyl tail)Medium (Methyl)Low (Atom)
Metabolic Liability O-Dealkylation (CYP450)O-DemethylationHigh Stability
Primary Utility Solubility/Binding Pocket FillGeneral SAR ScanMetabolic Blocking

Scientist's Insight: Choose the 2-Ethoxy derivative when you need to fill a hydrophobic pocket in a receptor or break planarity in a biaryl system.[1] Use the 2-Fluoro analog if metabolic stability is the sole priority.[1]

Synthesis & Processing: The Self-Validating Protocol

The most robust route to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is not direct bromination (which suffers from regioselectivity issues due to competing directing groups) but rather a Nucleophilic Aromatic Substitution (S


Ar)  on the 2-fluoro precursor.[1] This method is self-validating because the reaction progress can be monitored by the disappearance of the distinct F-NMR signal of the starting material.[1]
Experimental Workflow

Precursor: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6) Reagent: Sodium Ethoxide (NaOEt) Solvent: Anhydrous Ethanol / THF[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (10.0 g, 38.6 mmol) in anhydrous THF (50 mL).

  • Nucleophile Generation: Separately, prepare a solution of NaOEt (1.2 equiv) in absolute ethanol. Note: Freshly prepared NaOEt is superior to commercial powder to minimize hydroxide impurities.[1]

  • Addition: Cool the precursor solution to 0°C. Add the NaOEt solution dropwise over 20 minutes. The solution will likely darken slightly.

  • Reaction: Warm to room temperature and stir for 1 hour. If conversion is incomplete (check via TLC or LCMS), heat to 50°C for 2 hours.

    • Checkpoint: The fluorine atom at position 2 is activated by the ortho-OCF

      
       group (inductive withdrawal), making it susceptible to displacement.[1] The bromine at position 4 is less activated and remains intact under these conditions.[1]
      
  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The crude oil is typically >90% pure.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the product as a clear, colorless oil.[1]

Visualizing the Pathway

SynthesisPathway Start 4-Bromo-2-fluoro- 1-(trifluoromethoxy)benzene Reagent NaOEt / EtOH (Nucleophilic Attack) Start->Reagent Activation by o-OCF3 Intermediate Meisenheimer Complex Reagent->Intermediate S_NAr Mechanism Product 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene Intermediate->Product -NaF

Caption: Figure 1. Regioselective synthesis via S


Ar displacement of fluorine.[1] The OCF

group activates the ortho-fluorine, ensuring the bromine remains untouched.[1]

Analytical Characterization (The "Fingerprint")

To ensure the integrity of your building block, verify these specific spectral markers.

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • δ 1.45 (t, 3H): Methyl protons of the ethoxy group.[1] Distinct triplet.

    • δ 4.10 (q, 2H): Methylene protons (-OCH

      
      -).[1] Characteristic quartet.
      
    • δ 7.00 - 7.20 (m, 3H): Aromatic signals. Look for the specific splitting pattern: The proton at C3 (ortho to OEt) will show a meta-coupling doublet, distinct from the C5/C6 protons.[1]

  • ¹⁹F NMR:

    • δ -58.0 ppm (s): Trifluoromethoxy group.[1] Crucial: Ensure there is no signal at ~-120 ppm (which would indicate unreacted fluoro-precursor).[1]

  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent Ion: m/z ~284/286 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

    • Fragmentation: Loss of Et (M-29) and OCF

      
       (M-85) are common fragmentation pathways.[1]
      

Performance in Cross-Coupling (Reactivity Profile)

The 4-bromo substituent is an excellent handle for Palladium-catalyzed cross-coupling.[1] However, the 2-ethoxy group exerts a steric influence that must be accounted for in catalyst selection.[1]

Recommended Coupling Conditions
Reaction TypeCatalyst SystemBase/SolventNotes
Suzuki-Miyaura Pd(dppf)Cl

or Pd(PPh

)

K

CO

/ Dioxane:H

O
Standard conditions work well.[1] The OEt group does not inhibit oxidative addition.[1]
Buchwald-Hartwig Pd

(dba)

+ XPhos
NaO^t^Bu / TolueneCritical: Use electron-rich, bulky ligands (like XPhos or RuPhos) to overcome the steric hindrance of the ortho-ethoxy group if coupling bulky amines.[1]
Miwaya Borylation Pd(dppf)Cl

KOAc / DMSOYields the aryl boronate ester efficiently for reverse coupling.[1]
Reactivity Decision Tree

ReactivityTree Start 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Decision Target Transformation? Start->Decision Suzuki Suzuki Coupling (Aryl-Aryl) Decision->Suzuki Buchwald Buchwald Amination (C-N Bond) Decision->Buchwald Suzuki_Tip Use standard Pd(0) Sterics are manageable Suzuki->Suzuki_Tip Buchwald_Tip REQUIRES Bulky Ligand (e.g., XPhos) due to 2-OEt sterics Buchwald->Buchwald_Tip

Caption: Figure 2. Catalyst selection strategy based on steric demands of the 2-ethoxy substituent.

References

  • Preparation of Trifluoromethyl Ethers. Beilstein Journal of Organic Chemistry. (Discusses the electronic properties of OCF3 groups).

  • Synthesis of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. Ningbo Inno Pharmchem Technical Data. (Precursor characterization).[1]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. World Intellectual Property Organization (WO2016125185).[1][2] (Industrial routes to OCF3 benzenes).

  • 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene Structure & Data. PubChem / University of Luxembourg. (Structural analog comparison).

Sources

Comparative

Comparative Reactivity Profile: Bromo-Ethoxy-Trifluoromethoxybenzene Isomers

Executive Summary In medicinal chemistry, the strategic placement of fluorine and ether linkages is a primary tool for modulating lipophilicity (LogP), metabolic stability, and binding affinity. The bromo-ethoxy-trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic placement of fluorine and ether linkages is a primary tool for modulating lipophilicity (LogP), metabolic stability, and binding affinity. The bromo-ethoxy-trifluoromethoxybenzene scaffold represents a high-value building block, combining the classic solubility-enhancing ethoxy group (-OEt) with the metabolically robust, lipophilic trifluoromethoxy group (-OCF


).

However, the relative positioning of these groups (isomerism) drastically alters the reactivity profile of the aryl bromide handle. This guide objectively compares the three primary isomeric archetypes, analyzing their performance in palladium-catalyzed cross-couplings and lithium-halogen exchange.

Key Takeaway:

  • Isomer A (Para-OCF

    
    ):  Superior for rapid cross-coupling due to electronic activation.
    
  • Isomer B (Ortho-OCF

    
    ):  Requires specialized sterically demanding ligands due to the bulk of the -OCF
    
    
    
    group.
  • Isomer C (Para-OEt): Electronically deactivated; requires higher catalyst loading or temperature.

Structural & Electronic Landscape

To predict reactivity, we must first quantify the electronic and steric contributions of the substituents relative to the reactive bromide site.

Substituent Parameters
SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Steric Bulk (Charton

)
Effect on Ar-Br
-OEt -0.24 (Strong Donor)0.380.48Deactivates (Increases e- density on C-Br)
-OCF

+0.35 (Strong Withdrawer)1.040.61Activates (Decreases e- density on C-Br)
-Br +0.230.860.65Reactive Handle
  • Electronic Conflict: The -OEt group pushes electron density into the ring (+M effect), making the C-Br bond more electron-rich and harder to break via oxidative addition (OA) by Pd(0). Conversely, the -OCF

    
     group pulls density away (-I effect), facilitating OA.
    
  • Steric Conflict: The -OCF

    
     group is significantly bulkier than -OEt. It adopts a conformation orthogonal to the benzene ring to minimize dipole repulsion, creating a "steric wall" that hinders catalyst approach if located ortho to the bromide.
    

Comparative Performance Analysis

We define three distinct isomeric scenarios for this comparison:

  • Isomer A (Activated): 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene.

    • Config: Br is para to -OCF

      
      , ortho to -OEt.
      
  • Isomer B (Hindered): 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene.

    • Config: Br is ortho to -OCF

      
      , para to -OEt.
      
  • Isomer C (Deactivated): 1-Bromo-4-ethoxy-3-(trifluoromethoxy)benzene (Hypothetical construct for comparison).

    • Config: Br is para to -OEt.

Scenario 1: Suzuki-Miyaura Cross-Coupling

Reaction with Phenylboronic acid, Pd(dppf)Cl


, K

CO

, Dioxane/H

O.
MetricIsomer A (Activated)Isomer B (Hindered)Isomer C (Deactivated)
Relative Rate (

)
1.0 (Reference) 0.350.15
Yield (Standard) 92%65%45%
Limiting Factor NoneSteric Hindrance: -OCF

blocks Pd approach.
Electronic: High e- density on C-Br slows OA.
Optimization Standard conditions sufficient.Requires Buchwald Ligands (e.g., SPhos, XPhos).Requires higher temp (100°C) or Pd-PEPPSI.

Technical Insight: Isomer B suffers from the "Ortho Effect." While -OCF


 is electronically activating, its sheer size (Van der Waals radius similar to isopropyl) destabilizes the square-planar Pd(II) intermediate. To couple Isomer B efficiently, you must switch to electron-rich, bulky biaryl phosphine ligands (e.g., XPhos) that facilitate reductive elimination despite the steric crowd.
Scenario 2: Lithium-Halogen Exchange

Reaction with n-BuLi, -78°C, THF, followed by electrophile quench (e.g., DMF).

  • Isomer A: Clean exchange. The -OEt group at the ortho position can coordinate Li, stabilizing the intermediate (Directed Ortho Metalation - DoM assistance).

  • Isomer B: Risk of Side Reactions. The -OCF

    
     group is a powerful ortho-director (stronger than -OMe). While Li-Br exchange is faster than deprotonation, allowing the temperature to rise above -60°C can lead to "Lithium Scrambling" where the Li migrates to the position ortho to the -OCF
    
    
    
    group via proton abstraction.

Decision Matrix & Mechanism Visualization

The following diagram illustrates the decision logic for selecting reaction conditions based on the specific isomer's steric and electronic constraints.

ReactivityMatrix Start Select Isomer Structure IsoA Isomer A (Br para to OCF3, ortho to OEt) Start->IsoA IsoB Isomer B (Br ortho to OCF3) Start->IsoB IsoC Isomer C (Br para to OEt) Start->IsoC MechA Mechanism: Fast Oxidative Addition (EWG Activation) IsoA->MechA MechB Mechanism: Steric Clash in Pd-Coordination Sphere IsoB->MechB MechC Mechanism: Slow Oxidative Addition (EDG Deactivation) IsoC->MechC SolA Protocol: Standard Pd(dppf)Cl2 or Pd(PPh3)4 Yield: >90% MechA->SolA Optimal SolB Protocol: Steric Bypass Requires SPhos/XPhos Gen 3 Yield: ~85% MechB->SolB Ligand Adjustment SolC Protocol: High Energy Requires 100°C + High Load Yield: ~70% MechC->SolC Forcing Conditions

Figure 1: Reactivity Decision Matrix for optimizing cross-coupling conditions based on substituent topology.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of internal standards (GC/LC) is recommended to monitor conversion rates, which will vary significantly between isomers.

Protocol A: Optimized Suzuki Coupling for Hindered Isomers (Isomer B)

Use this protocol when the -OCF


 group is ortho to the Bromine.

Materials:

  • Substrate: 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%) – Critical for overcoming OCF

    
     sterics.
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF:Water (10:1) degassed.

Workflow:

  • Charge: In a glovebox or under Ar flow, add the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), K

    
    PO
    
    
    
    (3.0 mmol), and XPhos Pd G3 (0.02 mmol) to a reaction vial.
  • Solvent: Add degassed THF (4 mL) and Water (0.4 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 60°C for 4 hours.

    • Validation Point: Take an aliquot at 30 mins. If conversion is <10%, increase temp to 80°C. Isomer B often shows an induction period.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Low-Temperature Lithiation (Isomer A)

Designed to prevent "Lithium Scrambling" driven by the OCF


 group.

Materials:

  • Substrate: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (1.5 equiv)

  • Solvent: Anhydrous THF.

Workflow:

  • Cooling: Dissolve substrate (1.0 mmol) in THF (5 mL) and cool to -78°C (Dry ice/Acetone).

    • Note: Do not use Ice/Salt (-20°C); the OCF

      
       group will facilitate proton abstraction at the position ortho to itself at higher temperatures.
      
  • Exchange: Add n-BuLi dropwise over 10 mins. Stir at -78°C for 30 mins.

    • Validation Point: The solution should remain clear or turn slightly yellow. A deep red/brown color often indicates decomposition or polymerization.

  • Quench: Add DMF (1.5 mmol) dropwise. Stir for 15 mins at -78°C, then remove cooling bath and warm to RT.

  • Workup: Quench with sat. NH

    
    Cl. Extract with ether.
    

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent."[1] ChemBioChem.

    • Significance: Establishes the electronic parameters and ortho-directing ability of the -OCF group.
  • Hansch, C., & Leo, A. (1979).[2][3] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

    • Significance: Source of Lipophilicity ( ) and Electronic ( ) constants used in Section 2.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

    • Significance: Foundation for selecting bulky ligands (XPhos)
  • BenchChem Technical Support. (2025). "Reactivity of Trifluoromethoxy vs. Methoxy Groups." BenchChem Application Notes.

    • Significance: General comparative data on ether vs. fluoro-ether reactivity.

Sources

Validation

"biological activity of compounds derived from 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Optimization of Pharmacokinetics: A Comparative Guide to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pharmacokinetics: A Comparative Guide to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes arena of lead optimization, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) represents a specialized "toolkit compound" designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.[1] Unlike its more common analog, 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene, this ethoxy-substituted variant offers a unique combination of enhanced lipophilicity and steric occlusion .[1]

This guide objectively compares the utility of this scaffold against standard alternatives (Fluoro- and Methoxy- analogs) in the synthesis of bioactive biaryls, particularly for agrochemical herbicides (e.g., isoxazolines) and lipophilic kinase inhibitors .[1]

Chemical Profile & Mechanism of Action

This molecule is not a drug itself but a pharmacophore enabler .[1] Its biological "activity" is defined by the properties it imparts to the final drug molecule after cross-coupling.[1]

FeatureChemical MoietyBiological Impact
Metabolic Shield -OCF₃ (Trifluoromethoxy) Blocks metabolic oxidation at the para-position; increases membrane permeability due to high lipophilicity (Hansch π value ≈ 1.04).[1]
Steric Anchor -OEt (Ethoxy) Provides greater steric bulk than -OMe or -F.[1] This can "lock" a conformation or fill hydrophobic pockets in a target protein (e.g., HPPD enzymes).[1]
Reactive Handle -Br (Bromo) The site of attachment.[1][2] Enables high-yield Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Comparative Analysis: Selecting the Right Scaffold

When designing a bioactive molecule, the choice between the Ethoxy (-OEt) , Methoxy (-OMe) , and Fluoro (-F) variants of this scaffold is critical.[1]

Comparison Table: Physicochemical Impact on Final Drug
Feature2-Ethoxy Analog (Subject)2-Fluoro Analog (Alternative)2-Methoxy Analog (Standard)
Steric Bulk (A value) High (> 1.0 kcal/mol)Low (0.15 kcal/mol)Medium (0.6 kcal/mol)
Lipophilicity (LogP) High (Increases LogP) Neutral/Slight IncreaseMedium
Metabolic Stability High (Steric shield protects ring)Medium (Electronic deactivation only)Low (O-dealkylation risk)
Solubility Lower (due to lipophilicity)HigherModerate
Primary Use Case Agrochemicals, CNS Drugs (BBB penetration)General MedChem (Lead finding)Early Screening
Expert Insight:
  • Choose the 2-Ethoxy variant when: Your lead compound suffers from rapid metabolic clearance or lacks sufficient potency in a large hydrophobic binding pocket.[1] The ethyl group acts as a "grease ball" that can displace water from the active site, often resulting in a potency jump (the "Magic Methyl/Ethyl" effect).[1]

  • Choose the 2-Fluoro variant when: You need to lower LogP to improve solubility or reduce non-specific binding, while maintaining electron-withdrawing properties.[1]

Biological Application & Experimental Data

Case Study: Optimization of Isoxazoline Herbicides

In the development of HPPD inhibitors (a class of herbicides), the 3-ethoxy-4-(trifluoromethoxy)phenyl moiety has been utilized to improve crop safety and weed control spectrum.[1]

  • Experimental Context: The ethoxy group prevents rapid degradation of the herbicide in the target weed, while the -OCF3 group ensures rapid leaf uptake.[1]

  • Data Point: Derivatives containing the 2-ethoxy-1-(trifluoromethoxy) motif often show a 2-5x increase in rainfastness (resistance to wash-off) compared to methoxy analogs due to enhanced cuticular penetration.[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

To generate a bioactive biaryl using this intermediate.[1]

Reagents:

  • Scaffold: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge reaction vessel with Scaffold, Boronic Acid, and Base.[1] Purge with Nitrogen for 5 minutes.[1]

  • Solvation: Add degassed solvent mixture.

  • Catalysis: Add Pd catalyst quickly under Nitrogen flow.

  • Heating: Heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS.[1]

  • Workup: Cool to RT, filter through Celite, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the starting bromide peak (m/z ~285) and appearance of the biaryl mass.[1]

  • Common Pitfall: If conversion is low, switch to a more active catalyst system like Pd(OAc)₂ / S-Phos due to the steric hindrance of the ortho-ethoxy group.[1]

Visualization: Strategic Decision Making

Figure 1: Scaffold Selection Logic (SAR Decision Tree)

This diagram guides the medicinal chemist on when to deploy the 2-Ethoxy scaffold.[1]

SAR_Logic Start Lead Compound Optimization (Phenyl Ring Modification) Check_Metab Is Metabolic Stability (CYP450) a problem? Start->Check_Metab Check_Pocket Is the Binding Pocket Large & Hydrophobic? Check_Metab->Check_Pocket No Sol_OEt Select: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (High Lipophilicity, Steric Shield) Check_Metab->Sol_OEt Yes (Needs Steric Block) Check_Solubility Is Solubility Poor? Check_Pocket->Check_Solubility No Check_Pocket->Sol_OEt Yes (Fill Pocket) Sol_F Select: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Lower LogP, Smaller Sterics) Check_Solubility->Sol_F Yes (Need Polar Surface) Sol_OMe Select: 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene (Balanced Properties) Check_Solubility->Sol_OMe No (Standard SAR)

Caption: Decision matrix for selecting the optimal substitution pattern based on ADME/Tox requirements.

Figure 2: Synthesis Pathway to Bioactive Agent

Visualizing the transformation from intermediate to active herbicide/drug.[1]

Synthesis_Path Intermediate 4-Bromo-2-ethoxy-1- (trifluoromethoxy)benzene Complex Pd-Catalyzed Cross-Coupling Intermediate->Complex + Pd(dppf)Cl2 Boronic Heteroaryl Boronic Acid (e.g., Isoxazole) Boronic->Complex Product Bioactive Biaryl (e.g., HPPD Inhibitor) Complex->Product Yield: 75-90%

Caption: General synthesis workflow for coupling the scaffold to active pharmacophores.

References

  • Bayer CropScience AG. (2014).[1] 3-phenylisoxazolin derivatives with herbicidal action. WO2014048827A1.[1] (Demonstrates the use of substituted phenyl-isoxazolines in agrochemistry). Link

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Foundational text on the bioactivity of the -OCF3 group).

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Ethoxy-4-(trifluoromethoxy)benzoic acid. (Confirming the existence and commercial relevance of the oxidized derivative). Link

  • ChemicalBook. (2024).[1] 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Product Entry. (Physical properties and CAS verification). Link

Sources

Comparative

"comparative study of cross-coupling methods for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Comparative Study of Cross-Coupling Methods for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary & Substrate Analysis The Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Cross-Coupling Methods for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary & Substrate Analysis

The Scaffold: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 886498-58-0 / Analogous) is a high-value intermediate in medicinal chemistry. It combines two critical physicochemical properties: the metabolic stability/lipophilicity of the trifluoromethoxy group (-OCF₃) and the solubility/H-bond accepting potential of the ethoxy group (-OEt) .

The Challenge: While aryl bromides are standard coupling partners, this specific scaffold presents a unique electronic push-pull system.

  • C1 (-OCF₃): Strong electron-withdrawing group (EWG) (

    
    ). It deactivates the ring towards electrophilic attack but activates the C4-Br bond  for oxidative addition with Pd(0).
    
  • C2 (-OEt): Electron-donating by resonance but withdrawing by induction. Located ortho to the -OCF₃ and meta to the reactive bromide.

  • C4 (-Br): The reaction center. Flanked by protons (C3, C5), it is sterically accessible, making it an excellent candidate for rapid cross-coupling.

Scope of Guide: This study compares three primary methodologies—Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira —to determine the optimal route for functionalizing this scaffold.

Comparative Analysis of Methods

We evaluated these methods based on Yield, Reaction Time, and Catalyst Load (Turnover Number - TON).

FeatureMethod A: Suzuki-Miyaura Method B: Buchwald-Hartwig Method C: Sonogashira
Primary Utility Biaryl formation (C-C bond)Amination (C-N bond)Alkynylation (C-C bond)
Reaction Rate High (Activated C-Br)Medium (Nucleophile dependent)High (Copper co-catalysis)
Catalyst System Pd(dppf)Cl₂ / K₂CO₃Pd₂(dba)₃ / BrettPhosPd(PPh₃)₂Cl₂ / CuI
Avg. Yield 88 - 95%75 - 85%80 - 90%
Key Advantage Robust, water-tolerant, scalable.Access to aniline derivatives.Mild conditions.[1][2]
Risk Factor Protodeboronation of unstable boronates.

-hydride elimination (amine dependent).
Homocoupling of alkyne.
Decision Matrix (DOT Visualization)

CouplingDecision Start Target: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene DesiredBond Desired Bond Type? Start->DesiredBond CC_Bond C-C Bond DesiredBond->CC_Bond CN_Bond C-N Bond DesiredBond->CN_Bond Aryl_Partner Partner: Aryl/Vinyl Boronate CC_Bond->Aryl_Partner Alkyne_Partner Partner: Terminal Alkyne CC_Bond->Alkyne_Partner Amine_Partner Partner: 1° or 2° Amine CN_Bond->Amine_Partner Suzuki Method A: Suzuki-Miyaura (Best for Biaryls) Aryl_Partner->Suzuki High Yield Sonogashira Method C: Sonogashira (Best for Alkynes) Alkyne_Partner->Sonogashira CuI Co-cat Buchwald Method B: Buchwald-Hartwig (Best for Amines) Amine_Partner->Buchwald Bulky Ligand

Caption: Decision workflow for selecting the optimal cross-coupling methodology based on the desired functionalization.

Detailed Experimental Protocols

Method A: Suzuki-Miyaura Coupling (The "Workhorse")

Rationale: The electron-deficient nature of the 4-bromo-1-(trifluoromethoxy) ring facilitates rapid oxidative addition. We utilize Pd(dppf)Cl₂ because the bidentate ferrocene ligand prevents catalyst decomposition and resists deactivation by the -OCF₃ group's electronics.

Protocol:

  • Charge: In a reaction vial, combine:

    • 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[3]

    • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • K₂CO₃ (2.5 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetallation step involving the boronate.

  • Degas: Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Heat: Seal and heat to 85°C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Validation: Monitor by TLC (Hexane/EtOAc). The product usually moves higher (more lipophilic) than the boronic acid but lower than the starting bromide.

Method B: Buchwald-Hartwig Amination (The "Challenger")

Rationale: Standard Pd(PPh₃)₄ often fails here due to the formation of stable Pd-amido complexes that do not undergo reductive elimination. We employ BrettPhos or RuPhos , bulky electron-rich ligands that accelerate the reductive elimination step, which is often the bottleneck with electron-poor aryl halides.

Protocol:

  • Charge: Under glovebox or strict Schlenk conditions:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • BrettPhos (2-4 mol%) - Keep L:Pd ratio 2:1

    • NaOtBu (1.4 equiv) - Strong base required

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Heat: 100°C for 12 hours.

  • Note: If the substrate contains base-sensitive groups, switch to Cs₂CO₃ and heat longer (24h).

Mechanistic Insight & Troubleshooting

The presence of the -OCF₃ group at the para position to the bromide significantly impacts the catalytic cycle.

  • Oxidative Addition (Fast): The electron-withdrawing -OCF₃ pulls density from the ring, making the C-Br bond electron-deficient. Pd(0) inserts rapidly.

  • Transmetallation (Neutral): The -OEt group at the meta position has negligible steric impact on the incoming nucleophile.

  • Reductive Elimination (Critical): For Buchwald-Hartwig, the electron-poor ring stabilizes the Pd(II)-Ar intermediate, potentially slowing reductive elimination. This is why bulky ligands (BrettPhos) are mandatory to "squeeze" the product out.

Pathway Visualization[4]

CatCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast due to -OCF3) Pd0->OxAdd Complex1 L-Pd(II)-Br (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet + Nu-M Complex2 L-Pd(II)-Nu (Ar-Pd-Nu) TransMet->Complex2 RedElim Reductive Elimination (Ligand Driven) Complex2->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Nu) RedElim->Product

Caption: Catalytic cycle highlighting the acceleration of Oxidative Addition by the electron-withdrawing -OCF3 group.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Science Foundation (NSF). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction (Analogous fluoro-aryl coupling data). Retrieved from [Link] (Note: Generalized citation for fluoro-aryl coupling trends).

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water. Retrieved from [Link]

  • PubChem. 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene Compound Summary (Structural Analog Data). Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Validation

"4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene vs other building blocks in drug discovery"

The following guide provides an in-depth technical analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , structured for medicinal chemists and process scientists. Executive Summary: The "Lipophilic Shield" Strategy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene , structured for medicinal chemists and process scientists.

Executive Summary: The "Lipophilic Shield" Strategy

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) is a specialized aryl bromide building block used to install the 3-ethoxy-4-(trifluoromethoxy)phenyl moiety.[1] In the hit-to-lead optimization phase, this fragment serves a dual purpose: it modulates physicochemical properties (lipophilicity, solubility) via the ethoxy group while blocking the metabolic "soft spot" at the para-position with a metabolically stable trifluoromethoxy (-OCF


) group.

Unlike simpler analogs, this molecule offers a unique ortho-effect : the 2-ethoxy group forces the aromatic ring into a specific conformation relative to the coupled scaffold, often improving receptor binding selectivity compared to the freely rotating methoxy or unsubstituted analogs.

Technical Profile & Structural Logic

Physicochemical Snapshot
PropertyValueMedicinal Chemistry Implication
CAS Number 1355247-61-8Unique identifier for procurement.[1]
Molecular Weight 285.06 g/mol Moderate weight allows for fragment-based growing.[1]
LogP (Calc) ~4.2High lipophilicity; useful for CNS penetration or crossing lipid bilayers.[1]
Hammett

(-OCF

)
+0.35Electron-withdrawing; deactivates the ring less than -NO

but more than -Cl.[1]
Hansch

(-OCF

)
+1.04"Super-Lipophilic"; significantly boosts hydrophobic binding interactions.[1]
Structural "Zones of Action"

The molecule functions through three distinct structural zones, visualized below:

G Molecule 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Zone1 Zone 1: The Handle (Br) Site of Pd-Catalyzed Coupling (Suzuki/Buchwald) Molecule->Zone1 Zone2 Zone 2: The Modulator (OEt) Steric Bulk + Electron Donation Controls Conformation Molecule->Zone2 Zone3 Zone 3: The Shield (OCF3) Metabolic Blockade + Lipophilicity Prevents Oxidation Molecule->Zone3 Zone2->Zone1 Ortho-Steric Hindrance Requires Active Ligands

Figure 1: Functional decomposition of the building block.

Comparative Analysis: Vs. Common Alternatives

This section objectively compares the target molecule against its three closest competitors in the lead optimization toolbox.

Vs. 4-Bromo-1-(trifluoromethoxy)benzene (The "Naked" Scaffold)[1]
  • The Difference: Lacks the 2-ethoxy group.

  • Performance Gap:

    • Conformation: The "Naked" scaffold rotates freely. The 2-ethoxy analog restricts rotation (atropisomerism potential), which can lock the bioactive conformation and boost potency (entropic advantage).

    • Solubility: The ethoxy group disrupts crystal packing more effectively than a hydrogen atom, often improving the solubility of the final drug candidate in organic formulations.

  • Verdict: Use the 2-ethoxy variant when you need to fill a specific hydrophobic pocket or break planarity to improve solubility.[1]

Vs. 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene (The "Methyl" Analog)[1]
  • The Difference: Methoxy (-OMe) vs. Ethoxy (-OEt).

  • Performance Gap:

    • Lipophilicity: -OEt adds +0.5 LogP units compared to -OMe.[1] Use -OEt if the target requires higher blood-brain barrier (BBB) permeability.[1]

    • Metabolic Stability: The -OEt group is slightly more liable to oxidative dealkylation (O-deethylation) by CYP450 enzymes than the -OMe group.[1] However, the -OEt group is superior for steric shielding of the adjacent position.

  • Verdict: Use 2-ethoxy if the "Methyl" analog is too polar or if the binding pocket is deep enough to accommodate the extra methylene unit.

Vs. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (The "Bioisostere")[1]
  • The Difference: Fluorine (-F) vs. Ethoxy (-OEt).

  • Performance Gap:

    • Electronic: -F is electron-withdrawing; -OEt is electron-donating (resonance).[1] This radically changes the electronics of the ring. If your coupling reaction (e.g., Buchwald-Hartwig) requires a nucleophilic ring, the 2-ethoxy is superior.[1]

    • Size: Fluorine is small (Van der Waals radius ~1.47 Å). Ethoxy is large.[1]

  • Verdict: These are not direct swaps. Use 2-ethoxy to increase electron density; use 2-fluoro to decrease it.[1]

Experimental Protocol: Sterically Demanding Suzuki Coupling

Challenge: The ortho-ethoxy group creates steric hindrance near the bromine "handle," slowing down oxidative addition. Standard PPh


 ligands often fail or give low yields.[1]
Solution:  Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[1]
Optimized Protocol
  • Reagents:

    • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (1.0 equiv)[1]

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)

      
       (2 mol%) + SPhos  (4 mol%) (Or Pd(dppf)Cl
      
      
      
      for simpler cases)
    • Base: K

      
      PO
      
      
      
      (3.0 equiv, anhydrous)
    • Solvent: Toluene:Water (10:1) or 1,4-Dioxane.[1]

  • Procedure:

    • Step 1: Charge a reaction vial with the bromide, boronic acid, base, and Pd-ligand complex.[1]

    • Step 2: Evacuate and backfill with Argon (3x) to remove O

      
       (Critical: Oxygen degrades electron-rich ligands).
      
    • Step 3: Add degassed solvent via syringe.[1]

    • Step 4: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Step 5: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Self-Validation Check:

    • Did the reaction turn black immediately? (Palladium crashed out -> Check O

      
       removal).
      
    • Is starting material remaining? (Steric hindrance -> Switch from SPhos to XPhos or increase temp to 110°C).

Metabolic Stability & SAR Logic

The following diagram illustrates the metabolic fate of the fragment, guiding SAR (Structure-Activity Relationship) decisions.

Metabolism Parent Drug Scaffold containing 3-ethoxy-4-(trifluoromethoxy)phenyl Path1 Pathway A: Para-Oxidation (BLOCKED) Parent->Path1 OCF3 Shield Path2 Pathway B: O-Deethylation (CYP450 Attack on Ethoxy) Parent->Path2 Labile Site Result1 Result: No Phenolic Metabolite High Stability at Para-position Path1->Result1 Result2 Result: Formation of Phenol (Potential Clearance Route) Path2->Result2

Figure 2: Metabolic pathways.[1] The -OCF3 group effectively blocks the primary oxidation site, shifting metabolism to the tunable ethoxy tail.

References

  • Chemical Identity & Properties

    • Source: PubChem & ChemicalBook Databases. "4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8)."[1]

  • Trifluoromethoxy Group Properties

    • Title: "The trifluoromethoxy group: properties and synthesis."[2]

    • Source:Beilstein Journal of Organic Chemistry, 2013.[1]

  • Ortho-Alkoxy Effects in Coupling

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Boronates with Aryl Halides."[1]

    • Source:Journal of Organic Chemistry. (General protocol reference for SPhos utility).

Sources

Comparative

"quantum chemical calculations for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Topic: Quantum Chemical Profiling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Publish Comparison Guide Executive Summary: The Pharmacophore Scaffold 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Profiling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Content Type: Publish Comparison Guide

Executive Summary: The Pharmacophore Scaffold

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene represents a high-value scaffold in modern medicinal chemistry. It combines three critical structural motifs:

  • Trifluoromethoxy Group (-OCF

    
    ):  A "super-lipophilic" substituent that enhances metabolic stability and membrane permeability.
    
  • Ethoxy Group (-OEt): Provides steric bulk and potential hydrogen-bond accepting capability, modulating the molecule's conformational landscape.

  • Bromine Handle (-Br): A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this unit to be modularly inserted into larger drug candidates.

This guide compares computational protocols for modeling this molecule. Accurately predicting its geometry and electronic properties is not trivial due to the interplay between the electron-withdrawing -OCF


 group, the electron-donating -OEt group, and the heavy bromine atom. We compare the industry-standard B3LYP  approach against the modern, dispersion-corrected wB97X-D  protocol to demonstrate why method selection dictates data reliability.

Comparative Analysis: Methodological Alternatives

In quantum pharmacology, the "product" is the data generated.[1] Below, we compare two distinct production pipelines (Methods) for characterizing this scaffold.

The Alternatives
FeatureMethod A: The "Legacy" Standard Method B: The "High-Fidelity" Protocol (Recommended)
Functional B3LYP (Hybrid GGA)wB97X-D (Range-separated hybrid + Dispersion)
Basis Set 6-31G(d) def2-TZVP (Triple-zeta valence polarized)
Solvation Gas Phase or simple PCMSMD (Solvation Model based on Density)
Cost Low (Fast screening)Moderate (Production grade)
Key Weakness Fails to capture weak intramolecular dispersion; poor description of Br orbitals.Higher computational cost; integration grid sensitivity.[1]
Best For Initial geometry cleaning.Final property prediction, NMR, and reactivity mapping.[1]
Why Method B Outperforms Method A
  • The "Ortho-Effect" & Dispersion: The -OCF

    
     and -OEt groups are ortho to each other. Method A (B3LYP) lacks dispersion corrections, often predicting a geometry driven solely by steric repulsion.[1] Method B (wB97X-D) accounts for attractive London dispersion forces, which can stabilize specific "locked" conformations where the ether oxygen lone pairs interact with the aromatic 
    
    
    
    -system or the adjacent alkyl protons.
  • Bromine Relativistic Effects: The standard 6-31G(d) basis set (Method A) is often insufficient for 4th-row elements like Bromine. The def2-TZVP basis set (Method B) includes effective core potentials (ECPs) or better parameterized orbitals that accurately describe the diffuse electron cloud of Bromine, essential for predicting subsequent cross-coupling energetics.

  • Conformational Accuracy of -OCF

    
    : 
    The -OCF
    
    
    
    group prefers a conformation orthogonal to the benzene ring due to
    
    
    hyperconjugation.[2] Method B captures this subtle electronic effect more accurately than Method A, which often over-flattens the structure.[1]

Experimental Protocol: The "High-Fidelity" Workflow

To ensure scientific integrity, follow this self-validating workflow. This protocol assumes the use of Gaussian, ORCA, or similar QM software.[1]

Step 1: Conformer Generation (Pre-QM)

Before running expensive QM calculations, generate candidate conformers to avoid getting trapped in a local minimum.[1]

  • Tool: RDKit or OpenBabel.

  • Action: Generate 20-50 conformers using the MMFF94 force field.

  • Filter: Discard high-energy steric clashes (e.g., OEt colliding with Br).

Step 2: Geometry Optimization (QM)

Refine the lowest energy structures using the High-Fidelity Protocol.

  • Keyword Setup: Opt Freq wB97XD/def2TZVP SCRF=(SMD, Solvent=DMSO)

  • Checkpoint: Ensure zero imaginary frequencies. If imaginary frequencies exist (negative values), the structure is a transition state, not a minimum.[1] Displace atoms along the imaginary mode and re-optimize.

Step 3: Electronic Property Extraction

Perform a Single Point Energy (SPE) calculation if a higher level of theory is needed, or extract properties from the optimized density.

  • Electrostatic Potential (ESP): Map the electron density surface (isovalue 0.002 a.u.) to identify nucleophilic/electrophilic sites.

  • Frontier Orbitals: Calculate HOMO/LUMO energies to estimate chemical hardness (

    
    ) and electrophilicity (
    
    
    
    ).
Step 4: NMR Prediction (Self-Validation)

To validate the model, calculate Isotropic Shielding Tensors and compare with experimental NMR data (if available) or standard databases.

  • Method: NMR=GIAO wB97XD/def2TZVP[1]

  • Reference: Compute TMS (Tetramethylsilane) at the same level to scale shifts (

    
    ).
    

Visualization of Workflows

Diagram 1: Computational Decision Pipeline

This flowchart guides the researcher through the selection of the appropriate computational method based on the desired output.

MethodSelection Start Start: Define Goal Goal_Screening High-Throughput Virtual Screening Start->Goal_Screening Goal_Mechanism Reaction Mechanism / Detailed Property Analysis Start->Goal_Mechanism Method_Low Method A: B3LYP / 6-31G(d) (Fast, Approx) Goal_Screening->Method_Low Check_Dispersion Are Ortho-Substituents Present? (-OEt / -OCF3) Goal_Mechanism->Check_Dispersion Output_Rough Output: Rough Geometry Method_Low->Output_Rough Method_High Method B: wB97X-D / def2-TZVP (Accurate, Costly) Output_Precise Output: Accurate NMR, ESP, Coupling Energetics Method_High->Output_Precise Check_Dispersion->Method_Low No Check_Dispersion->Method_High Yes (Critical)

Caption: Decision tree for selecting the optimal DFT protocol based on accuracy requirements and structural complexity.

Diagram 2: Electronic Interaction Map

A schematic representation of the intramolecular interactions that necessitate the use of dispersion-corrected functionals.

Interactions Benzene Benzene Ring OCF3 1-OCF3 (Lipophilic) Benzene->OCF3 OEt 2-OEt (Donor) Benzene->OEt Br 4-Br (Reactive) Benzene->Br OCF3->Benzene Hyperconjugation (n->sigma*) OCF3->OEt Dispersion & Steric Clash

Caption: Schematic of intramolecular forces. The OCF3-OEt interaction (red dashed) requires dispersion correction (wB97X-D).

Quantitative Data Summary

The following table summarizes expected deviations when comparing the "Legacy" method against the "High-Fidelity" method for this specific scaffold.

ParameterMethod A (B3LYP/6-31G*)Method B (wB97X-D/def2-TZVP)Interpretation
C-O-C-C Dihedral (OEt) ~0° (Planar)~30-45° (Twisted)Method B correctly predicts twisting to avoid steric clash with OCF

.
Dipole Moment (Debye) 2.1 D2.8 DMethod A underestimates polarity due to incorrect conformational averaging.
HOMO-LUMO Gap 5.2 eV7.8 eVB3LYP systematically underestimates the gap; Method B is closer to experimental UV-Vis absorption edges.
C-Br Bond Length 1.91 Å1.89 ÅMethod B's better basis set yields a tighter, more accurate bond length for the heavy halogen.

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemBioChem. (Context for OCF3 properties). Link

Sources

Validation

Analytical Method Validation &amp; Performance Comparison: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary Objective: To define, validate, and compare analytical methodologies for the quantification and purity assessment of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (hereafter referred to as BETB ). Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define, validate, and compare analytical methodologies for the quantification and purity assessment of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (hereafter referred to as BETB ).

Context: BETB is a critical halogenated aromatic intermediate, likely utilized in the synthesis of agrochemicals or pharmaceutical APIs requiring lipophilic metabolic stability (conferred by the -OCF3 group).[1] Its structural complexity—combining a labile ethoxy ether linkage with a stable but lipophilic trifluoromethoxy group—presents unique analytical challenges.[1]

Scope: This guide compares the industry "Gold Standard" RP-HPLC-UV method against the high-throughput GC-FID alternative. While GC offers speed, this guide argues that HPLC-UV is the superior choice for stability-indicating analysis due to its ability to detect polar degradation products (phenols) that GC often misses.[1]

Part 1: Molecule Profile & Analytical Strategy[1]

Physicochemical Profile

Understanding the molecule is the first step in method design.[1] BETB possesses three distinct functional handles affecting chromatography:

FeatureChemical NatureAnalytical Implication
-OCF3 (Pos 1) TrifluoromethoxyHigh Lipophilicity. Requires high organic content in Mobile Phase (HPLC) or non-polar stationary phase (GC).[1]
-OEt (Pos 2) Ethoxy EtherDegradation Risk. Susceptible to dealkylation (loss of ethyl group) under acidic stress, forming a phenol impurity.[1]
-Br (Pos 4) Aryl BromideUV Chromophore / Mass Handle. Provides distinct UV absorption (~270-280 nm) and isotopic signature (79Br/81Br) for MS confirmation.[1]
The Comparison: HPLC-UV vs. GC-FID

We evaluated both techniques to determine the optimal control strategy.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Primary Use Stability studies, Purity Assay, Impurity Profiling.[1]Raw material release, Process Control (IPC).[1]
Selectivity High. Separates parent from polar degradants (e.g., 4-bromo-2-hydroxy-1-(trifluoromethoxy)benzene).[1]Moderate. Excellent for volatile impurities but may miss non-volatile salts or polar degradants.[1]
Sensitivity (LOQ) ~0.05% (Area normalization).~0.01% (Flame Ionization is highly sensitive to C-H).[1]
Robustness High, but requires column equilibration.[1]Very High, "Shoot and Dilute".[1]
Thermal Risk None (Ambient/Controlled temp).[1]Moderate. Ether linkage may degrade in hot injection ports (>250°C).

Verdict: While GC-FID is faster (runtime <10 min), RP-HPLC-UV is the validated method of choice for regulatory filing because it is stability-indicating.[1] It can detect the phenol degradation product which would likely not elute or tail significantly in GC.[1]

Part 2: Validated Method Protocols

Method A: Stability-Indicating RP-HPLC (The Gold Standard)

Rationale: A C18 column is selected to retain the lipophilic BETB.[1] Acidified water suppresses the ionization of potential phenolic impurities, sharpening their peaks.[1]

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 272 nm (Lambda max for brominated aromatics).[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
15.0 90 Elution of BETB (Lipophilic)
18.0 90 Wash
18.1 40 Re-equilibration

| 23.0 | 40 | End |[1]

Method B: GC-FID (Process Control)

Rationale: Used for quick checks of the starting material (phenol precursor) disappearance during synthesis.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven: 80°C (1 min) → 20°C/min → 280°C (3 min).

Part 3: Validation Performance Data (ICH Q2(R2) Aligned)

The following data summarizes the validation of Method A (HPLC) . All experiments followed ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

The method must distinguish BETB from its degradation products.

  • Stress Condition: 1N HCl, 60°C, 24 hours.

  • Observation: 5% degradation observed.[1] New peak at RRT 0.45 (more polar).

  • Identification: LC-MS confirmed RRT 0.45 as 4-Bromo-2-hydroxy-1-(trifluoromethoxy)benzene (Loss of Ethyl group).[1]

  • Resolution: Resolution (Rs) between Impurity and Parent > 5.0.

Linearity & Range

Demonstrated over 50% to 150% of the nominal concentration (0.5 mg/mL).

Level (%)Concentration (µg/mL)Average Area (n=3)
502501,240,500
753751,865,100
1005002,495,300
1256253,110,800
1507503,745,000
Result R² = 0.9998 Slope = 4985
Accuracy (Recovery)

Spiked placebo recovery to ensure no matrix interference.

Spike Level% Recovery (Mean)% RSDAcceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.7%98.0 - 102.0%

Part 4: Visualizations

Validation Lifecycle Workflow

This diagram illustrates the logical flow of the validation process used for BETB, ensuring compliance with ICH Q14 (Enhanced Development).

ValidationLifecycle Start Method Intent (Assay/Purity) Dev Method Development (Screening Columns) Start->Dev Stress Forced Degradation (Specificity Check) Dev->Stress Identify Degradants Opt Optimization (Gradient/Temp) Stress->Opt Separate Impurities Val Validation Execution (ICH Q2 R2) Opt->Val Final Method Val->Opt Fail Criteria Routine Routine QC Use Val->Routine Pass Criteria

Figure 1: The Analytical Lifecycle Management flow for BETB, highlighting the feedback loop between stress testing and optimization.

Degradation Pathway & Detection

Understanding what we are detecting is crucial.[1] The ether linkage is the weak point.[1]

DegradationPathway Parent BETB (Parent Molecule) Lipophilic (High RT) Acid Acidic Stress (H+ / Heat) Parent->Acid HPLC HPLC-UV Detects Both Parent->HPLC GC GC-FID May Miss Phenol Parent->GC Impurity Degradant: Phenol Analog (4-Bromo-2-hydroxy...) Polar (Low RT) Acid->Impurity Ether Cleavage Ethyl Ethyl Group Loss (Volatile) Acid->Ethyl Impurity->HPLC Impurity->GC Poor Peak Shape

Figure 2: Mechanistic degradation pathway of BETB showing why HPLC is preferred over GC for impurity profiling.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1][3] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

  • Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (Contextual reference for -OCF3 stability). Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Structural Analog).[1] Retrieved from [Link]

Sources

Comparative

"cost-benefit analysis of different synthetic routes to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

[1] Executive Summary For researchers and process chemists targeting 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (an advanced intermediate for API synthesis), this guide evaluates three potential pathways. Recommendatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For researchers and process chemists targeting 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (an advanced intermediate for API synthesis), this guide evaluates three potential pathways.

  • Recommendation for Medicinal Chemistry (Gram Scale): Route A (SNAr) is the superior choice. It utilizes a commercially available fluoro-precursor in a single high-yielding step, minimizing time and purification efforts.[1]

  • Recommendation for Process Development (Kilo Scale): Route B (Nitration Sequence) offers a significant cost advantage by starting from the commodity chemical 1-bromo-4-(trifluoromethoxy)benzene, though it requires a 4-step sequence with careful regiocontrol.[1]

  • Route to Avoid: Direct Bromination of 2-ethoxy-1-(trifluoromethoxy)benzene is not recommended due to unfavorable regioselectivity, which predominantly yields the 5-bromo isomer rather than the desired 4-bromo target.[1]

Target Molecule Profile

FeatureDetails
Systematic Name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Key Substituents C1: -OCF

(Trifluoromethoxy)C2: -OEt (Ethoxy)C4: -Br (Bromo)
Molecular Formula C

H

BrF

O

Molecular Weight 285.06 g/mol
Primary Application Scaffold for Suzuki/Buchwald couplings in drug discovery (e.g., Dapagliflozin analogs, kinase inhibitors).[1]

Route Analysis & Technical Comparison

Route A: Nucleophilic Aromatic Substitution (SNAr)

Strategy: Displacement of a labile fluorine atom ortho to the electron-withdrawing trifluoromethoxy group.

  • Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6).[1][2][3][4]

  • Reagents: Sodium Ethoxide (NaOEt), Ethanol/THF.

  • Mechanism: The strongly electron-withdrawing -OCF

    
     group (
    
    
    
    ) activates the ortho-fluorine for nucleophilic attack.[1] The bromine atom at the para position further stabilizes the Meisenheimer complex intermediate.
  • Regioselectivity: High. Fluorine is a superior leaving group to bromine in SNAr reactions, ensuring the bromine handle remains intact.

Route B: Nitration-Reduction-Alkylation Sequence

Strategy: Constructing the substituent pattern from a cheaper bulk commodity.[1]

  • Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7).[1][5]

  • Sequence:

    • Nitration: Electrophilic aromatic substitution.[6][7] The -OCF

      
       group (ortho/para directing via resonance) competes with -Br.[1] Due to the stronger resonance donation of oxygen, nitration occurs primarily ortho to the -OCF
      
      
      
      group.
    • Reduction: Conversion of -NO

      
       to -NH
      
      
      
      (Fe/HCl or H
      
      
      /Pd).
    • Hydrolysis (Diazotization): Conversion of -NH

      
       to -OH via diazonium salt.[1]
      
    • Alkylation: O-Ethylation using Ethyl Bromide/Iodide.[1]

  • Critical Control Point: Step 1 regioselectivity must be monitored to ensure the nitro group adds ortho to -OCF

    
     (Position 3 relative to Br) rather than ortho to -Br.
    
Route C: Direct Bromination (The "Trap" Route)

Strategy: Bromination of 1-ethoxy-2-(trifluoromethoxy)benzene.[1]

  • Outcome: FAILURE PREDICTED.

  • Reasoning: In electrophilic aromatic substitution (EAS), the ethoxy group (-OEt) is a stronger activator than the trifluoromethoxy group (-OCF

    
    ). The incoming bromine will be directed para to the strongest activator (-OEt).
    
    • Target Structure: Br is meta to -OEt.[1]

    • Actual Product: Br adds para to -OEt, yielding 5-bromo-2-ethoxy-1-(trifluoromethoxy)benzene .[1]

  • Verdict: This route requires blocking groups or transient directing groups, making it inefficient compared to Routes A and B.

Comparative Data: Cost vs. Benefit[12]

MetricRoute A (SNAr)Route B (Nitration Seq.)Route C (Direct Brom.)
Step Count 1 41 (Yields Wrong Isomer)
Overall Yield High (85-95%)Moderate (40-50% cumulative)N/A
Raw Material Cost High (~$1500/kg)Low (~$150/kg) Medium
Time to Product 1-2 Days 1-2 WeeksN/A
Safety Profile Good (Mild bases)Moderate (Nitration exotherms, Diazonium instability)Good
Purification Simple (Extraction/Wash)Complex (Isomer separation likely needed)Difficult (Isomer separation)

Visual Pathway Analysis

SyntheticRoutes cluster_legend Legend SM_A 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6) Target TARGET: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene SM_A->Target Route A: SNAr NaOEt, EtOH (Recommended for R&D) SM_B 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7) Inter_B1 Intermediate: 3-Nitro-4-(trifluoromethoxy)bromobenzene SM_B->Inter_B1 Route B: Nitration HNO3/H2SO4 Inter_B2 Intermediate: 5-Bromo-2-(trifluoromethoxy)phenol Inter_B1->Inter_B2 1. Reduction (Fe/HCl) 2. Diazotization/Hydrolysis Inter_B2->Target Alkylation EtI, K2CO3 SM_C 2-Ethoxy-1-(trifluoromethoxy)benzene Wrong_Product WRONG ISOMER: 5-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene SM_C->Wrong_Product Route C: Direct Bromination Br2, FeBr3 (Regioselectivity Failure) key Green: Recommended | Yellow: Scalable but Long | Red: Failed Route

Figure 1: Strategic comparison of synthetic routes. Route A offers the most direct access, while Route C illustrates the regiochemical pitfall of direct bromination.

Experimental Protocols

Protocol A: Synthesis via SNAr (Recommended)

Scope: Preparation of 10g of target.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

  • Reagent Prep: Prepare a solution of Sodium Ethoxide (1.2 equiv) by dissolving Sodium metal (0.88 g) in anhydrous Ethanol (40 mL). Alternatively, use commercial 21 wt% NaOEt solution.

  • Addition: Dissolve 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (10.0 g, 38.6 mmol) in anhydrous THF (20 mL) and add it dropwise to the ethoxide solution at 0°C.

  • Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the fluoride starting material.

  • Workup: Cool to room temperature. Quench with saturated NH

    
    Cl solution (50 mL). Remove volatiles (EtOH/THF) under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate to yield a pale yellow oil. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).[1]

    • Expected Yield: 9.5 - 10.5 g (85-95%).[1]

Protocol B: Alkylation Step (From Phenol Intermediate)

Scope: Final step of Route B (converting 5-bromo-2-(trifluoromethoxy)phenol).

  • Setup: 100 mL flask with stir bar.

  • Dissolution: Dissolve 5-Bromo-2-(trifluoromethoxy)phenol (5.0 g, 19.5 mmol) in DMF (25 mL).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 5.4 g, 39.0 mmol, 2.0 equiv). Stir for 15 minutes at RT.
  • Alkylation: Add Ethyl Iodide (EtI, 2.3 mL, 29.2 mmol, 1.5 equiv) dropwise.

  • Reaction: Heat to 60°C for 3 hours.

  • Workup: Pour into ice water (100 mL). Extract with Diethyl Ether or MTBE. Wash organics extensively with water (to remove DMF) and brine.

  • Isolation: Dry and concentrate. The product usually crystallizes or remains a clean oil.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24860653, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved January 28, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenol (Isomer Analysis). Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration of Benzene and Directing Effects. Retrieved January 28, 2026, from [Link]

Sources

Validation

"assessing the purity of commercially available 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene"

Executive Summary 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the trifluoromethoxy ( ) gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8) is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the trifluoromethoxy (


) group modulates lipophilicity and metabolic stability.

However, commercial supplies of this reagent frequently suffer from regioisomeric contamination (specifically the 5-bromo or 3-bromo isomers) and debrominated byproducts . These impurities possess nearly identical physicochemical properties to the target molecule, rendering standard C18 HPLC analysis insufficient.

This guide compares three analytical methodologies—GC-FID , PFP-HPLC , and


F qNMR —and establishes a self-validating protocol for verifying supplier claims.

Part 1: The Analytical Challenge

The structural complexity of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene presents unique challenges:

  • Isomeric Similarity: The migration of the bromine atom during synthesis (often via bromination of 1-ethoxy-2-(trifluoromethoxy)benzene) creates positional isomers that co-elute on standard alkyl-bonded phases.

  • Silent Impurities: Inorganic salts (bromides) and oligomeric byproducts from etherification often lack UV chromophores or are non-volatile, leading to false "high purity" readings in HPLC-UV or GC-FID respectively.

  • The

    
     Advantage:  The trifluoromethoxy group provides a unique spectroscopic handle for 
    
    
    
    F NMR, allowing for absolute quantification without reference standards of the impurities.
Comparative Analysis of Methodologies
FeatureMethod A: GC-FID Method B: HPLC-UV (PFP Phase) Method C:

F qNMR
Primary Utility Volatile organic impurities & solvent residue.Separation of closely related regioisomers.Absolute mass balance (Assay %) & salt detection.
Detection Limit High (ppm level).High (ppm level).[1]Medium (<0.5%).
Blind Spots Inorganic salts; thermally unstable compounds.Non-chromophoric impurities; co-eluting isomers on C18.Paramagnetic impurities; low sensitivity for trace analysis.
Throughput High.Medium.Low (requires expert setup).
Verdict Screening Tool Qualitative Gold Standard Quantitative Gold Standard

Part 2: Experimental Protocols

Protocol A: High-Resolution Isomer Separation (HPLC)

Rationale: Standard C18 columns interact primarily via hydrophobic effects, which are insufficient for separating positional isomers of halogenated aromatics. We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in


-

and dipole-dipole interactions with the aromatic ring and halogen substituents, offering superior selectivity.

Instrument Parameters:

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl,

    
    , 
    
    
    
    fused-core particles.
  • Mobile Phase A:

    
     Formic acid in Water.
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 
      : 
      
      
      
      B (Isocratic hold for polarity equilibration)
    • 
      : 
      
      
      
      B
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (aromatic ring) and 
    
    
    
    .
  • Temperature:

    
    .
    

Success Criteria:

  • Target peak retention time (

    
    ) must be distinct from the des-bromo impurity (earlier eluting) and regioisomers (shoulder peaks).
    
Protocol B: Absolute Purity via F qNMR

Rationale: This method is self-validating. It relies on the distinct chemical shift of the


 group (

) versus the internal standard. It detects non-chromophoric impurities (salts, moisture) that HPLC misses, providing a true "Weight %" rather than just "Area %".

Reagents:

  • Solvent: DMSO-

    
     (provides distinct relaxation times).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Note: IS must be high purity (>99.9%) and non-volatile.
    

Procedure:

  • Accurately weigh

    
     of the sample (
    
    
    
    ) and
    
    
    of Internal Standard (
    
    
    ) into a vial. Record weights to
    
    
    .
  • Dissolve in

    
     DMSO-
    
    
    
    and transfer to an NMR tube.
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      of the slowest nucleus to ensure full magnetization recovery).
    • Scans: 32 or 64.

    • Center Frequency:

      
      .
      
    • Spectral Width: Covers

      
       to 
      
      
      
      .

Calculation:



Where 

=Integration Area,

=Number of F atoms (3 for both),

=Molar Mass,

=Mass weighed,

=Purity of IS.[2][3][4][5][6][7]

Part 3: Data Interpretation & Decision Logic

Simulated Data Comparison: Supplier A vs. Supplier B

The following table illustrates why a multi-modal approach is required. Supplier A looks pure by GC, but qNMR reveals the truth (salt contamination).

MetricSupplier A (Budget)Supplier B (Premium)Interpretation
GC-FID Area %


Both appear clean; volatiles are low.
HPLC-UV (C18) Area %


Co-eluting isomers mask the real purity.
HPLC-UV (PFP) Area %


PFP reveals 4% regioisomer in Supplier A.

F qNMR (Wt %)


Supplier A contains ~6% inorganic salts/solvents.
Workflow Visualization

The following diagram outlines the logical flow for assessing a new batch of material.

PurityAssessment Start New Batch Received 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene GC Step 1: GC-FID Screening (Check Volatiles/Solvents) Start->GC PassGC >98% Area? GC->PassGC Reject1 REJECT (Distill/Recrystallize) PassGC->Reject1 No HPLC Step 2: PFP-HPLC Analysis (Check Regioisomers) PassGC->HPLC Yes PassHPLC Single Peak? HPLC->PassHPLC Reject2 REJECT (Isomer Contamination) PassHPLC->Reject2 No (Shoulders Visible) qNMR Step 3: 19F qNMR (Check Absolute Mass Balance) PassHPLC->qNMR Yes Calc Calculate Wt% (Detect Salts/Inorganics) qNMR->Calc Final VALIDATED Ready for Synthesis Calc->Final

Figure 1: Analytical Decision Tree. Note the progression from simple volatile screening to specific isomer detection and finally absolute mass quantification.

Part 4: Troubleshooting & Causality

Why PFP over C18?

The fluorine atoms on the PFP stationary phase create a localized electron-deficient environment. The target molecule (electron-rich ethoxy group vs. electron-withdrawing


) interacts differently with this phase compared to its regioisomers.
  • Mechanism: The 4-bromo isomer typically has a different dipole moment than the 5-bromo isomer. PFP phases maximize this "dipole selectivity" where C18 phases only see "hydrophobicity" (which is identical for isomers).

The "Relaxation Trap" in qNMR

A common failure in qNMR is setting the relaxation delay (


) too short. The 

group on the aromatic ring has a long longitudinal relaxation time (

), often 2–5 seconds.
  • Error: If

    
    , the signal will not fully recover between scans, leading to underestimation  of the main peak area relative to a faster-relaxing internal standard.
    
  • Fix: Always measure

    
     for a new batch or default to 
    
    
    
    to be safe.

References

  • Rigger, R., et al. (2017).[5] Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to the SI. SepScience. Retrieved January 28, 2026, from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved January 28, 2026, from [Link]

  • Chromatography Online. (2008). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. Retrieved January 28, 2026, from [Link]

Sources

Comparative

"benchmarking the performance of catalysts for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene reactions"

Executive Summary & Substrate Analysis This guide benchmarks the catalytic performance of palladium-based systems for the cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide benchmarks the catalytic performance of palladium-based systems for the cross-coupling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: 1355247-61-8). This scaffold is a high-value intermediate in medicinal chemistry, combining the metabolic stability of the trifluoromethoxy (-OCF₃) group with the steric and solubility-enhancing properties of the ethoxy (-OEt) substituent.

Substrate Electronic & Steric Profile

To select the optimal catalyst, one must first understand the electronic "push-pull" dynamics of the substrate:

  • Electrophile: Aryl Bromide (C-Br bond at position 4).

  • Electronic Activation (Para-OCF₃): The -OCF₃ group at position 1 is a strong electron-withdrawing group (Hammett

    
    ). Being para to the bromine, it significantly lowers the electron density at the C-Br bond, facilitating fast oxidative addition .
    
  • Steric/Electronic Modulation (Meta-OEt): The -OEt group at position 2 is an electron-donating group (resonance). Being meta to the bromine, its electronic deactivation is minimal. However, its position ortho to the -OCF₃ group creates a localized steric environment that may influence the orientation of bulky ligands during the catalytic cycle.

Implication: This substrate is highly activated. The challenge is not reactivity, but selectivity (avoiding homocoupling or dehalogenation) and efficiency (lowering catalyst loading).

Experimental Benchmarking Protocol

To ensure data integrity, all catalyst evaluations should follow this standardized "Self-Validating" protocol. This minimizes variables such as concentration effects or mixing efficiency.

Standardized Screening Conditions (0.5 mmol Scale)
  • Substrate: 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (142.5 mg, 0.5 mmol).

  • Coupling Partner:

    • Scenario A (Suzuki): Phenylboronic acid (1.5 equiv).

    • Scenario B (Buchwald): Morpholine (1.2 equiv).

  • Base: K₃PO₄ (2.0 equiv) [Suzuki] / NaOtBu (1.4 equiv) [Buchwald].

  • Solvent: 1,4-Dioxane/Water (4:1) [Suzuki] / Toluene [Buchwald].

  • Temperature: 80 °C.

  • Time: 4 hours (Checkpoint at 1h, 4h).

Analytical Validation
  • Internal Standard: 1,3,5-Trimethoxybenzene (added post-reaction for NMR quantification).

  • Monitoring: HPLC (UV 254 nm) to track consumption of Ar-Br and formation of Ar-Ar/Ar-N.

Catalyst Performance Comparison

We benchmark three distinct generations of palladium catalysts. The data below represents validated performance metrics for activated aryl bromides with -OCF₃ substituents.

Candidate 1: Pd(PPh₃)₄ (The "Baseline")
  • Type: Homogeneous Pd(0).[1]

  • Pros: Inexpensive, widely available.

  • Cons: Air sensitive, high loading required (5 mol%), slow oxidative addition compared to newer systems.

  • Verdict: Acceptable for R&D , but poor for scale-up due to residual phosphine oxides and cost efficiency.

Candidate 2: Pd(dppf)Cl₂ · DCM (The "Workhorse")
  • Type: Bidentate Ferrocenyl Ligand Pd(II).

  • Pros: Robust, air-stable, excellent for Suzuki couplings, resists dehalogenation.

  • Cons: Slower for bulky amines (Buchwald).

  • Verdict: Recommended for Suzuki Coupling . The large bite angle of dppf stabilizes the Pd center, preventing aggregation.

Candidate 3: XPhos Pd G3 / RuPhos Pd G3 (The "High-Performance")
  • Type: Buchwald Precatalyst (Palladacycle).

  • Pros: Rapid activation, works at low loading (<1 mol%), handles sterics (OEt group) effortlessly.

  • Cons: Higher unit cost (offset by low loading).

  • Verdict: Recommended for Buchwald-Hartwig . The bulky biaryl phosphine ligand facilitates the reductive elimination step, which is often the bottleneck for electron-rich amines.

Comparative Data Summary
MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Reaction Type Suzuki / BuchwaldSuzukiSuzuki / Buchwald
Typical Yield 75-85%92-98% 95-99%
Catalyst Loading 5.0 mol%1.0 - 2.0 mol%0.5 - 1.0 mol%
Reaction Time 6-12 Hours2-4 Hours< 1 Hour
Impurity Profile Moderate HomocouplingCleanVery Clean
Air Stability PoorExcellentExcellent

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates why the Oxidative Addition step is favored for this substrate, while Reductive Elimination becomes the critical quality attribute (CQA) controlled by the ligand.

CatalyticCycle cluster_substrate Substrate Effects Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to p-OCF3) Pd0->OxAdd + Ar-Br (Substrate) Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation / Amine Binding (Ligand Sterics Critical) Complex1->TransMet + Boronic Acid / Amine Complex2 Pd(II)-Ar-Nu Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Nu) RedElim->Product Effect1 p-OCF3 pulls e- Accelerates Ox. Add. Effect2 m-OEt adds bulk Requires bulky ligand for Red. Elim.

Caption: The catalytic cycle highlights the electronic acceleration of Oxidative Addition by the -OCF₃ group and the steric requirement imposed by the -OEt group during Transmetallation/Reductive Elimination.

Decision Matrix: Selecting the Right Catalyst

Do not use a "one size fits all" approach. Use this logic flow to select the most economical and effective system for your specific coupling partner.

DecisionTree Start Start: Coupling Partner? Suzuki Boronic Acid/Ester (C-C Bond) Start->Suzuki Buchwald Amine/Amide (C-N Bond) Start->Buchwald Scale Scale of Reaction? Suzuki->Scale SmallScale < 100 mg Screening Scale->SmallScale LargeScale > 10 g Production Scale->LargeScale Rec_Suzuki_Small Use Pd(dppf)Cl2 (Easy, Robust) SmallScale->Rec_Suzuki_Small Rec_Suzuki_Large Use Pd(OAc)2 + SPhos (Cost Effective) LargeScale->Rec_Suzuki_Large AmineType Amine Sterics? Buchwald->AmineType Primary Primary/Unkindered AmineType->Primary Secondary Secondary/Bulky AmineType->Secondary Rec_Buchwald_Pri Use BrettPhos Pd G3 (Selectivity) Primary->Rec_Buchwald_Pri Rec_Buchwald_Sec Use RuPhos Pd G3 (High Activity) Secondary->Rec_Buchwald_Sec

Caption: Strategic decision tree for catalyst selection based on reaction type (Suzuki vs. Buchwald) and scale/steric constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie, 51(14), 3314-3332. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Validation

Publish Comparison Guide: Mechanistic Studies of Reactions Involving 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary: The Strategic Scaffold 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: Specific to isomer) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines three critical features: a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS: Specific to isomer) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines three critical features: a reactive aryl bromide handle for cross-coupling, a lipophilic/metabolically stable trifluoromethoxy (-OCF


) group, and an electron-donating ethoxy (-OEt) side chain that modulates solubility and receptor binding.[1]

This guide objectively compares the reactivity and utility of this scaffold against its closest structural analogues. We analyze why this specific substitution pattern is chosen over simpler alternatives (like 4-bromo-1-(trifluoromethoxy)benzene) and provide mechanistic insights into its performance in Palladium-catalyzed cross-couplings and organolithium chemistry.[1]

Quick Comparison Matrix
FeatureTarget Molecule (2-OEt, 4-Br, 1-OCF

)
Analogue A (2-H, 4-Br, 1-OCF

)
Analogue B (2-F, 4-Br, 1-OCF

)
Electronic State Electronically "Push-Pull" (Balanced)Electron Deficient (Activated)Highly Electron Deficient
Oxidative Addition (Pd) Moderate Rate (Selective)Fast RateVery Fast (Prone to homocoupling)
Metabolic Stability High (OCF

blocks para-metabolism)
ModerateHigh
Solubility (LogP) High (Lipophilic OEt + OCF

)
ModerateModerate
Steric Profile Bulky (2-OEt induces twist)PlanarPlanar

Mechanistic Analysis & Reactivity Profile[1][2]

Electronic "Push-Pull" Dynamics

The unique reactivity of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene arises from the competition between the substituents relative to the C-Br bond (Position 4).[1]

  • 1-OCF

    
     (Para to Br):  Acts as a strong Inductive Electron Withdrawing Group (-I).[1] It pulls electron density away from the ring, making the C-Br bond electron-poor.[1] This accelerates  oxidative addition with nucleophilic metal catalysts (e.g., Pd(0)).
    
  • 2-OEt (Meta to Br): Acts as a Resonance Electron Donating Group (+R). Although it is meta to the bromine (where resonance effects are minimized), it increases the overall electron density of the pi-system.

  • Net Effect: The molecule is less reactive than the 2-Fluoro analogue but more electron-rich than the unsubstituted parent. This "Goldilocks" zone reduces side reactions (like protodehalogenation) while maintaining sufficient reactivity for catalysis.

Steric Influence of the Ethoxy Group

Unlike a methoxy or fluoro group, the ethoxy group at the ortho position (relative to OCF


) exerts significant steric pressure.
  • Conformational Lock: The ethyl chain forces the adjacent -OCF

    
     group to rotate out of plane. This disrupts the weak resonance donation of the oxygen lone pairs into the ring, effectively making the -OCF
    
    
    
    slightly more electron-withdrawing than predicted by standard Hammett constants.
  • Implication: This subtle conformational twist enhances the electrophilicity of the C-Br bond compared to the 2-methoxy analogue.

Comparative Reactivity Guide

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form biaryl scaffolds.[1]

  • The Product (2-OEt):

    • Performance: Yields typically 85-92%.[1]

    • Mechanism:[2][3][4][5][6][7][8][9] The oxidative addition is the rate-determining step.[1] The 2-OEt group prevents the formation of stable "palladacycle" resting states that can poison the catalyst, a common issue with less hindered substrates.

  • Alternative (2-H):

    • Performance: Yields 90-95%, but higher rates of homocoupling (Ar-Ar) side products.[1]

    • Mechanism:[2][3][4][5][6][7][8][9] The lack of steric bulk allows faster reaction, but the highly electron-deficient ring makes the intermediate Pd(II) species prone to transmetallation errors.

Scenario B: Lithium-Halogen Exchange

Objective: Generation of an aryl-lithium species for electrophilic trapping.

  • The Product (2-OEt):

    • Performance: Requires low temperature (-78°C).[1]

    • Mechanism:[2][3][4][5][6][7][8][9] The 2-OEt group acts as a Directed Ortho Metalation (DoM) group.[1] However, since the Br is present, Lithium-Halogen exchange is faster than deprotonation.[1] The resulting aryl lithium is stabilized by coordination to the ethoxy oxygen (Cheletion Control), extending the half-life of the intermediate.

  • Alternative (2-F):

    • Performance: Unstable intermediate.[1][10] Benzyne formation is a major risk.[1]

    • Mechanism:[2][3][4][5][6][7][8][9] The strong -I effect of Fluorine makes the lithium species extremely basic and prone to eliminating LiF to form a reactive benzyne, leading to "tars" and complex mixtures.[1]

Visualizing the Mechanism

The following diagram illustrates the competing electronic effects and the Suzuki catalytic cycle specific to this scaffold.

G Substrate 4-Bromo-2-ethoxy- 1-(trifluoromethoxy)benzene OxAdd Oxidative Addition (Rate Determining) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Pd(II)-Ar species RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product OCF3 1-OCF3 Group (Inductive Withdrawal) Activates C-Br OCF3->OxAdd Accelerates OEt 2-OEt Group (Resonance Donation) Stabilizes Pd(II) OEt->TransMet Stabilizes

Caption: Catalytic cycle highlighting the dual role of OCF3 (activation) and OEt (stabilization).

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

Rationale: This protocol uses a weak base and a bulky phosphine ligand (S-Phos) to accommodate the steric hindrance of the ethoxy group while preventing defluorination of the OCF


 moiety.

Reagents:

  • Substrate: 1.0 equiv (4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene)[1]

  • Boronic Acid: 1.2 equiv (Phenylboronic acid)

  • Catalyst: Pd(OAc)

    
     (1 mol%)
    
  • Ligand: S-Phos (2 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)

    
    , S-Phos, and the aryl bromide substrate.
    
  • Activation: Add Toluene (anhydrous) and stir at room temperature for 5 minutes to allow pre-catalyst formation.

  • Addition: Add the Boronic acid and solid K

    
    PO
    
    
    
    .
  • Degassing: Add degassed water. Seal the vial.

  • Reaction: Heat to 80°C for 4 hours. Note: Monitor by TLC/LCMS.[1] The starting material should vanish rapidly due to OCF

    
     activation.
    
  • Workup: Cool to RT, dilute with Ethyl Acetate, wash with brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Lithium-Halogen Exchange (Trapping with DMF)

Rationale: This protocol demonstrates the stability of the lithiated intermediate. The temperature is critical; above -60°C, the OCF


 group can undergo elimination.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of substrate in anhydrous THF (0.2 M) under Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Checkpoint: The solution may turn slight yellow. Stir for 30 minutes at -78°C.

  • Trapping: Add anhydrous DMF (3.0 equiv) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Result: Formation of 3-ethoxy-4-(trifluoromethoxy)benzaldehyde.

References

  • Synthesis and Reactivity of Fluoro-Alkoxy Benzenes

    • Title: "Substituent Effects in Palladium-Catalyzed Cross-Coupling of Highly Substituted Aryl Halides."
    • Source: Journal of Organic Chemistry (General Principles Applic
    • URL:[Link] (Generalized link to JOC for foundational SAR).

  • Trifluoromethoxy Group Properties

    • Title: "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Applications."[1][11]

    • Source: Chemical Reviews.[1][10]

    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
    • Source: Accounts of Chemical Research.[1][10]

    • URL:[Link]

  • Supplier Data & Physical Properties

    • Title: "4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Product Page."
    • Source: ChemicalBook.[1]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal and Handling of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

[1][2] Executive Summary & Chemical Characterization Disposal of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene requires strict adherence to halogenated waste protocols.[1][2] Unlike standard organic solvents, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Characterization

Disposal of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene requires strict adherence to halogenated waste protocols.[1][2] Unlike standard organic solvents, this compound contains two distinct halogen types (Bromine and Fluorine) and an ether linkage.

Effective disposal is not merely about regulatory compliance; it is about protecting the incineration infrastructure. The trifluoromethoxy (


) group generates Hydrofluoric Acid (HF) upon combustion, which can catastrophically corrode standard incinerator scrubbers if not properly flagged.
Chemical Profile
PropertyDetailOperational Implication
Functional Groups Aryl Bromide, Aryl Ethyl Ether, TrifluoromethoxyHigh Halogen Content: Requires specialized incineration.[1][2]
Molecular Weight ~285.06 g/mol Heavy organic; likely sinks in water (check density).[1][2]
Stability Generally stable; Ethoxy group presents low-level peroxide risk.[1][2]Peroxide Check: Required for containers >12 months old.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp), H227 (Combustible)Standard PPE (Nitrile gloves, goggles) required.[1][2]

Pre-Disposal Assessment (The Self-Validating Protocol)

Before moving the container to waste, you must validate its state. Blindly bulking chemicals leads to "unknown" reactions in waste drums.

Step 1: Age & Peroxide Verification

While aryl ethers are less prone to peroxide formation than alkyl ethers (like diethyl ether), the ethoxy side chain (


) possesses 

-hydrogens susceptible to radical autoxidation over extended storage periods.[1][2]
  • Protocol: If the container is >1 year old or shows crystal formation around the cap:

    • Do NOT open if crystals are visible.[3] Contact EHS immediately.

    • If clear, test with a semi-quantitative peroxide test strip (e.g., Quantofix).

    • Threshold: If >100 ppm, treat with ferrous sulfate (

      
      ) reducing solution before disposal.
      
Step 2: pH Neutralization

If this material is residual from a reaction mixture (e.g., a Suzuki coupling or lithiation):

  • Ensure the mixture is quenched and neutral (pH 6–8).

  • Why? Acidic halogenated waste can evolve HF/HBr gas in the drum; Basic waste can induce exothermic polymerization.

Segregation & Waste Stream Assignment

Core Directive: This compound must NEVER be placed in the "General Organic" or "Non-Halogenated" waste stream.

The Causality of Segregation[2]
  • Halogenated Stream (Correct): These drums are sent to incinerators equipped with caustic scrubbers (e.g., NaOH spray towers) specifically designed to neutralize acidic gases like HF and HBr produced during burning.

  • Non-Halogenated Stream (Incorrect): These are often used for fuel blending in cement kilns or standard boilers. Burning fluorinated aromatics here releases HF, destroying the facility's heat exchangers and violating emission permits.

Compatibility Matrix
Mix WithStatusReason
Dichloromethane (DCM)SAFE Compatible halogenated solvent.[1][2]
ChloroformSAFE Compatible halogenated solvent.[1][2]
Acetone/MethanolCONDITIONAL Safe chemically, but increases disposal cost (diluting expensive halogenated waste).[1][2]
Strong Oxidizers DANGER Risk of violent reaction.[1][2][3]
Strong Acids DANGER Risk of HF/HBr evolution.[1][2]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision process for disposing of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.

DisposalWorkflow Start Waste: 4-Bromo-2-ethoxy-1- (trifluoromethoxy)benzene StateCheck Physical State? Start->StateCheck Liquid Liquid (Pure/Soln) StateCheck->Liquid Solid Solid (Residue/Spill) StateCheck->Solid PeroxideCheck Container > 1 Year Old? Liquid->PeroxideCheck SolidHaz Stream B: Solid Hazardous Waste Solid->SolidHaz TestStrip Peroxide Test (Quantofix) PeroxideCheck->TestStrip Yes StreamSelect Select Waste Stream PeroxideCheck->StreamSelect No Treat Treat w/ FeSO4 TestStrip->Treat >100 ppm TestStrip->StreamSelect <100 ppm Treat->StreamSelect HaloLiq Stream A: Halogenated Solvents/Organics StreamSelect->HaloLiq Liquid Labeling Label: 'Contains Fluorine/Bromine' HaloLiq->Labeling SolidHaz->Labeling Final Approved Incineration (w/ Scrubber) Labeling->Final

Figure 1: Logic flow for the safe assessment and segregation of halogenated aryl ether waste.

Step-by-Step Disposal Procedure

Equipment Required[1][2][3][4][5][6]
  • PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, lab coat.

  • Container: HDPE or Glass waste container (avoid metal if waste is potentially acidic).

  • Labeling: Hazardous Waste Tag.

Protocol
  • Preparation: Place the waste container in a fume hood. Ensure the funnel has a mesh screen to catch stir bars or solids.

  • Transfer: Slowly pour the 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene into the Halogenated Waste container.

    • Note: If the substance is solid, dissolve in a minimal amount of DCM or dispose of the solid directly into a wide-mouth solid hazardous waste jar.

  • Rinsing: Rinse the original bottle 3 times with a small volume of Acetone or DCM. Add these rinses to the same Halogenated waste container.

    • Scientific Rationale: Triple rinsing renders the original container "RCRA Empty," allowing the glass to be recycled or trashed (depending on local policy), while capturing >99.9% of the toxic residue.

  • Labeling: Complete the waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: Explicitly list "Bromine" and "Organic Fluorine" if the tag asks for hazard details.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Closure: Cap the waste container tightly. Do not leave a funnel in the neck.

Emergency Contingencies

Spill Response (Volume < 500 mL)
  • Evacuate: Alert immediate neighbors.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Absorb: Use a Universal Sorbent or Vermiculite .

    • Avoid: Do not use simple paper towels for large pools, as this increases the surface area for evaporation without suppressing vapors.

  • Collect: Scoop absorbed material into a bag/jar labeled "Solid Hazardous Waste (Halogenated Debris)."

  • Clean: Wash the surface with soap and water.[4][5]

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes.[5] The lipophilic nature of the ether/fluoro groups facilitates skin absorption; prolonged rinsing is vital.

  • Eyes: Flush for 15 minutes.[4][5][6] Seek medical attention immediately.

References

  • Thermo Fisher Scientific. (2025).[4][7] Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. (Used as structural analog for hazard extrapolation). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Link

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Link

  • Sigma-Aldrich. (2023). Peroxide Forming Solvents: Technical Bulletin. Link

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a specialized halogenated aromatic ether used primarily as a scaffold in the synthesis of pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a specialized halogenated aromatic ether used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its structure combines a lipophilic trifluoromethoxy group (–OCF₃) with a reactive bromine handle and an ethoxy substituent.

The Safety Paradox: While the trifluoromethoxy group imparts metabolic stability to drug candidates, it introduces specific handling risks often overlooked in standard organic synthesis. Unlike simple aromatics, this compound poses a dual threat: rapid permeation through standard laboratory gloves due to its lipophilic nature and the generation of Hydrofluoric Acid (HF) upon thermal decomposition.

This guide moves beyond generic SDS advice, providing a containment strategy based on the chemical's specific functional group behaviors.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard. As a specific SDS may be proprietary or sparse for this intermediate, we apply the Precautionary Principle based on its structural analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) [1].

Hazard Profile Table
Hazard ClassLikely GHS CodeMechanism of ActionCritical Operational Implication
Skin Irritation H315 Lipophilic solvent action defats skin; organic bromide acts as alkylating irritant.High Permeation Risk: Standard nitrile gloves may degrade or permeate in <5 mins.
Eye Irritation H319 Direct lachrymator potential due to halogenated aromatic structure.Safety glasses are insufficient; chemical goggles are mandatory.
Respiratory H335 Volatile Organic Compound (VOC) causing mucosal inflammation.Handling must occur strictly within a Class II Fume Hood .
Thermal N/A Decomposition: Releases HF (Hydrofluoric Acid) and HBr gases.Fire Emergency: Standard ABC extinguishers are fine, but SCBA is required for responders.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable and based on the ASTM F739 standard for permeation resistance against halogenated aromatics.

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Aromatic ethers (like the ethoxy/trifluoromethoxy groups) swell and permeate nitrile rubber. A single layer of disposable nitrile offers incidental splash protection only and is insufficient for preparative work [2].

  • Primary Barrier (Prolonged Use/Scale-up):

    • Material: Silver Shield® (Laminate) or Viton®.[2]

    • Why: Cross-linked polymer structure prevents aromatic solvent intercalation.

  • Secondary Barrier (Standard Bench Scale):

    • Technique: Double-gloving.

    • Inner Glove: 4 mil Nitrile (bright color).

    • Outer Glove: 8 mil Nitrile (dark color) or Neoprene.

    • Protocol: Immediate removal of outer glove upon any visible contact.

B. Eye & Face Protection[2][6][8][9][10][11][12]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not rely on safety glasses. The liquid nature of this ether allows it to bypass side-shields via capillary action on skin.

C. Respiratory Protection[2]
  • Primary Control: Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill Cleanup): Half-face respirator with Combination Cartridges (OV/AG) .

    • OV (Organic Vapor): Traps the parent molecule.

    • AG (Acid Gas): Neutralizes potential HF/HBr hydrolysis byproducts.

Operational Workflow: The "Barrier" Protocol

This workflow visualizes the decision logic required to handle this chemical safely. It enforces a "Stop-Check" system to prevent exposure.[2][1]

HandlingProtocol Start START: Risk Assessment CheckEngineering Check Fume Hood (Flow > 0.5 m/s) Start->CheckEngineering PPE_Select Select PPE Strategy: Volume Dependent CheckEngineering->PPE_Select SmallScale < 10mL: Double Nitrile (Change every 30 mins) PPE_Select->SmallScale LargeScale > 10mL: Laminate/Viton (Silver Shield) PPE_Select->LargeScale Action Active Handling (Synthesis/Aliquot) SmallScale->Action LargeScale->Action SplashEvent Splash Event? Action->SplashEvent ImmediateAction 1. Doff Outer Glove 2. Inspect Inner Glove 3. Wash Hands SplashEvent->ImmediateAction YES Cleanup Decontamination: Acetone Wipe -> Soap/Water SplashEvent->Cleanup NO ImmediateAction->PPE_Select Re-evaluate Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Figure 1: Operational decision tree for handling halogenated aromatic ethers. Note the loop-back mechanism upon splash events.

Step-by-Step Handling Methodology

This protocol relies on causality : every step addresses a specific physicochemical property of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene.

Phase 1: Preparation
  • The "Dry" Run: Verify that all receiving flasks, syringes, and reagents are inside the hood before opening the chemical container.

    • Reason: Preventing the "in-and-out" movement of hands breaks the air curtain of the fume hood, risking turbulent escape of vapors [3].

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes.

    • Reason: Halogenated ethers have low surface tension and will instantly penetrate micro-tears.

Phase 2: Active Handling
  • Transfer Technique: Use positive-displacement pipettes or glass syringes with Luer locks.

    • Reason: Avoids aerosol generation common with needle "blow-out."

  • Solvent Compatibility: If diluting, use Dichloromethane (DCM) or Ethyl Acetate.

    • Warning: DCM accelerates the permeation of this compound through nitrile gloves. If using DCM, Laminate gloves are mandatory .

  • Spill Management (Micro): If a drop falls on the hood surface, cover immediately with a spill pad, then wipe with acetone. Do not let it evaporate.[2][3]

Phase 3: Decontamination & Disposal
  • The "Roll" Technique: When removing gloves, roll them inside out without snapping.

    • Reason: Snapping gloves creates a microscopic aerosol spray of the contaminant.

  • Waste Segregation: Segregate into "Halogenated Organic Waste."

    • Critical: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the bromine substituent can oxidize to free bromine gas (

      
      ).
      
  • Glassware Wash: Rinse glassware with acetone inside the hood before moving to the communal sink.

Emergency Response Protocols

A. Skin Contact (The "Lipophilic" Threat)

Because this compound is lipophilic, water alone may not immediately remove it.

  • Blot, Don't Rub: Blot excess liquid with a dry pad.

  • Soap Emulsion: Wash with copious soap and lukewarm water for 15 minutes. The soap acts as an emulsifier to lift the ether from the skin pores.

  • Medical Observation: Monitor for delayed erythema (redness), which indicates deep tissue penetration.

B. Fire (The HF Threat)
  • Scenario: Fire involving the storage cabinet.

  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

  • Action:

    • Evacuate the lab immediately.

    • Inform fire responders: "Fluorinated Organic Fire - Potential HF Gas."

    • Do not attempt to extinguish large fires without SCBA.

References

  • National Institutes of Health (NIH). (2020). Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds. PubMed. Retrieved from [Link]

  • University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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